molecular formula C7H17NO3 B15544174 Glycofurol

Glycofurol

Numéro de catalogue: B15544174
Poids moléculaire: 163.21 g/mol
Clé InChI: PNMQQSNQUDSTDX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Glycofurol is a useful research compound. Its molecular formula is C7H17NO3 and its molecular weight is 163.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C7H17NO3

Poids moléculaire

163.21 g/mol

Nom IUPAC

azane;2-(oxolan-2-ylmethoxy)ethanol

InChI

InChI=1S/C7H14O3.H3N/c8-3-5-9-6-7-2-1-4-10-7;/h7-8H,1-6H2;1H3

Clé InChI

PNMQQSNQUDSTDX-UHFFFAOYSA-N

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to the Research Applications of Glycofurol (CAS 31692-85-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycofurol, identified by its CAS number 31692-85-0, is a versatile solvent and penetration enhancer with significant applications in pharmaceutical research and drug development. Its primary role lies in enhancing the solubility and bioavailability of poorly water-soluble drugs, making it a valuable excipient in various formulations. This technical guide provides a comprehensive overview of this compound's research applications, focusing on its use as a solubilizing agent, its role in nanoparticle drug delivery systems, and its toxicological and pharmacokinetic profiles. Detailed experimental protocols and quantitative data are presented to assist researchers in leveraging the unique properties of this compound for their drug development endeavors.

Physicochemical Properties of this compound

This compound is a clear, colorless, and almost odorless liquid. It is a derivative of tetrahydrofurfuryl alcohol and ethylene oxide.[1] The grade "this compound 75" indicates that a minimum of 95% of the substance consists of fractions where the number of ethylene oxide units (n) is 1 or 2.[1] Its key physicochemical properties are summarized in the table below.

PropertyValueReference(s)
Synonyms Tetraglycol, Tetrahydrofurfuryl alcohol polyethylene glycol ether[1]
CAS Number 31692-85-0[][3]
Molecular Formula C9H18O4 (average)[1]
Molecular Weight 190.24 g/mol (average)[1]
Density 1.070–1.090 g/cm³ at 20°C[1]
Boiling Point 80–100 °C (for this compound 75)[1]
Refractive Index 1.4545[1]
Dynamic Viscosity 8–18 mPa·s at 20°C (for this compound 75)[1]
Solubility Miscible with ethanol (95%), glycerin, and polyethylene glycol 400. Immiscible with arachis oil, isopropyl ether, and petroleum ether.[1]

Research Applications in Drug Solubilization

A primary application of this compound in pharmaceutical research is its function as a potent solvent for poorly water-soluble drugs, thereby enhancing their bioavailability.[] It is particularly valuable in the development of parenteral formulations where aqueous solubility is a critical factor.[][3]

Quantitative Data on Solubility Enhancement

The following table summarizes available data on the solubility of specific drugs in this compound-containing systems.

DrugFormulation DetailsSolubility AchievedReference(s)
Melatonin 20% w/w this compound solution10.5–11.1 mg/g[4]
Diazepam This compound/water cosolvent systemEquilibrium solubility increases in a convex manner with this compound content. Supersaturated solutions of 40 mg/mL were temporally stable.[5]
Carbamazepine This compound-based formulationConcentrations up to 100 mg/mL have been achieved.[6]

Application in Nanoparticle Drug Delivery Systems

This compound serves as a non-toxic solvent in the preparation of polymeric nanoparticles and microspheres, offering an alternative to more volatile and potentially toxic organic solvents.[4] Its use in the formulation of poly(lactic-co-glycolide) (PLGA) microspheres has been a notable area of research.

Experimental Workflow: Preparation of PLGA Microspheres using this compound

The following diagram illustrates a typical workflow for the preparation of drug-loaded PLGA microspheres using this compound as a solvent.

PLGA_Microsphere_Preparation cluster_0 Internal Phase Preparation cluster_1 Emulsification cluster_2 Microsphere Formation and Purification Dissolve PLGA Dissolve PLGA and Drug in this compound Emulsify Emulsify internal phase in external phase (e.g., 0.1% PVA) with stirring Dissolve PLGA->Emulsify Add internal phase to external phase Precipitate Add distilled water to precipitate microspheres Emulsify->Precipitate Filter Filter microspheres Precipitate->Filter Wash Wash with distilled water Filter->Wash Dry Dry under vacuum Wash->Dry

Workflow for PLGA microsphere preparation using this compound.
Detailed Experimental Protocol: Preparation of PLGA Microspheres

This protocol is adapted from methodologies described in the literature for preparing drug-loaded PLGA microspheres using this compound.

Materials:

  • Poly(lactic-co-glycolide) (PLGA)

  • Drug of interest

  • This compound

  • Polyvinyl alcohol (PVA)

  • Distilled water

  • Acetone (for residual this compound analysis)

  • Ammonium cobaltothiocyanate solution

  • Methylene chloride

Procedure:

  • Internal Phase Preparation:

    • Dissolve 100 mg of PLGA and 20 mg of the desired drug in undiluted this compound to a final concentration of 20% w/v.

  • Emulsification:

    • Prepare an external phase of 100 mL of 0.1% PVA solution.

    • Emulsify the internal phase into the external phase by stirring at approximately 200-400 rpm for 8 hours at 40°C.

  • Microsphere Precipitation and Collection:

    • Slowly add 200 mL of distilled water to the emulsion while continuing to stir at 200-400 rpm to precipitate the microspheres.

    • Filter the precipitated microspheres using a 5 µm pore cellulose membrane filter.

    • Wash the collected microspheres with distilled water.

    • Dry the microspheres overnight under a vacuum and store them at an appropriate temperature.

  • Analysis of Residual this compound:

    • Dissolve 20 mg of the dried microspheres in 1 mL of acetone.

    • Re-precipitate the polymer by adding 4 mL of distilled water and centrifuge at 6000 rpm for 30 minutes.

    • To 2 mL of the supernatant, add 4 mL of ammonium cobaltothiocyanate solution and 4 mL of methylene chloride.

    • Centrifuge the mixture at 3000 rpm for 10 minutes.

    • Analyze the methylene chloride phase spectrophotometrically at 620 nm to determine the residual this compound content against a standard curve.

Toxicological Profile

This compound is generally considered a relatively non-toxic and non-irritant material at concentrations typically used in pharmaceutical formulations.[1] However, it can be an irritant when undiluted and may be toxic at high concentrations.[] Its tolerability is reported to be similar to that of propylene glycol.[1]

Quantitative Toxicological Data
TestSpeciesRoute of AdministrationLD50 / EffectReference(s)
Acute Toxicity (LD50) MouseIntravenous3.5 mL/kg (approx. 3745-3815 mg/kg)[7]
Acute Toxicity (LDLo) RatIntravenous1000 mg/kg[3]
Behavioral Effects RatIn vivoNo discernible impact at 0.5-2.5 mL/kg. Mild, short-lived ataxia at 5 mL/kg.[]
In vivo Study RatIntracranial injection (25 µL this compound + 25 µL PBS)Well-tolerated with minor inflammatory responses. No deaths or neurobehavioral abnormalities.[8]

LDLo (Lowest Published Lethal Dose)

Pharmacokinetics and Drug Interactions

This compound can influence the pharmacokinetics of co-administered drugs, potentially affecting their metabolism and clearance rates.[] This is a critical consideration in formulation development to ensure both efficacy and safety.

In Vivo Drug Interaction Studies

Hexobarbital-Induced Sleep Time: In a study with rats, this compound was shown to significantly prolong the duration of sleep induced by hexobarbital. The average sleep time increased from 41.0 ± 2.9 minutes with a saline vehicle to 243.3 ± 39.4 minutes with a 100% this compound solution.[] This effect was accompanied by notable changes in hexobarbital concentrations in both plasma and the brain.[] This suggests that this compound may inhibit the metabolism of hexobarbital, likely through interaction with cytochrome P450 enzymes.[9][10]

Zoxazolamine-Induced Paralysis: In another study, the effect of this compound on zoxazolamine-induced paralysis in rats was investigated. At concentrations of 12.5% and 25%, this compound increased the duration of paralysis by 33% to nearly 100% without altering the zoxazolamine levels required for recovery.[] However, a 50% this compound mixture proved to be fatal within 30-90 seconds, leading to a tripling of zoxazolamine levels compared to controls at the point of reflex recovery.[]

Postulated Mechanism of Drug Interaction

The following diagram illustrates the potential mechanism by which this compound may potentiate the effects of drugs like hexobarbital.

References

Physical and chemical properties of Glycofurol for researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Physical and Chemical Properties of Glycofurol for Researchers, Scientists, and Drug Development Professionals.

This guide provides a detailed overview of the physical and chemical properties of this compound, a widely used solvent and penetration enhancer in the pharmaceutical industry. The information is curated to assist researchers and formulation scientists in leveraging the unique characteristics of this excipient for optimal drug development.

Chemical Identity

This compound is the polyethylene glycol ether of tetrahydrofurfuryl alcohol.[1][2] It is also known by several synonyms, including Tetraglycol, α-(tetrahydrofuranyl)-ω-hydroxy-poly(oxyethylene), and Poly(ethylene glycol) tetrahydrofurfuryl ether.[2][3] The specific grade, this compound 75, indicates that the fraction with n=1 or 2 in its chemical structure constitutes a minimum of 95%.[1]

Chemical Structure:

Caption: General chemical structure of this compound.

Physical Properties

This compound is a clear, colorless to pale yellow, viscous liquid with a slight, characteristic odor and a bitter taste that produces a warm sensation on the tongue.[1][4] Its physical properties are summarized in the table below.

Table 1: Physical Properties of this compound

PropertyValueReferences
Appearance Clear, colorless to pale yellow, viscous liquid[1][4]
Odor Almost odorless, characteristic[1][5]
Taste Bitter, produces a warm sensation[1]
Density 1.070–1.090 g/cm³ at 20°C[1]
1.09 g/mL at 25°C[6][]
Refractive Index nD20: 1.4545[1]
nD20: 1.462[2][6]
nD20: 1.454[]
Boiling Point 80–100 °C for this compound 75[1][]
100-145 °C at 0.4 mm Hg[6][8]
256-257 °C at 760 mm Hg (est.)[2]
Viscosity (dynamic) 8–18 mPa·s (cP) at 20°C for this compound 75[1]
Flash Point > 230 °F (> 110 °C)[2][6]
Moisture Content 0.2–5% at ambient temperature and 30% relative humidity[1]

Chemical Properties and Stability

This compound is stable when stored under nitrogen in a well-closed container, protected from light, in a cool, dry place.[1] It is incompatible with strong oxidizing agents.[1][6] While generally considered nontoxic and nonirritant at typical concentrations used in pharmaceutical formulations, undiluted this compound can be an irritant.[1][]

Table 2: Chemical and Stability Data

PropertyValue/InformationReferences
Chemical Name α-[(Tetrahydro-2-furanyl)methyl]-ω-hydroxy-poly(oxy-1,2-ethanediyl)[1]
CAS Number 31692-85-0[1][4][9]
Molecular Formula C9H18O4 (average)[1]
C7H14O3 (for n=1)[8][9]
(C2H4O)nC5H10O2[3][10]
Molecular Weight 190.24 g/mol (average)[1]
146.18 g/mol (for n=1)[8][9]
Hydroxyl Value 300–400[1]
Stability Stable if stored under nitrogen, protected from light, in a cool, dry place.[1]
Incompatibilities Incompatible with oxidizing agents.[1][6]

Solubility

This compound is a versatile solvent, miscible with a range of polar solvents. Its solubility characteristics are crucial for its application in formulating poorly water-soluble drugs.

Table 3: Solubility of this compound at 20°C

SolventSolubilityReferences
WaterMiscible in all proportions (cloudiness may occur)[1]
Ethanol (95%)Miscible in all proportions[1]
Propylene GlycolMiscible in all proportions[1]
Polyethylene Glycol 400Miscible in all proportions[1]
GlycerinMiscible in all proportions[1]
Castor OilMiscible (cloudiness may occur)[1]
Arachis OilImmiscible[1]
Isopropyl EtherImmiscible[1]
Petroleum EtherImmiscible[1]
ChloroformSparingly soluble[6][11]
MethanolSlightly soluble (sonication may be required)[6][11]

Experimental Protocols

Detailed, standardized experimental protocols for determining the physicochemical properties of this compound are established in pharmacopeias such as the USP/NF. The following are general descriptions of methodologies.

Determination of Density: The density of this compound is typically determined using a calibrated pycnometer or an oscillating U-tube density meter at a specified temperature (e.g., 20°C or 25°C).

Measurement of Refractive Index: The refractive index is measured using a refractometer, such as an Abbe refractometer, at a controlled temperature (e.g., 20°C) and a specific wavelength of light (typically the sodium D-line, 589 nm).

Viscosity Measurement: The dynamic viscosity of this compound is determined using a viscometer, such as a capillary viscometer or a rotational viscometer, at a constant temperature (e.g., 20°C).

Solubility Assessment: To determine solubility, a known amount of this compound is added to a specific volume of the solvent at a controlled temperature. The mixture is agitated until equilibrium is reached, and the solution is visually inspected for clarity or analyzed by a suitable analytical technique to quantify the amount of dissolved this compound.

Experimental Workflow: Formulation of a Parenteral Solution

The following diagram illustrates a typical workflow for the development of a parenteral formulation using this compound as a co-solvent.

G cluster_0 Phase 1: Pre-formulation Studies cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: Process Development & Scale-up cluster_3 Phase 4: Stability & Analytical Testing A API Characterization C Solubility Screening (API in this compound & co-solvents) A->C B This compound Characterization (Purity, Viscosity, etc.) B->C E Prototype Formulation (API, this compound, Buffers, etc.) C->E D Excipient Compatibility Studies D->E F Optimization of Formulation (pH, Tonicity, Viscosity) E->F G Container Closure Selection F->G H Mixing & Filtration Studies G->H I Sterilization Method Development (e.g., Autoclaving, Filtration) H->I J Scale-up to Pilot Batch I->J K Stability Studies (Accelerated & Long-term) J->K L Analytical Method Validation J->L M Final Product Characterization K->M L->M

Caption: Workflow for parenteral formulation using this compound.

Applications in Pharmaceutical Formulation

This compound is primarily used as a solvent in parenteral (intravenous or intramuscular) formulations, often at concentrations up to 50% v/v.[1][6] It is particularly valuable for dissolving water-insoluble active pharmaceutical ingredients.[6][] Furthermore, it has been investigated as a penetration enhancer and solvent in topical and intranasal drug delivery systems.[1][6] Its ability to form gel systems also makes it a potential carrier for drug delivery.[3]

Regulatory Status

This compound is included in parenteral medicines licensed in Europe.[1] It is also listed in various chemical inventories and databases.[9][10]

This technical guide provides a solid foundation for researchers working with this compound. By understanding its core properties, scientists can better utilize this versatile excipient to overcome formulation challenges and develop effective drug products.

References

Glycofurol as a Solubilizing Agent: A Technical Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycofurol, also known as tetrahydrofurfuryl alcohol polyethylene glycol ether, is a versatile and widely utilized solvent in the pharmaceutical industry.[1][2] Its primary application lies in enhancing the solubility of poorly water-soluble drugs, thereby improving their bioavailability for various administration routes, including parenteral, topical, and intranasal formulations.[1][2] This technical guide provides an in-depth exploration of the core mechanisms through which this compound exerts its solubilizing effects, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying principles.

This compound is a clear, colorless, and almost odorless liquid that is miscible in all proportions with water, ethanol, and propylene glycol.[1] Its unique chemical structure, featuring both a hydrophilic polyoxyethylene chain and a more lipophilic tetrahydrofurfuryl ring, underpins its effectiveness as a solubilizing agent for a wide range of drug molecules, particularly those classified under the Biopharmaceutical Classification System (BCS) as Class II (low solubility, high permeability).[1][3][4]

Mechanism of Action

The primary mechanism by which this compound enhances the solubility of poorly water-soluble drugs is co-solvency .[5] This involves the reduction of the interfacial tension between the hydrophobic drug molecule and the aqueous medium, leading to improved solvation.[5] While less definitively documented, the potential for micellar solubilization through self-aggregation at higher concentrations also exists.

Co-solvency: The Primary Driving Force

Co-solvency is a phenomenon where a mixture of solvents provides greater solubility for a solute than either solvent alone. In aqueous solutions, this compound acts as a co-solvent by altering the polarity of the solvent system to be more favorable for the dissolution of hydrophobic drug molecules. The exact molecular interactions driving this process are multifaceted and include:

  • Hydrogen Bonding: The hydroxyl group and ether linkages in the this compound molecule can act as both hydrogen bond donors and acceptors.[6] This allows for the formation of intermolecular hydrogen bonds with functional groups on the drug molecule, disrupting the drug's crystal lattice structure and promoting its interaction with the solvent.[6] Spectroscopic techniques such as Fourier-transform infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are instrumental in studying these interactions by observing shifts in the vibrational frequencies of functional groups or changes in the chemical shifts of protons involved in hydrogen bonding.[7][8]

  • Van der Waals Interactions: The non-polar tetrahydrofurfuryl ring of this compound can engage in van der Waals forces and hydrophobic interactions with the non-polar regions of the drug molecule, further contributing to its solubilization.

The logical relationship of the co-solvency mechanism can be visualized as follows:

CoSolvency cluster_0 Solubilization Process cluster_1 Solvent System Drug Poorly Soluble Drug (Crystalline State) Solubilized_Drug Solubilized Drug (Molecularly Dispersed) Drug->Solubilized_Drug Dissolution This compound This compound This compound->Solubilized_Drug Co-solvency (H-bonding, van der Waals) Water Water Water->Solubilized_Drug MicellarSolubilization cluster_0 Below CMC cluster_1 Above CMC Monomer This compound Monomer Micelle This compound Micelle Monomer->Micelle Self-Assembly Drug_Monomer Drug Molecule Drug_in_Micelle Drug in Micelle Core Drug_Monomer->Drug_in_Micelle Encapsulation GelPreparation A Weigh Naproxen and this compound B Dissolve Naproxen in this compound A->B C Disperse Carbopol 974P B->C D Add Triethanolamine (Neutralization) C->D E Homogenize the Gel D->E F Degas the Gel E->F G Final Naproxen Gel F->G SolubilityDetermination A Add Excess Drug to this compound B Equilibrate with Shaking (Constant Temperature) A->B C Centrifuge to Separate Phases B->C D Filter the Supernatant C->D E Quantify Drug Concentration (e.g., HPLC) D->E F Determine Equilibrium Solubility E->F

References

Glycofurol: A Comprehensive Technical Guide to its Solvent Properties in Drug Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycofurol, also known as tetrahydrofurfuryl alcohol polyethylene glycol ether, is a versatile, non-ionic solvent widely employed in the pharmaceutical industry.[1] Its primary function is to enhance the solubility of poorly water-soluble active pharmaceutical ingredients (APIs), making it a critical excipient in the formulation of various dosage forms, particularly parenteral preparations.[2][] This technical guide provides an in-depth overview of the solvent properties of this compound, including its physicochemical characteristics, solubility data for various APIs, and detailed experimental protocols for its evaluation in drug formulation.

Physicochemical Properties of this compound

This compound is a clear, colorless to pale yellow, viscous liquid.[1] It is a derivative of tetrahydrofurfuryl alcohol and polyethylene glycol (PEG).[1] The grade of this compound, such as this compound 75, indicates the percentage of the mono- and di-ethoxylated tetrahydrofurfuryl alcohol, which influences its properties.[4] this compound is miscible with water, ethanol, and other polar solvents, a key characteristic for its use in aqueous and co-solvent systems.[1]

Table 1: Physicochemical Properties of this compound 75

PropertyValueReferences
Appearance Clear, colorless to pale yellow, viscous liquid[1]
Synonyms Tetraglycol, Tetrahydrofurfuryl alcohol polyethylene glycol ether[4]
CAS Number 31692-85-0[1]
Molecular Formula Variable (polymeric)[1]
Average Molecular Weight ~200-400 g/mol (depending on grade)[1]
Density (at 20°C) 1.070–1.090 g/cm³[4]
Boiling Point 80-100 °C (for this compound 75)[4]
Refractive Index (n20/D) ~1.462[1]
Viscosity (dynamic at 20°C) 8–18 mPa·s[4]
Solubility Miscible with water, ethanol, propylene glycol, and polyethylene glycol 400. Immiscible with arachis oil and isopropyl ether.[4]

Solvent Properties and Applications

This compound's primary role in drug formulation is as a powerful solubilizing agent for hydrophobic drugs.[2] Its ability to dissolve a wide range of APIs that exhibit poor aqueous solubility is crucial for the development of stable and effective injectable formulations.[] Beyond parenteral use, this compound also finds application as a penetration enhancer and solvent in topical and intranasal formulations.[5]

Parenteral Formulations

In intravenous (IV) and intramuscular (IM) injections, this compound can be used in concentrations up to 50% v/v to dissolve drugs that would otherwise be difficult to administer.[4] Its good tissue compatibility and lower irritancy compared to other organic solvents make it a preferred choice for parenteral delivery.[]

Topical and Other Formulations

This compound's solvent properties are also beneficial in topical formulations, where it can enhance the penetration of APIs through the skin.[5] Studies have explored its use in gels and other semi-solid dosage forms.[5] Furthermore, its potential for intranasal drug delivery has been investigated.[6]

Solubility of Active Pharmaceutical Ingredients in this compound

The solubilizing capacity of this compound for various APIs is a critical parameter in formulation development. While comprehensive public databases are limited, the following table summarizes available data and qualitative descriptions of the solubility of several drugs in this compound.

Table 2: Solubility of Selected APIs in this compound

Active Pharmaceutical Ingredient (API)Therapeutic ClassSolubility in this compoundReferences
Naproxen Nonsteroidal Anti-inflammatory Drug (NSAID)~250 mg/mL[5]
Melatonin HormoneGood solubility (specific value not provided)[7]
Diazepam BenzodiazepineUsed as a co-solvent to enhance solubility[6]
Lorazepam BenzodiazepinePoorly water-soluble; co-solvents like propylene glycol and ethanol are often used.[8][9] this compound's direct solubility data is not readily available.[10][11]
Ketoprofen Nonsteroidal Anti-inflammatory Drug (NSAID)Practically insoluble in water; freely soluble in ethanol and methanol.[12] Direct solubility in this compound is not specified.[12][13]
Itraconazole AntifungalPoorly water-soluble; solubility is enhanced by solid dispersion techniques.[14][15] Direct solubility in this compound is not readily available.[14][15]

Note: The solubility of an API in this compound can be influenced by factors such as the grade of this compound, temperature, and the presence of other excipients.

Experimental Protocols

Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol outlines the determination of the equilibrium solubility of an API in this compound.

Materials:

  • Active Pharmaceutical Ingredient (API) powder

  • This compound (specific grade)

  • Glass vials with screw caps

  • Orbital shaker or wrist-action shaker in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or a validated analytical method for API quantification

Procedure:

  • Add an excess amount of the API powder to a glass vial.

  • Add a known volume of this compound to the vial.

  • Seal the vial tightly and place it in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Periodically check for the presence of undissolved solid API.

  • After the equilibration period, remove the vials and allow them to stand to let the undissolved solids settle.

  • Centrifuge the samples to further separate the solid and liquid phases.

  • Carefully withdraw a sample from the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

  • Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of the API in the diluted sample using a validated HPLC or other appropriate analytical method.

  • Calculate the solubility of the API in this compound (e.g., in mg/mL).

Workflow for Equilibrium Solubility Determination.
Stability Assessment of API in this compound Formulation by HPLC

This protocol provides a general framework for assessing the chemical stability of an API in a this compound-based formulation.

Materials:

  • API-Glycofurol formulation

  • HPLC system with a suitable detector (e.g., UV-Vis or PDA)

  • HPLC column appropriate for the API

  • Mobile phase solvents

  • Reference standard of the API

  • Forced degradation reagents (e.g., HCl, NaOH, H₂O₂)

  • Temperature and humidity-controlled stability chambers

Procedure:

  • Method Development and Validation: Develop and validate a stability-indicating HPLC method capable of separating the API from its potential degradation products. This involves optimizing the mobile phase, column, flow rate, and detector wavelength.

  • Forced Degradation Studies: Subject the API in the this compound formulation to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate potential degradation products. This helps to demonstrate the specificity of the analytical method.

  • Stability Study Setup:

    • Prepare batches of the API-Glycofurol formulation.

    • Store the samples in appropriate containers at various storage conditions as per ICH guidelines (e.g., 25°C/60% RH, 40°C/75% RH).

  • Sample Analysis:

    • At specified time points (e.g., 0, 1, 3, 6 months), withdraw samples from the stability chambers.

    • Prepare the samples for HPLC analysis by diluting them to a suitable concentration with the mobile phase or a compatible solvent.

    • Inject the prepared samples, along with a reference standard, into the HPLC system.

  • Data Analysis:

    • Determine the concentration of the API at each time point.

    • Identify and quantify any degradation products.

    • Evaluate the change in API concentration and the formation of degradants over time to determine the stability of the formulation.

G cluster_method Methodology cluster_study Stability Study cluster_analysis Analysis at Time Points M1 Develop Stability-Indicating HPLC Method M2 Perform Forced Degradation Studies M1->M2 S1 Prepare Formulation Batches M2->S1 S2 Store at ICH Conditions S1->S2 A1 Withdraw Samples S2->A1 A2 Prepare and Analyze by HPLC A1->A2 A3 Quantify API and Degradants A2->A3 D D A3->D Data Evaluation & Stability Assessment

Experimental Workflow for Stability Assessment.

Logical Relationships of this compound's Properties and Applications

The utility of this compound in pharmaceutical formulations stems from a combination of its key properties. The following diagram illustrates the logical flow from its fundamental characteristics to its primary applications.

G cluster_properties Core Properties cluster_functions Functional Consequences cluster_applications Primary Applications P1 Amphiphilic Chemical Structure F1 Excellent Solubilizing Power for Hydrophobic APIs P1->F1 P2 Low Volatility F2 High Stability in Formulations P2->F2 P3 Good Tissue Compatibility F3 Reduced Irritation at Injection Site P3->F3 A1 Parenteral Formulations (IV, IM) F1->A1 A2 Topical Drug Delivery F1->A2 A3 Intranasal Formulations F1->A3 F2->A1 F3->A1

Properties to Applications of this compound.

Conclusion

This compound is a valuable and versatile excipient in pharmaceutical formulation, primarily owing to its exceptional solvent properties for poorly water-soluble drugs. Its favorable safety profile and compatibility with various administration routes make it a key component in the development of effective and stable drug products. A thorough understanding of its physicochemical properties and its interactions with APIs, as outlined in this guide, is essential for formulation scientists to harness its full potential in drug development.

References

An In-Depth Technical Guide to Glycofurol: Synonyms and Nomenclature for Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nomenclature, synonyms, and key physicochemical properties of Glycofurol. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, ensuring clarity and precision in scientific literature and communication. This document includes a compilation of its various names and identifiers, a summary of its quantitative properties, and a detailed experimental protocol for a common application.

This compound Nomenclature and Synonyms

Accurate and consistent terminology is paramount in scientific and technical writing. This compound is known by a variety of names across different contexts, from chemical databases to commercial products. The following table summarizes the key identifiers and synonyms for this compound to facilitate accurate literature searches and unambiguous communication.

Identifier TypeValue
IUPAC Name 2-(oxolan-2-ylmethoxy)ethanol[]
2-((tetrahydrofuran-2-yl)methoxy)ethan-1-ol
CAS Number 31692-85-0[2][3][4][5]
Common Synonyms Tetraglycol[2][4][6][7]
Poly(ethylene glycol) tetrahydrofurfuryl ether[2][4][7][8]
Glycofural[5][6][7]
This compound 75[2][5][7][9]
Tetrahydrofurfuryl alcohol polyethylene glycol ether[2][6][7]
THFP[5][7]
Other Names α-[(Tetrahydro-2-furanyl)methyl]-ω-hydroxy-poly(oxy-1,2-ethanediyl)[2][7]

Physicochemical Properties of this compound

Understanding the physicochemical properties of this compound is essential for its effective application in pharmaceutical formulations. The following table provides key quantitative data for this compound, primarily referring to the common grade, this compound 75.

PropertyValue
Molecular Formula (C₂H₄O)nC₅H₁₀O₂[2][4][5]
Average Molecular Weight ~190.24 g/mol (for this compound 75)[10]
Appearance Clear, colorless to pale yellow, viscous liquid[10]
Density 1.070–1.090 g/cm³ at 20°C[10]
Viscosity (dynamic) 8–18 mPa·s at 20°C (for this compound 75)[10]
Boiling Point 80–100 °C (for this compound 75)[10]
Refractive Index nD²⁰ 1.4545[10]
Solubility Miscible with water, ethanol, and propylene glycol[10]

Experimental Protocols

This compound is widely used as a solvent and penetration enhancer in various pharmaceutical formulations. Below are detailed methodologies for key experiments involving this compound.

Preparation and Characterization of a this compound-Based Topical Gel

This protocol describes the preparation of a topical gel using this compound as a solvent and vehicle, with naproxen as a model drug.

3.1.1. Materials

  • This compound

  • Naproxen (NAP)

  • Gelling agent (e.g., Carbopol® 974P, Gantrez AN 119, or Polyvinylpyrrolidone K30)

  • Penetration enhancer (e.g., Transcutol®)

  • Deionized water

  • Methanol (HPLC grade)

  • Phosphate buffer (for HPLC mobile phase)

3.1.2. Gel Preparation [2][3]

  • Disperse the chosen gelling agent (e.g., 1.5-4.0% w/w Carbopol 974P) in this compound.

  • Homogenize the dispersion using a high-shear mixer (e.g., Ultraturax T 25) at 9,000 rpm for 5 minutes until a transparent and uniform dispersion is formed.

  • Degas the dispersion under a vacuum to remove entrapped air bubbles.

  • Store the gel base at room temperature for 24 hours to allow for complete hydration of the polymer.

  • To prepare the final medicated gel, add the active pharmaceutical ingredient (e.g., 5% w/w Naproxen) and any penetration enhancer (e.g., 2% w/w Transcutol) to the this compound-based gel with continuous stirring until the drug is completely dissolved and evenly distributed.

3.1.3. Physical Characterization [2]

  • Visual Inspection: Visually inspect the prepared gel for clarity, color, consistency, and the presence of any particulate matter.

  • pH Measurement: Determine the pH of the gel using a calibrated digital pH meter.

  • Drug Content Uniformity:

    • Accurately weigh approximately 1 gram of the gel.

    • Dissolve the weighed gel in a suitable solvent (e.g., methanol) in a volumetric flask.

    • Dilute the solution to a known concentration.

    • Analyze the drug concentration using a validated HPLC method.

In Vitro Skin Permeation Study

This protocol outlines the procedure for evaluating the skin permeation of a drug from a this compound-based topical formulation using a Franz diffusion cell.

3.2.1. Skin Preparation [11]

  • Excise the full-thickness abdominal skin from a suitable animal model (e.g., rat), following ethical guidelines.

  • Carefully remove any adhering subcutaneous fat and connective tissue.

  • Wash the skin with saline solution to remove any extraneous material.

  • Cut the skin into appropriate sizes to fit the Franz diffusion cells.

3.2.2. Permeation Study [2][3]

  • Mount the prepared skin on a vertical Franz diffusion cell with the stratum corneum facing the donor compartment and the dermal side in contact with the receptor medium.

  • Fill the receptor compartment with a suitable receptor medium (e.g., phosphate-buffered saline, pH 7.4) and maintain it at 37 ± 0.5°C with constant stirring.

  • Accurately apply a known quantity (e.g., 1 gram) of the this compound-based gel to the surface of the skin in the donor compartment.

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor medium for analysis.

  • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.

  • Analyze the collected samples for drug concentration using a validated analytical method, such as HPLC.

  • Calculate the cumulative amount of drug permeated per unit area (μg/cm²) and plot it against time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the plot.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the in vitro skin permeation study described above.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis gel_prep Prepare this compound- Based Gel apply_gel Apply Gel to Donor Compartment gel_prep->apply_gel skin_prep Prepare Excised Skin franz_cell Mount Skin in Franz Diffusion Cell skin_prep->franz_cell franz_cell->apply_gel sampling Collect Samples from Receptor Compartment apply_gel->sampling hplc Analyze Samples by HPLC sampling->hplc data_analysis Calculate Permeation Parameters hplc->data_analysis

References

An In-Depth Technical Guide to the Initial Investigation of Glycofurol as a Pharmaceutical Excipient

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycofurol, also known as tetrahydrofurfuryl alcohol polyethylene glycol ether, is a versatile solvent and penetration enhancer increasingly utilized in the pharmaceutical industry.[1][2] Its primary application lies in parenteral formulations, where it serves as a co-solvent to enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[2][3] This technical guide provides a comprehensive overview of the initial investigative steps required to evaluate this compound as a potential excipient in pharmaceutical development. The guide covers its physicochemical properties, experimental protocols for key evaluation studies, and safety considerations.

Physicochemical Properties of this compound

A thorough understanding of an excipient's physicochemical properties is fundamental to its appropriate application in formulation development. This compound is a clear, colorless to pale yellow, viscous liquid.[4] Key quantitative properties of this compound 75, a common pharmaceutical grade, are summarized in Table 1.

Table 1: Physicochemical Properties of this compound 75

PropertyValueReference(s)
Chemical Name α-[(Tetrahydro-2-furanyl)methyl]-ω-hydroxy-poly(oxy-1,2-ethanediyl)[4]
CAS Number 31692-85-0[3]
Average Molecular Weight 190.24 g/mol [4]
Appearance Clear, colorless, almost odorless liquid[4]
Boiling Point 80-100 °C[4]
Density 1.070-1.090 g/cm³ at 20°C[4]
Viscosity (dynamic) 8-18 mPa·s at 20°C[4]
Refractive Index ~1.454[]
Solubility Miscible with water, ethanol, and propylene glycol. Immiscible with arachis oil and isopropyl ether.[4]

Experimental Protocols for Core Investigations

The initial investigation of this compound necessitates a series of well-defined experiments to assess its suitability for a given formulation. The following sections detail the methodologies for critical evaluations.

Solubility Enhancement Studies

This compound's primary function is to improve the solubility of hydrophobic drugs.[2] A systematic study to quantify this enhancement is a critical first step.

Objective: To determine the quantitative increase in the solubility of a poorly water-soluble API in the presence of varying concentrations of this compound.

Materials:

  • Poorly water-soluble API (e.g., Diazepam, Furosemide)

  • This compound 75

  • Purified water

  • Co-solvents (if applicable, e.g., ethanol, propylene glycol)

  • Shake-flask apparatus or thermostatically controlled agitator

  • Analytical instrumentation for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)

Protocol:

  • Preparation of Co-solvent Systems: Prepare a series of co-solvent mixtures with varying volume percentages of this compound in water (e.g., 0%, 10%, 20%, 30%, 40%, 50% v/v).

  • Equilibrium Solubility Determination:

    • Add an excess amount of the API to each co-solvent mixture in sealed containers.

    • Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After reaching equilibrium, centrifuge the samples to separate the undissolved API.

    • Carefully withdraw an aliquot from the supernatant and dilute it with a suitable solvent to a concentration within the analytical range of the quantification method.

  • Quantification: Analyze the concentration of the dissolved API in each sample using a validated analytical method.

  • Data Analysis: Plot the solubility of the API as a function of the this compound concentration.

Table 2: Illustrative Solubility Enhancement Data

DrugCo-solvent System (this compound in Water, % v/v)Solubility (mg/mL)Reference(s)
Diazepam0% (Water)~0.05[6]
DiazepamIncreasing concentrationsConvex increase[7]
Furosemide0% (Water)Very low[8][9]
FurosemideAqueous binary mixturesSignificant increase[2][9]
Stability-Indicating HPLC Method for this compound

A validated stability-indicating analytical method is crucial for the quality control of this compound and formulations containing it.[10][11]

Objective: To develop and validate a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound and its potential degradation products.

Materials and Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Purified water (HPLC grade)

  • Forced degradation reagents (e.g., hydrochloric acid, sodium hydroxide, hydrogen peroxide)

Protocol:

  • Method Development (General Approach):

    • Mobile Phase Selection: Start with a simple mobile phase, such as a gradient of acetonitrile and water.

    • Wavelength Selection: Determine the UV absorbance maximum of this compound.

    • Optimization: Adjust the gradient, flow rate, and column temperature to achieve a sharp, symmetrical peak for this compound with a reasonable retention time.

  • Forced Degradation Studies:

    • Subject this compound solutions to stress conditions (acidic, basic, oxidative, thermal, and photolytic) as per ICH guidelines Q1A(R2).[12]

    • Analyze the stressed samples using the developed HPLC method to ensure that any degradation products are well-separated from the main this compound peak.

  • Method Validation (as per ICH Q2(R1) guidelines):

    • Specificity: Demonstrate that the method is able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

    • Linearity: Analyze a series of this compound solutions at different concentrations to establish a linear relationship between concentration and peak area.

    • Accuracy: Determine the closeness of agreement between the true value and the value found. This can be assessed by the recovery of known amounts of analyte added to a placebo.

    • Precision: Evaluate the repeatability (intra-day) and intermediate precision (inter-day and inter-analyst) of the method.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.

    • Robustness: Intentionally vary method parameters (e.g., pH of the mobile phase, column temperature, flow rate) to assess the method's reliability during normal usage.

In Vitro Cytotoxicity Assessment (Hemolysis Assay)

For parenteral formulations, it is essential to evaluate the hemolytic potential of excipients.[1][13][14]

Objective: To assess the potential of this compound to cause red blood cell lysis.

Materials:

  • Freshly collected human or animal (e.g., rabbit, rat) whole blood with an anticoagulant (e.g., heparin, EDTA)

  • Phosphate-buffered saline (PBS)

  • This compound solutions at various concentrations

  • Positive control (e.g., Triton™ X-100)

  • Negative control (vehicle, e.g., saline)

  • Centrifuge

  • UV-Vis spectrophotometer

Protocol:

  • Preparation of Red Blood Cell (RBC) Suspension:

    • Centrifuge the whole blood to separate the RBCs.

    • Wash the RBCs multiple times with PBS until the supernatant is clear.

    • Resuspend the washed RBCs in PBS to a specific concentration (e.g., 2% v/v).

  • Incubation:

    • Add the RBC suspension to test tubes containing different concentrations of this compound, the positive control, and the negative control.

    • Incubate the tubes at 37°C for a defined period (e.g., 1-4 hours).

  • Centrifugation and Analysis:

    • After incubation, centrifuge the tubes to pellet the intact RBCs.

    • Measure the absorbance of the hemoglobin released into the supernatant at a specific wavelength (e.g., 540 nm) using a UV-Vis spectrophotometer.

  • Calculation of Hemolysis:

    • Calculate the percentage of hemolysis for each sample using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

  • Data Interpretation: A hemolysis value of less than 5-10% is generally considered acceptable for parenteral formulations.[13][15]

Excipient Compatibility Studies

Ensuring the compatibility of this compound with the API and other excipients is critical for the stability of the final formulation.[14]

Objective: To evaluate the physical and chemical compatibility of this compound with the API and other potential excipients.

Materials:

  • This compound

  • API

  • Other excipients

  • Differential Scanning Calorimeter (DSC)

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Stability chambers

Protocol:

  • Binary Mixture Preparation: Prepare binary mixtures of this compound with the API and with each of the other excipients, typically in a 1:1 ratio.

  • Thermal Analysis (DSC):

    • Accurately weigh a small amount of the individual components and the binary mixtures into DSC pans.

    • Heat the samples at a constant rate (e.g., 10°C/min) over a defined temperature range.

    • Compare the thermograms of the mixtures with those of the individual components. The appearance of new peaks, disappearance of existing peaks, or a significant shift in peak positions can indicate an interaction.[8][15]

  • Spectroscopic Analysis (FTIR):

    • Obtain the FTIR spectra of the individual components and the binary mixtures.

    • Compare the spectra for any significant shifts, appearance, or disappearance of characteristic absorption bands, which could suggest a chemical interaction.

  • Isothermal Stress Testing:

    • Store the binary mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a specified period.

    • Analyze the stored samples at regular intervals using a stability-indicating HPLC method to monitor for any degradation of the API or changes in the physical appearance.

Visualization of the Excipient Investigation Workflow

A systematic approach is essential for the initial investigation of a pharmaceutical excipient. The following diagram illustrates a typical workflow for evaluating a new excipient like this compound.

Excipient_Investigation_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Core Experimental Evaluation cluster_2 Phase 3: Safety and Formulation Feasibility cluster_3 Phase 4: Decision and Further Development start Start: Identify Need for New Excipient lit_review Literature Review: Physicochemical Properties, Safety, Regulatory Status start->lit_review prelim_char Preliminary Characterization: Appearance, Solubility, Purity lit_review->prelim_char sol_enhance Solubility Enhancement Studies prelim_char->sol_enhance compat_studies Drug-Excipient Compatibility (DSC, FTIR, Isothermal Stress) prelim_char->compat_studies analytical_dev Analytical Method Development (Stability-Indicating HPLC) prelim_char->analytical_dev form_proto Prototype Formulation Development sol_enhance->form_proto compat_studies->form_proto stability Short-Term Stability Studies analytical_dev->stability cytotox In Vitro Cytotoxicity (e.g., Hemolysis Assay) decision Go/No-Go Decision for Full Formulation Development cytotox->decision form_proto->cytotox form_proto->stability stability->decision

Excipient Investigation Workflow

Safety and Regulatory Considerations

This compound is generally considered a non-toxic and non-irritant material when used at appropriate concentrations in pharmaceutical formulations.[1][2] However, it can be an irritant when undiluted.[1] Its tolerability is reported to be similar to that of propylene glycol.[1] It is important to note that high concentrations of this compound can be toxic.[2]

From a regulatory standpoint, this compound is included in parenteral medicines licensed in Europe.[1] For use in new drug products, a comprehensive safety data package, including the studies outlined in this guide, would be required for submission to regulatory authorities like the FDA.

Conclusion

This compound presents a valuable option as a co-solvent for enhancing the solubility of poorly water-soluble drugs in parenteral formulations. A systematic and thorough initial investigation, as outlined in this technical guide, is paramount to successfully incorporating this compound into a stable, safe, and effective pharmaceutical product. By following these experimental protocols and considering the key physicochemical properties and safety aspects, researchers and formulation scientists can make informed decisions regarding the suitability of this compound for their specific drug development needs.

References

Glycofurol: A Basic Toxicological Profile for Preliminary Studies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Glycofurol, chemically known as α-[(Tetrahydro-2-furanyl)methyl]-ω-hydroxy-poly(oxy-1,2-ethanediyl), is a versatile solvent used in parenteral, oral, and topical pharmaceutical formulations.[1] Its primary function is to enhance the solubility of poorly water-soluble active pharmaceutical ingredients (APIs).[2] While generally considered safe for use in approved pharmaceutical applications within specified limits, a thorough understanding of its toxicological profile is essential for preliminary safety assessments in drug development.[3] This guide provides a summary of the available basic toxicological data for this compound, including acute toxicity, local tolerance, and genotoxicity, and where data is lacking, provides information on related compounds to inform preliminary risk assessment.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects of a substance after a single dose or multiple doses given within 24 hours. The available data for this compound primarily focuses on the parenteral routes of administration.

Table 1: Acute Toxicity of this compound

SpeciesRoute of AdministrationParameterValueReference
MouseIntravenousLD503500 mg/kg[1]
MouseIntraperitonealLD507800 mg/kg[1]
RatIntravenousLDLo1000 mg/kg[1]

LD50: Lethal Dose, 50%. The dose that is lethal to 50% of the tested population. LDLo: Lowest Published Lethal Dose.

Experimental Protocols

General Protocol for Acute Intravenous/Intraperitoneal Toxicity (Based on OECD Guidelines) A typical acute toxicity study would involve the administration of a single dose of this compound to rodents (mice or rats). Key aspects of the protocol would include:

  • Test Animals: Healthy, young adult rodents of a specific strain, equally divided by sex.

  • Dosage: A range of graded doses of this compound would be administered to different groups of animals to determine the dose-response relationship. A control group would receive the vehicle (e.g., saline).

  • Administration: The test substance would be administered as a single bolus injection either intravenously (into a tail vein) or intraperitoneally.

  • Observation Period: Animals would be observed for mortality, clinical signs of toxicity (e.g., changes in behavior, breathing, and motor activity), and body weight changes for a period of up to 14 days.[4]

  • Necropsy: All animals (those that die during the study and those euthanized at the end) would undergo a gross necropsy to examine for any pathological changes in organs and tissues.

Repeated-Dose Toxicity

There is a lack of publicly available data from subchronic (28-day or 90-day) or chronic repeated-dose toxicity studies specifically for this compound. Such studies are crucial for determining the No-Observed-Adverse-Effect Level (NOAEL), which is essential for setting safe exposure limits for human clinical trials.[5][6][7]

In the absence of direct data, information on the main precursor, tetrahydrofurfuryl alcohol (THFA), can provide some insight. A reproductive and developmental toxicity screening study on THFA in rats established a NOAEL for parental toxicity at 50 mg/kg/day.[8] This was based on observations of changes in locomotor activity, inhibition of body weight gain, and histopathological changes in various organs at higher doses.[8]

Genotoxicity

Genotoxicity assays are designed to detect direct or indirect damage to DNA and chromosomes. Based on available safety data sheets, there is no evidence to classify this compound as a germ cell mutagen.[3][9] However, specific results from standard genotoxicity tests like the Ames test (bacterial reverse mutation assay), in vitro micronucleus assay, or in vivo micronucleus assay for this compound are not publicly available.[2][9]

Experimental Protocols for Genotoxicity Assays (General)

Should such studies be conducted, they would likely follow established OECD guidelines.

  • Ames Test (OECD 471): This bacterial reverse mutation assay would assess the potential of this compound to induce gene mutations in several strains of Salmonella typhimurium and Escherichia coli.

  • In Vitro Micronucleus Test (OECD 487): This test would evaluate the potential of this compound to cause chromosomal damage in mammalian cells in culture by detecting the formation of micronuclei.[3][9][10]

  • In Vivo Micronucleus Test (OECD 474): This assay would be conducted in rodents to assess the potential of this compound to induce chromosomal damage in bone marrow cells after systemic exposure.[9][11]

Carcinogenicity

No data from long-term carcinogenicity bioassays on this compound are publicly available.[9] Safety data sheets generally state that it "shall not be classified as carcinogenic."[3]

Reproductive and Developmental Toxicity

A significant finding from a safety data sheet is the classification of this compound under Reproductive Toxicity Category 1, with the hazard statement H360Df: "May damage the unborn child. Suspected of damaging fertility."[3] This classification suggests that there is evidence, likely from animal studies, indicating a potential for developmental and/or reproductive toxicity.[12][13][14] However, the specific studies, including the doses tested, observed effects, and determined NOAELs, that form the basis of this classification are not publicly available.

For context, a reproductive and developmental toxicity screening study on the precursor, tetrahydrofurfuryl alcohol (THFA), in rats showed no effects on fertility indices. However, at a high dose of 500 mg/kg, there was a complete lack of pup delivery. At 150 mg/kg, prolonged gestation and a marked decrease in the number of live pups were observed. The NOAEL for reproductive/developmental toxicity for THFA in this study was determined to be 50 mg/kg/day.[8]

Local Tolerance

This compound is generally considered to be a non-irritant and well-tolerated material, particularly at the concentrations used in pharmaceutical formulations.[1][2] Its tolerability is often compared to that of propylene glycol.[1] One study evaluating a this compound-based gel for topical application concluded that the formulation was safe and non-irritating to the skin.[15][16] However, one safety data sheet states that it "Causes serious eye irritation," indicating that direct contact with the eye may cause significant, though reversible, damage.[3]

Experimental Protocols for Local Tolerance (General)
  • Dermal Irritation/Corrosion (OECD 404): This test would typically be conducted on rabbits. A single dose of undiluted this compound would be applied to a small area of the skin and observed for signs of erythema (redness) and edema (swelling) over a period of up to 14 days.[7][17][18]

  • Eye Irritation/Corrosion (OECD 405): This study, also typically performed in rabbits, would involve the instillation of a small amount of this compound into the eye. The eyes would then be examined for effects on the cornea, iris, and conjunctiva.

  • Skin Sensitization (OECD 406): A guinea pig maximization test or a local lymph node assay (LLNA) in mice could be used to assess the potential of this compound to cause skin sensitization (allergic contact dermatitis).[5][6][19][20][21]

Toxicokinetics (Absorption, Distribution, Metabolism, and Excretion)

There is limited publicly available information on the toxicokinetics of this compound. As a solvent used in parenteral formulations, it is expected to have high bioavailability following injection. One study noted that this compound can alter the pharmacokinetics of co-administered drugs, potentially affecting their metabolism and clearance.[2][] The metabolic byproducts of this compound are suggested to be less harmful than those of ethylene glycol.[2] A comprehensive understanding of its absorption, distribution, metabolism, and excretion (ADME) profile would require dedicated studies.

Signaling Pathways and Mechanisms of Toxicity

No specific signaling pathways or detailed mechanisms of toxicity for this compound have been identified in the reviewed literature. The observed toxic effects at high doses, such as central nervous system depression (e.g., ataxia), are likely related to its properties as a solvent and its systemic distribution. The reproductive toxicity classification suggests a potential for interference with developmental or reproductive processes, but the underlying mechanism is unknown.

Visualizations

Toxicological_Assessment_Workflow cluster_0 Preliminary Assessment cluster_1 In Vitro Testing cluster_2 In Vivo Testing (Acute) cluster_3 In Vivo Testing (Repeated-Dose) cluster_4 Specialized Toxicity In Silico & QSAR In Silico & QSAR Genotoxicity Genotoxicity In Silico & QSAR->Genotoxicity Literature Review Literature Review Acute Toxicity Acute Toxicity Literature Review->Acute Toxicity Physicochemical Properties Physicochemical Properties Local Tolerance Local Tolerance Physicochemical Properties->Local Tolerance In Vivo Micronucleus In Vivo Micronucleus Genotoxicity->In Vivo Micronucleus If positive Cytotoxicity Cytotoxicity Subchronic Toxicity Subchronic Toxicity Acute Toxicity->Subchronic Toxicity Dose selection Toxicokinetics Toxicokinetics Acute Toxicity->Toxicokinetics Chronic Toxicity Chronic Toxicity Subchronic Toxicity->Chronic Toxicity Reproductive & Developmental Reproductive & Developmental Subchronic Toxicity->Reproductive & Developmental Carcinogenicity Carcinogenicity Chronic Toxicity->Carcinogenicity

A general workflow for toxicological assessment of a chemical substance.

Logical_Relationships Exposure Exposure Absorption Absorption Exposure->Absorption Distribution Distribution Absorption->Distribution Metabolism Metabolism Distribution->Metabolism Target Organ Target Organ Distribution->Target Organ Excretion Excretion Metabolism->Excretion Toxicity Toxicity Target Organ->Toxicity

Logical relationships in toxicokinetics and toxicodynamics.

Conclusion

The available toxicological data for this compound suggests a low order of acute toxicity when administered parenterally. It is generally considered non-irritating to the skin at typical concentrations used in pharmaceutical products, although it may cause serious eye irritation upon direct contact. A significant area of concern is its classification for reproductive toxicity, which warrants careful consideration in the development of any new formulation, particularly for use in women of childbearing potential.

Crucially, there is a notable lack of publicly available data for repeated-dose toxicity, genotoxicity, and carcinogenicity. For a comprehensive risk assessment, these data gaps would need to be addressed through further testing. In the interim, data from structurally related compounds, such as tetrahydrofurfuryl alcohol, can provide some preliminary insights. Researchers and drug development professionals should proceed with caution and consider the need for additional safety studies on a case-by-case basis, depending on the intended route of administration, dose, and patient population.

References

A Fundamental Investigation into the Molecular Structure and Properties of Glycofurol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycofurol, a derivative of tetrahydrofurfuryl alcohol, is a pivotal excipient in the pharmaceutical industry, primarily utilized as a solvent and penetration enhancer in parenteral and other specialized drug formulations. Its unique solvating properties for poorly water-soluble active pharmaceutical ingredients (APIs) make it an invaluable component in the development of stable and bioavailable drug products. This technical guide provides a comprehensive overview of the fundamental molecular structure and physicochemical properties of this compound. It further details the synthesis process and outlines key analytical methodologies for its characterization, including chromatographic, spectroscopic, and thermal analysis techniques. All quantitative data is systematically presented, and detailed experimental protocols are provided to facilitate practical application in a research and development setting.

Molecular Structure and Identification

This compound is chemically identified as a-(tetrahydro-2-furanyl)methyl-w-hydroxy-poly(oxy-1,2-ethanediyl), also known as tetrahydrofurfuryl alcohol polyethylene glycol ether.[1] It is not a single chemical entity but rather a mixture of oligomers of varying ethylene oxide chain lengths. The most common pharmaceutical grade, this compound 75, predominantly consists of molecules where the number of ethylene oxide units (n) is 1 or 2.[1]

Key Identifiers:

  • Chemical Name: a-[(Tetrahydro-2-furanyl)methyl]-w-hydroxy-poly(oxy-1,2-ethanediyl)[1]

  • Synonyms: this compound 75, Tetraglycol, Tetrahydrofurfuryl alcohol polyethylene glycol ether[1]

  • CAS Number: 31692-85-0[1]

  • Molecular Formula: C₅H₉O₂(CH₂CH₂O)nH (where n is variable)[2]

  • Average Molecular Weight (this compound 75): Approximately 190.24 g/mol [1]

Structural Formula:

Figure 1: General chemical structure of this compound.

Physicochemical Properties

This compound is a clear, colorless to pale yellow, nearly odorless, viscous liquid.[1][3] It possesses a slightly bitter taste and imparts a warm sensation.[1] Its utility as a pharmaceutical solvent is underscored by its miscibility with water and other polar solvents.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Appearance Clear, colorless to pale yellow, viscous liquid[1][3]
Density 1.070–1.090 g/cm³ at 20°C[1]
Refractive Index n²⁰/D 1.454 - 1.462[1][4]
Boiling Point 80-100 °C (for this compound 75)[1]
Flash Point >110 °C[4]
Dynamic Viscosity 8–18 mPa·s at 20°C (for this compound 75)[1]
Hydroxyl Value 300–400[1]
Moisture Content 0.2–5% (at ambient temperature and 30% RH)[1]

Table 2: Solubility of this compound at 20°C

SolventSolubilityReferences
WaterMiscible in all proportions (cloudiness may occur)[1]
Ethanol (95%)Miscible in all proportions[1]
Propylene GlycolMiscible in all proportions[1]
Polyethylene Glycol 400Miscible in all proportions[1]
GlycerinMiscible in all proportions[1]
Castor OilMiscible (cloudiness may occur)[1]
Arachis OilImmiscible[1]
Isopropyl EtherImmiscible[1]
Petroleum EtherImmiscible[1]

Synthesis of this compound

This compound is synthesized through the reaction of tetrahydrofurfuryl alcohol with ethylene oxide.[] This ethoxylation reaction is typically catalyzed. For pharmaceutical grades like this compound 75, a specialized purification process follows the initial reaction to ensure a high purity product with a specific oligomer distribution.[1]

Synthesis THF_Alcohol Tetrahydrofurfuryl Alcohol Reaction Ethoxylation Reaction THF_Alcohol->Reaction EthyleneOxide Ethylene Oxide EthyleneOxide->Reaction Catalyst Catalyst (e.g., Zinc Chloride) Catalyst->Reaction Crude_this compound Crude this compound Reaction->Crude_this compound Purification Purification Process Crude_this compound->Purification Glycofurol_75 This compound 75 Purification->Glycofurol_75

Caption: Synthesis pathway of this compound 75.

Analytical Methodologies and Experimental Protocols

The characterization and quality control of this compound involve a combination of chromatographic, spectroscopic, and thermal analysis techniques. The following sections provide detailed, representative protocols for these key experiments.

Chromatographic Analysis

Chromatographic methods are essential for determining the purity of this compound and quantifying related substances, including residual starting materials.

GC is well-suited for analyzing volatile and semi-volatile components in this compound, such as residual tetrahydrofurfuryl alcohol.

Experimental Protocol: GC Analysis

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A polar capillary column, such as one with a modified polyethylene glycol phase (e.g., Rtx-Wax or SPB-1000), is recommended for good peak shape and selectivity for glycols.[6] Dimensions: 30 m length x 0.25 mm I.D. x 0.25 µm film thickness.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program:

    • Initial Temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 220°C at a rate of 10°C/min.

    • Final Hold: Hold at 220°C for 5 minutes.

  • Injector and Detector Temperatures:

    • Injector: 240°C.

    • Detector (FID): 250°C.

  • Sample Preparation: Prepare a 1% (v/v) solution of this compound in a suitable solvent like methanol or dichloromethane.

  • Injection Volume: 1 µL.

  • Data Analysis: Identify and quantify peaks by comparing retention times and peak areas with those of certified reference standards.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Dilution Dilute this compound in Solvent (1%) Injection Inject 1 µL into GC Dilution->Injection Separation Separation on Polar Column Injection->Separation Detection Detection by FID Separation->Detection Integration Integrate Peak Areas Detection->Integration Quantification Quantify Analytes vs. Reference Standards Integration->Quantification

Caption: General workflow for GC analysis of this compound.

HPLC is primarily used for the analysis of non-volatile impurities and for the assay of this compound itself, especially when derivatization is employed.

Experimental Protocol: HPLC Analysis

  • Instrumentation: An HPLC system with a UV or Refractive Index (RI) detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.

  • Mobile Phase: An isocratic or gradient mixture of water and a polar organic solvent like acetonitrile or methanol. For example, a starting mobile phase of Acetonitrile:Water (30:70 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector:

    • UV detection at a low wavelength (e.g., 210 nm) if impurities have a chromophore.

    • RI detector for universal detection of all components.

  • Sample Preparation: Dissolve a known concentration of this compound in the mobile phase.

  • Injection Volume: 20 µL.

  • Data Analysis: Assess purity and quantify components based on peak area percentages or against external standards.

Spectroscopic Analysis

Spectroscopic techniques are crucial for the structural elucidation and confirmation of the identity of this compound.

NMR provides detailed information about the molecular structure. Both ¹H and ¹³C NMR are valuable.

Experimental Protocol: NMR Analysis

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated water (D₂O).

  • Sample Preparation: Prepare a solution of approximately 5-10 mg of this compound in 0.5-0.7 mL of the deuterated solvent.

  • ¹H NMR Analysis:

    • Expected Chemical Shifts (δ):

      • ~3.4-3.8 ppm: Multiplets corresponding to the protons of the tetrahydrofuran ring and the polyethylene glycol backbone.

      • A broad singlet for the terminal hydroxyl (-OH) proton.

  • ¹³C NMR Analysis:

    • Expected Chemical Shifts (δ):

      • Signals corresponding to the carbons of the tetrahydrofuran ring and the repeating ethylene glycol units.

  • Data Analysis: Assign peaks to the corresponding protons and carbons in the this compound structure to confirm its identity and integrity.

IR spectroscopy is used to identify the functional groups present in the this compound molecule.

Experimental Protocol: IR Analysis

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: A thin film of neat liquid this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Data Acquisition: Scan the sample over a range of approximately 4000 to 400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands:

    • Broad band at ~3400 cm⁻¹: O-H stretching of the terminal alcohol group.

    • Bands at ~2870-2950 cm⁻¹: C-H stretching of the alkyl groups.

    • Strong band at ~1100 cm⁻¹: C-O stretching of the ether linkages.

Thermal Analysis

Thermal analysis techniques like TGA and DSC are used to evaluate the thermal stability, moisture content, and phase behavior of this compound.[7]

Experimental Protocol: TGA/DSC Analysis

  • Instrumentation: A simultaneous TGA/DSC instrument or separate TGA and DSC instruments.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into an aluminum pan.

  • TGA Method:

    • Atmosphere: Nitrogen, at a flow rate of 20-50 mL/min.

    • Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to a high temperature (e.g., 400°C) at a constant heating rate of 10°C/min.

    • Analysis: Evaluate the TGA curve for weight loss steps, which can indicate the evaporation of moisture or volatile impurities, and the onset of thermal decomposition.[8]

  • DSC Method:

    • Atmosphere: Nitrogen, at a flow rate of 20-50 mL/min.

    • Temperature Program: Typically a heat-cool-heat cycle is used. For example, heat from ambient to 100°C at 10°C/min, cool to -50°C at 10°C/min, and then reheat to 150°C at 10°C/min.

    • Analysis: Examine the DSC thermogram for thermal events such as the glass transition (Tg), which is characteristic of amorphous materials, and any endothermic or exothermic peaks that could indicate phase changes or degradation.[9]

TGA_DSC_Workflow Start Start SamplePrep Weigh 5-10 mg this compound into Aluminum Pan Start->SamplePrep PlaceInInstrument Place Sample in TGA/DSC Instrument SamplePrep->PlaceInInstrument SetParameters Set Atmosphere (N2) & Temperature Program PlaceInInstrument->SetParameters RunAnalysis Initiate TGA/DSC Scan SetParameters->RunAnalysis AcquireData Acquire Mass Change (TGA) & Heat Flow (DSC) Data RunAnalysis->AcquireData AnalyzeThermogram Analyze Thermograms for: - Weight Loss (TGA) - Decomposition Temp (TGA) - Glass Transition (DSC) - Thermal Events (DSC) AcquireData->AnalyzeThermogram

Caption: Workflow for thermal analysis of this compound.

Conclusion

This compound's well-defined, yet oligomeric, molecular structure and its favorable physicochemical properties, particularly its high solvency and miscibility with aqueous systems, establish it as a critical excipient in modern pharmaceutical formulation. The analytical methodologies detailed in this guide—spanning chromatography, spectroscopy, and thermal analysis—provide a robust framework for the comprehensive characterization of this compound, ensuring its quality, purity, and performance in advanced drug delivery systems. A thorough understanding and application of these principles are essential for researchers and developers aiming to leverage the full potential of this versatile solvent.

References

Methodological & Application

Application Notes and Protocols for the Use of Glycofurol in Parenteral Drug Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Glycofurol as a co-solvent in the development of parenteral drug formulations. This compound, a derivative of tetrahydrofurfuryl alcohol and polyethylene glycol, is a valuable excipient for enhancing the solubility of poorly water-soluble active pharmaceutical ingredients (APIs).[1] Its biocompatibility and solvent properties make it a suitable choice for intravenous and intramuscular injections.[2][3]

Physicochemical Properties of this compound

This compound is a clear, colorless to pale yellow, viscous liquid.[1] A thorough understanding of its physicochemical properties is crucial for successful formulation development.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Synonyms Tetrahydrofurfuryl alcohol polyethylene glycol ether, Tetraglycol[4][5]
CAS Number 31692-85-0[6][7]
Molecular Formula Variable (polymeric)[1]
Average Molecular Weight ~200-400 g/mol (grade dependent)[1]
Appearance Clear, colorless to pale yellow viscous liquid[1]
Solubility Miscible with water, ethanol, and other polar solvents[1]
Density (at 20°C) 1.070–1.090 g/cm³[4]
Viscosity (dynamic at 20°C for this compound 75) 8–18 mPa·s[4]
Boiling Point (for this compound 75) 80-100 °C[4]
Refractive Index (at 20°C) nD ≈ 1.4545[4]

Applications in Parenteral Formulations

The primary application of this compound in parenteral formulations is to serve as a co-solvent to dissolve hydrophobic drugs that are difficult to formulate in aqueous solutions.[2][6][8] It can be used in concentrations up to 50% v/v in parenteral products for both intravenous and intramuscular administration.[3][4]

Solubility Enhancement

This compound's ability to increase the aqueous solubility of poorly soluble drugs is its most significant attribute.[2][8] This enhancement improves the bioavailability of the API and enables the development of injectable dosage forms for compounds that would otherwise be challenging to administer.[2][6]

Stability

Formulations containing this compound should be assessed for stability under various conditions to ensure the drug product maintains its quality, safety, and efficacy throughout its shelf life.[9]

Experimental Protocols

The following section provides detailed protocols for key experiments to evaluate the suitability of this compound in a parenteral formulation.

Protocol for Solubility Enhancement Study

This protocol outlines the steps to determine the extent to which this compound can enhance the solubility of a poorly water-soluble API.

Objective: To determine the saturation solubility of a poorly water-soluble API in various concentrations of this compound in an aqueous buffer.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Volumetric flasks

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for analysis

Procedure:

  • Preparation of Co-solvent Mixtures: Prepare a series of co-solvent mixtures of this compound and PBS (pH 7.4) in volumetric flasks. Suggested concentrations include 0%, 10%, 20%, 30%, 40%, and 50% (v/v) this compound.

  • Saturation: Add an excess amount of the API to each co-solvent mixture. Ensure that undissolved API remains visible.

  • Equilibration: Tightly seal the flasks and place them in a mechanical shaker or on a vortex mixer at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24, 48, or 72 hours) to reach equilibrium. The time to reach equilibrium should be established by sampling at different time points until the concentration of the dissolved API remains constant.

  • Sample Preparation: After equilibration, centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes) to separate the undissolved API.

  • Analysis: Carefully withdraw an aliquot from the supernatant and dilute it with an appropriate solvent to a concentration within the analytical range of the chosen method (HPLC or UV-Vis spectrophotometry).

  • Quantification: Determine the concentration of the dissolved API in each sample using a validated analytical method.

  • Data Presentation: Plot the saturation solubility of the API (in mg/mL or µg/mL) as a function of the this compound concentration (%).

Diagram: Solubility Enhancement Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cosolvent Prepare this compound/ Buffer Mixtures add_api Add Excess API prep_cosolvent->add_api equilibrate Equilibrate (e.g., 24-72h) add_api->equilibrate centrifuge Centrifuge equilibrate->centrifuge sample Sample Supernatant centrifuge->sample analyze Analyze Concentration (HPLC/UV-Vis) sample->analyze plot Plot Solubility vs. This compound % analyze->plot G cluster_tests Analytical Tests start Start: 3 Batches of Drug Product storage Place in Stability Chambers (Long-term & Accelerated) start->storage testing Perform Analytical Tests at Specified Time Points storage->testing evaluation Evaluate Data and Determine Shelf-life testing->evaluation appearance Appearance testing->appearance ph pH testing->ph viscosity Viscosity testing->viscosity assay API Assay testing->assay degradants Degradants testing->degradants end End of Study evaluation->end G start Start: Fresh Whole Blood prepare_rbc Prepare 2% RBC Suspension start->prepare_rbc incubate Incubate with Formulation, Positive & Negative Controls prepare_rbc->incubate centrifuge Centrifuge incubate->centrifuge measure Measure Supernatant Absorbance centrifuge->measure calculate Calculate % Hemolysis measure->calculate end End calculate->end

References

Utilizing Glycofurol for Intranasal Drug Delivery Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intranasal drug delivery offers a non-invasive and rapid route for systemic drug administration, bypassing first-pass metabolism and potentially enabling direct nose-to-brain delivery.[1][2][3][4] Glycofurol, a well-established pharmaceutical solvent, has garnered increasing interest as a versatile excipient in intranasal formulations.[5] Its primary functions in this context are to act as a solvent for poorly water-soluble drugs and as a penetration enhancer to improve drug absorption across the nasal mucosa.[5] This document provides detailed application notes and experimental protocols for researchers exploring the use of this compound in intranasal drug delivery systems.

Application Notes

Physicochemical Properties of this compound

This compound is a clear, colorless, and almost odorless liquid.[5] It is miscible with water and ethanol in all proportions, making it a suitable solvent for a wide range of active pharmaceutical ingredients (APIs).[5]

Property[5]Value
Functional Category Solvent, Penetration enhancer
Chemical Name a-[(Tetrahydro-2-furanyl)methyl]-w-hydroxy-poly(oxy-1,2-ethanediyl)
CAS Registry Number 31692-85-0
Molecular Weight (average) 190.24
Density (at 20°C) 1.070–1.090 g/cm³
Viscosity (dynamic at 20°C) 8–18 mPa·s
Role as a Solubility Enhancer

A significant challenge in developing intranasal formulations is the limited aqueous solubility of many drug candidates. Conventional solvents and co-solvents like glycols are often employed to address this.[6] this compound's excellent solubilizing properties make it an effective choice for dissolving hydrophobic compounds intended for nasal delivery.[1]

Role as a Permeation Enhancer

The nasal epithelium presents a barrier to drug absorption.[7] Penetration enhancers are incorporated into formulations to transiently and reversibly increase the permeability of this barrier, thereby improving drug bioavailability.[7][8] this compound has been investigated as such an enhancer, demonstrating its potential in animal studies.[5] While the precise mechanism is not fully elucidated, permeation enhancers generally function through one or both of the following pathways:

  • Paracellular Transport: By modulating the tight junctions between epithelial cells.[2][7]

  • Transcellular Transport: By interacting with the cell membrane, potentially increasing its fluidity.[2][7]

A notable study investigating the nasal bioavailability of Peptide T in rabbits demonstrated a significant enhancement with the inclusion of this compound.[9]

Formulation[9]Mean Nasal Bioavailability (%)
Peptide T in water (Control)5.9
Peptide T in 5% this compound22
Peptide T in 5% this compound + 1% Sodium Glycocholate29
Peptide T in 1% Sodium Glycocholate59

These findings highlight that a 5% this compound solution increased the nasal bioavailability of Peptide T by nearly four-fold compared to an aqueous solution.[9] The study also suggested that this compound leads to a prolonged absorption of the peptide.[9]

Safety and Toxicology

This compound is generally considered a relatively nontoxic and nonirritant material when used at appropriate concentrations in pharmaceutical formulations.[5] However, in its undiluted form, it can be an irritant.[5] Studies in rabbits have investigated the local toxicity of this compound in nasal formulations. A 14-day repeated-dose study with a formulation containing 30% this compound resulted in mild microscopic changes in the nasal mucosa.[10] A four-week study with a formulation containing 5% this compound showed mild changes at higher daily doses, but no abnormalities at lower doses.[10] These findings suggest that while this compound is a promising excipient, careful consideration of its concentration and potential for local irritation is crucial during formulation development. Histopathological evaluation of the nasal mucosa is recommended in preclinical safety studies.[11][12][13]

Experimental Protocols

I. Preparation of a this compound-Based Intranasal Formulation

This protocol is adapted from the methodology used in the study of Peptide T nasal delivery in rabbits.[9]

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound 75

  • Sterile water for injection

  • Phosphate buffer solution (pH 7.4)

  • Analytical balance

  • Volumetric flasks

  • Magnetic stirrer and stir bar

  • pH meter

  • Sterile filters (0.22 µm)

Procedure:

  • API Solution Preparation: Accurately weigh the desired amount of the API. Dissolve the API in a minimal amount of sterile water or an appropriate buffer solution.

  • This compound Addition: In a separate volumetric flask, prepare a 5% (v/v) solution of this compound in sterile water. For example, to prepare 10 mL of a 5% this compound solution, add 0.5 mL of this compound 75 to a 10 mL volumetric flask and bring it to volume with sterile water.

  • Formulation Compounding: Slowly add the API solution to the this compound solution while stirring continuously with a magnetic stirrer.

  • pH Adjustment: Measure the pH of the final formulation using a calibrated pH meter. If necessary, adjust the pH to a physiologically acceptable range for nasal administration (typically pH 5.5-6.5) using a suitable buffer.

  • Final Volume and Sterilization: Adjust the final volume with sterile water or buffer. Filter the final formulation through a 0.22 µm sterile filter into a sterile container.

  • Quality Control: Perform necessary quality control tests, such as API content uniformity, pH, and sterility.

II. Ex Vivo Nasal Mucosa Permeation Study

This protocol describes a general method for assessing drug permeation across excised nasal mucosa using a Franz diffusion cell. This can be adapted to evaluate the permeation-enhancing effect of this compound.[14][15][16][17]

Materials:

  • Freshly excised animal nasal mucosa (e.g., from rabbit, sheep, or porcine)[14]

  • Franz diffusion cells[15][16]

  • Simulated Nasal Fluid (SNF, pH 5.5)[14]

  • Water bath with temperature control

  • Magnetic stirrers

  • Test formulation (with and without this compound)

  • Control drug solution

  • Analytical method for drug quantification (e.g., HPLC)

Procedure:

  • Tissue Preparation: Obtain fresh nasal mucosa from a local abattoir. Carefully separate the mucosa from the underlying cartilage and bone. Store the tissue in cold, oxygenated saline or appropriate buffer until use.

  • Franz Diffusion Cell Setup: Mount the excised nasal mucosa between the donor and receptor chambers of the Franz diffusion cell, with the mucosal side facing the donor compartment.[15][16]

  • Receptor Chamber: Fill the receptor chamber with pre-warmed (34°C) SNF.[14] Ensure no air bubbles are trapped beneath the tissue. The receptor medium should be continuously stirred.[16]

  • Equilibration: Allow the tissue to equilibrate for 20-30 minutes.

  • Donation Application: Apply a precise volume of the test formulation (e.g., this compound-based formulation) and the control formulation (e.g., aqueous solution of the drug) to the donor chamber.

  • Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 90, 120, 180 minutes), withdraw an aliquot of the receptor medium for drug analysis. Replace the withdrawn volume with fresh, pre-warmed SNF to maintain sink conditions.[14]

  • Sample Analysis: Quantify the drug concentration in the collected samples using a validated analytical method.

  • Data Analysis: Calculate the cumulative amount of drug permeated per unit area over time. Determine the steady-state flux (Jss) and the apparent permeability coefficient (Papp) for each formulation.

III. In Vivo Nasal Bioavailability Study in Rabbits

This protocol outlines a general procedure for an in vivo study to determine the nasal bioavailability of a drug formulated with this compound, based on common practices in preclinical research.[9][15]

Materials:

  • New Zealand White rabbits (or other suitable animal model)[15]

  • Test formulation (intranasal)

  • Control formulation (intravenous)

  • Animal restraints

  • Micropipette or nasal spray device for administration

  • Blood collection supplies (syringes, tubes with anticoagulant)

  • Centrifuge

  • Analytical method for drug quantification in plasma

Procedure:

  • Animal Acclimatization: Acclimate the rabbits to the laboratory conditions for at least one week before the experiment. Fast the animals overnight before dosing, with free access to water.

  • Study Design: A crossover study design is recommended to minimize inter-animal variability.[9] Randomly assign animals to treatment groups. A washout period of at least one week should be allowed between treatments.

  • Intranasal Administration: Lightly anesthetize or restrain the rabbit. Administer a precise volume of the this compound-based nasal formulation into one nostril using a micropipette or a suitable nasal delivery device.

  • Intravenous Administration: For the determination of absolute bioavailability, administer a known dose of the drug as an intravenous bolus injection (e.g., into the marginal ear vein).

  • Blood Sampling: Collect blood samples from the marginal ear vein of the contralateral ear at predetermined time points (e.g., 0, 5, 10, 15, 30, 60, 120, 240, and 360 minutes) after drug administration.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -20°C or lower until analysis.

  • Sample Analysis: Determine the drug concentration in the plasma samples using a validated bioanalytical method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as the area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), and time to reach Cmax (Tmax) for both intranasal and intravenous routes.

  • Bioavailability Calculation: Calculate the absolute nasal bioavailability (F%) using the following formula:

    F% = (AUCnasal / AUCiv) * (Doseiv / Dosenasal) * 100

Visualizations

G cluster_formulation Formulation Preparation cluster_delivery Intranasal Administration cluster_absorption Drug Absorption & Systemic Circulation API Active Pharmaceutical Ingredient (API) Mix Mixing & pH Adjustment API->Mix This compound This compound (e.g., 5% v/v) This compound->Mix Vehicle Aqueous Vehicle (Water/Buffer) Vehicle->Mix FinalFormulation Sterile Intranasal Formulation Mix->FinalFormulation Device Nasal Delivery Device (Spray/Dropper) FinalFormulation->Device NasalCavity Nasal Cavity Device->NasalCavity Dosing NasalMucosa Nasal Mucosa NasalCavity->NasalMucosa Deposition Bloodstream Systemic Circulation NasalMucosa->Bloodstream Absorption

Caption: Experimental workflow for developing and testing a this compound-based intranasal formulation.

G cluster_lumen Nasal Lumen cluster_epithelium Nasal Epithelium cluster_blood Bloodstream Drug Drug + this compound cell1 Epithelial Cell Drug->cell1 Transcellular Pathway (Enhanced by this compound) tj Tight Junction Drug->tj Paracellular Pathway (Enhanced by this compound) cell2 Epithelial Cell Blood Systemic Circulation cell1->Blood tj->Blood

Caption: Potential mechanisms of this compound-enhanced nasal drug absorption.

References

Glycofurol: A Versatile Solvent for Stable Microemulsion Formulations in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Glycofurol, a derivative of tetrahydrofurfuryl alcohol, is a well-established solvent and co-solvent in the pharmaceutical industry, prized for its excellent safety profile and ability to solubilize poorly water-soluble active pharmaceutical ingredients (APIs). Its utility extends to the formulation of advanced drug delivery systems, including microemulsions. Microemulsions are clear, thermodynamically stable, isotropic mixtures of oil, water, and surfactant, often in combination with a co-surfactant. These systems are highly effective in enhancing the solubility and bioavailability of challenging drug compounds. This document provides detailed application notes and protocols for leveraging this compound in the creation of stable microemulsions for drug delivery applications.

Key Advantages of this compound in Microemulsions

This compound offers several benefits when incorporated into microemulsion formulations:

  • Enhanced Solubilization: this compound is a potent solvent for a wide range of lipophilic drugs, which is a critical first step in forming a stable microemulsion.

  • Improved Stability: As a co-solvent or co-surfactant, this compound can enhance the stability of microemulsions by reducing the interfacial tension between the oil and water phases.

  • Biocompatibility: this compound is considered a non-toxic and non-irritant excipient, making it suitable for various routes of administration, including parenteral and topical.

  • Penetration Enhancement: For topical and transdermal formulations, this compound can act as a penetration enhancer, facilitating the transport of the API through the skin.

Application: Formulation of a Self-Microemulsifying Drug Delivery System (SMEDDS) for a Poorly Soluble Drug

This section details the development of a this compound-based solid self-microemulsifying drug delivery system (SMEDDS) for the immunosuppressive drug Sirolimus, a compound with poor water solubility.[1][2]

Excipient Screening and Selection

The initial and most critical step in formulating a stable microemulsion is the selection of appropriate excipients (oil, surfactant, and co-solvent) that can effectively solubilize the target drug.

Experimental Protocol: Solubility Studies

  • Add an excess amount of the API (e.g., Sirolimus) to 500 mg of various oils, surfactants, and co-solvents in separate glass vials.[1]

  • Sonicate the mixtures for 10 minutes to facilitate initial dispersion.

  • Place the vials in a shaking water bath at a constant temperature (e.g., 25°C) and agitate for 72 hours to reach equilibrium.[1]

  • After reaching equilibrium, centrifuge the samples to separate the undissolved drug.

  • Quantify the amount of dissolved drug in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Table 1: Solubility of Sirolimus in Various Excipients [1]

Excipient TypeExcipient NameSolubility (mg/g)
Oil Capryol™ PGMC57.81
TriacetinData not provided
Isopropyl myristateData not provided
Oleic acidData not provided
Castor oilData not provided
CAPTEX® 300Data not provided
Co-solvent This compound 164.42
Transcutol®Data not provided
Surfactant Vitamin E TPGSSelected for stability

Based on the solubility data, Capryol™ PGMC was selected as the oil phase and this compound as the co-solvent due to their high solubilizing capacity for Sirolimus. Vitamin E TPGS was chosen as the surfactant for its ability to stabilize the drug in acidic conditions.[1][2]

Construction of Pseudo-Ternary Phase Diagrams

Pseudo-ternary phase diagrams are essential for identifying the concentration ranges of the oil, surfactant, and co-solvent/water that result in the formation of a stable microemulsion.

Experimental Protocol: Pseudo-Ternary Phase Diagram Construction

  • Prepare mixtures of the selected oil (Capryol™ PGMC) and surfactant/co-solvent (S/CoS) mixture (Vitamin E TPGS and this compound) at various weight ratios (e.g., 9:1, 8:2, 7:3, 6:4, 5:5, 4:6, 3:7, 2:8, 1:9).

  • For each oil-S/CoS mixture, titrate with water dropwise under constant stirring.

  • Visually observe the mixture for transparency. The point at which the mixture becomes turbid indicates the boundary of the microemulsion region.

  • Plot the compositions on a triangular phase diagram to delineate the microemulsion region.

Optimization and Characterization of the Liquid SMEDDS

Based on the phase diagram, an optimal formulation is selected and characterized for its physicochemical properties.

Optimized Formulation

An optimized liquid SMEDDS formulation (T32) was identified with the following composition:[2]

  • Oil (Capryol™ PGMC): 30% (w/w)

  • Co-solvent (this compound): 30% (w/w)

  • Surfactant (Vitamin E TPGS): 40% (w/w)

Table 2: Physicochemical Characterization of the Optimized Liquid SMEDDS

ParameterResult
Mean Droplet Size 108.2 ± 11.4 nm
Appearance Clear and transparent

Experimental Protocol: Droplet Size Analysis

  • Dilute the liquid SMEDDS formulation with a suitable aqueous medium (e.g., distilled water or buffer) at a specific ratio (e.g., 1:100).

  • Gently agitate the mixture to allow for spontaneous microemulsion formation.

  • Measure the droplet size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument.

Preparation and Characterization of Solid SMEDDS

To improve stability and facilitate oral dosage form development, the liquid SMEDDS can be converted into a solid form.

Experimental Protocol: Solid SMEDDS Preparation

  • Dissolve the API (e.g., 1 mg Sirolimus) in the optimized liquid SMEDDS pre-concentrate (e.g., 100 mg).

  • Add a suitable solid carrier (e.g., Sucroester 15 and Mannitol).

  • Mix thoroughly to obtain a homogenous solid mixture.

  • The resulting solid SMEDDS can be filled into capsules.

Characterization of Reconstituted Solid SMEDDS

The solid SMEDDS should be reconstituted in an aqueous medium and characterized to ensure that the microemulsion properties are retained. The droplet size of the reconstituted solid SMEDDS showed no significant difference when compared to the liquid SMEDDS.[2]

Visualizations

Experimental Workflow for this compound-Based Microemulsion Development

G cluster_0 Formulation Development cluster_1 Characterization cluster_2 Performance Evaluation A API and Excipient Selection B Solubility Studies A->B C Select Oil, Surfactant, and this compound (Co-solvent) B->C D Construct Pseudo-Ternary Phase Diagram C->D E Identify Microemulsion Region D->E F Optimize Formulation Ratios E->F G Droplet Size and PDI Analysis F->G H Zeta Potential Measurement F->H I Viscosity and Refractive Index F->I J Stability Assessment (Thermodynamic & Shelf-life) F->J K In Vitro Drug Release Studies G->K H->K I->K J->K L Ex Vivo Permeation Studies (if applicable) K->L M In Vivo Bioavailability Studies L->M

Caption: Workflow for the development and evaluation of this compound-based microemulsions.

Logical Relationship of Microemulsion Components

G ME Stable Microemulsion Oil Oil Phase (e.g., Capryol PGMC) Oil->ME Water Aqueous Phase Water->ME Surfactant Surfactant (e.g., Vitamin E TPGS) Surfactant->ME Forms interfacial film This compound This compound (Co-solvent) This compound->ME Reduces interfacial tension Enhances drug solubility API Poorly Soluble API (e.g., Sirolimus) API->Oil Solubilized in API->this compound Solubilized in

Caption: Interplay of components in a this compound-based microemulsion system.

Conclusion

This compound is a valuable excipient for the formulation of stable microemulsions, particularly for enhancing the solubility and bioavailability of poorly water-soluble drugs. The protocols and data presented here, based on the successful formulation of a Sirolimus SMEDDS, provide a solid foundation for researchers and drug development professionals to explore the potential of this compound in their own microemulsion-based drug delivery projects. Through systematic excipient screening, phase diagram construction, and thorough characterization, robust and effective microemulsion formulations can be developed to address the challenges of modern drug delivery.

References

Application Notes and Protocols for Glycofurol-Based Drug Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation, characterization, and testing of Glycofurol-based drug solutions, primarily intended for parenteral administration. This compound is a valuable solvent for enhancing the solubility of poorly water-soluble active pharmaceutical ingredients (APIs).[1][2]

Properties of this compound

This compound, also known as tetrahydrofurfuryl alcohol polyethylene glycol ether, is a clear, colorless to pale yellow, viscous liquid.[3] It serves as a non-ionic solubilizer and solvent in pharmaceutical formulations.[3] A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Synonyms Tetraglycol, Tetrahydrofurfuryl alcohol polyethylene glycol ether[3]
CAS Number 31692-85-0[3]
Appearance Clear, colorless to pale yellow, viscous liquid[3]
Solubility Miscible with water, ethanol, and other polar solvents.[3]
Primary Use Solvent for poorly soluble drugs in parenteral formulations.[1][2]

Experimental Workflow for Preparation of this compound-Based Drug Solutions

The following diagram outlines the general workflow for the preparation of a this compound-based drug solution, from initial material assessment to the final sterile product.

This compound Drug Solution Preparation Workflow cluster_0 Pre-formulation cluster_1 Formulation cluster_2 Sterilization & Filling cluster_3 Quality Control A Material Characterization (API, this compound, Excipients) B Solubility Screening A->B C Weighing of API and Excipients B->C D Dissolution in this compound (with/without co-solvents) C->D E pH Adjustment (if required) D->E F Final Volume Adjustment E->F G Sterile Filtration (0.22 µm filter) F->G H Aseptic Filling into Vials G->H I Physical Inspection (Clarity, Color) H->I J Chemical Analysis (Assay, Impurities) I->J K Sterility & Endotoxin Testing J->K L Stability Studies K->L

Caption: Workflow for preparing this compound-based drug solutions.

Step-by-Step Protocol for Preparing a this compound-Based Parenteral Solution

This protocol provides a general procedure for preparing a sterile drug solution using this compound. It is essential to adapt this protocol based on the specific properties of the API and the intended final product characteristics.

3.1. Materials and Equipment

  • Active Pharmaceutical Ingredient (API)

  • This compound (pharmaceutical grade)

  • Co-solvents (e.g., ethanol, polyethylene glycol), if required[4]

  • Water for Injection (WFI)

  • pH adjusting agents (e.g., hydrochloric acid, sodium hydroxide), if required

  • Sterile, depyrogenated glassware and containers

  • Calibrated analytical balance

  • Magnetic stirrer and stir bars

  • Volumetric flasks

  • Sterile membrane filters (0.22 µm pore size)[5]

  • Aseptic filling apparatus

  • Autoclave (for equipment sterilization)

  • Laminar airflow hood or isolator

3.2. Procedure

  • Pre-preparation:

    • Ensure all glassware and equipment are thoroughly cleaned, depyrogenated, and sterilized.[6]

    • Perform all operations in a clean environment, such as a laminar airflow hood, to maintain sterility.[6]

  • Solubilization of the API:

    • Accurately weigh the required amount of API.

    • In a sterile vessel, add the weighed API to a pre-determined volume of this compound.

    • If a co-solvent is used, it can be mixed with this compound prior to adding the API, or the API can be dissolved in the co-solvent first, followed by the addition of this compound. The order of addition should be determined during formulation development.[4]

    • Stir the mixture using a magnetic stirrer until the API is completely dissolved. Gentle heating or sonication may be applied to facilitate dissolution, but compatibility with the API's stability must be confirmed.

  • pH Adjustment and Volume Makeup:

    • If necessary, adjust the pH of the solution using appropriate pH modifiers.

    • Gradually add Water for Injection (WFI) to the solution while stirring to reach the final desired volume.

  • Sterile Filtration:

    • Sterilize the drug solution by passing it through a sterile 0.22 µm membrane filter into a sterile receiving vessel.[5] The filter should be validated for compatibility with the formulation.

  • Aseptic Filling:

    • Aseptically fill the sterile-filtered solution into pre-sterilized vials or ampoules under aseptic conditions.

    • Immediately seal the containers with sterile stoppers and caps.

3.3. Quality Control Tests

Perform the following quality control tests on the final product:

  • Appearance: Visually inspect for clarity, color, and the absence of particulate matter.[7]

  • pH: Measure the pH of the solution.

  • Assay: Determine the concentration of the API to ensure it is within the specified limits.

  • Impurities and Degradation Products: Analyze for the presence of any impurities or degradation products.

  • Sterility Test: Perform a sterility test to ensure the absence of microbial contamination.[8]

  • Bacterial Endotoxin Test (LAL Test): Test for the presence of pyrogens.

Experimental Protocols

4.1. Protocol for Solubility Determination

This protocol outlines a method to determine the solubility of an API in this compound.

4.1.1. Method

  • Prepare a series of vials containing a fixed volume of this compound (and any co-solvents, if applicable).

  • Add excess amounts of the API to each vial.

  • Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples to separate the undissolved API.

  • Carefully withdraw an aliquot from the supernatant, ensuring no solid particles are transferred.

  • Dilute the aliquot with a suitable solvent to a concentration within the analytical range of a validated assay method (e.g., HPLC-UV).

  • Quantify the concentration of the dissolved API in the aliquot.

  • The solubility is expressed as the concentration of the API in the saturated solution (e.g., in mg/mL).

4.2. Protocol for Stability Testing

This protocol provides a framework for assessing the stability of a this compound-based drug solution.[9][10]

4.2.1. Stability Study Design

  • Batches: Use at least three batches of the drug product for the stability study.

  • Container Closure System: Store the product in the proposed final container closure system.

  • Storage Conditions:

    • Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH

    • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

  • Testing Frequency:

    • Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: 0, 3, and 6 months.

  • Tests to be Performed: At each time point, the following tests should be conducted:

    • Appearance (color, clarity, particulate matter)

    • pH

    • Assay of the active substance

    • Degradation products/impurities

    • Sterility (at the beginning and end of the study)

    • Bacterial Endotoxins (at the beginning and end of the study)

4.2.2. Data Analysis

Analyze the data for any trends in the degradation of the API or changes in the physical and chemical properties of the solution over time. The results will be used to establish the shelf-life and recommended storage conditions for the drug product.

References

Application Notes and Protocols for Incorporating Glycofurol in Veterinary Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Glycofurol in Veterinary Medicine

This compound, also known as tetrahydrofurfuryl alcohol polyethylene glycol ether, is a versatile excipient used in pharmaceutical formulations.[1] It functions as a solvent and penetration enhancer, making it particularly valuable for veterinary drug development, where challenges in solubility and effective delivery of active pharmaceutical ingredients (APIs) are common.[2] Its use in parenteral (injectable) and topical formulations has been noted, primarily in animal studies.[2] this compound is a clear, colorless to pale yellow, viscous liquid and is miscible with water and other polar solvents.[3]

These application notes provide detailed methodologies and protocols for effectively incorporating this compound into veterinary formulations, with a focus on solubility enhancement, stability testing, and in vitro release profiling.

Data Presentation: Physicochemical Properties and Solubility

Effective formulation development begins with a thorough understanding of the physicochemical properties of the excipients and their compatibility with various APIs.

Physicochemical Properties of this compound
PropertyValueReference
Appearance Clear, colorless to pale yellow, viscous liquid[3]
Synonyms Tetrahydrofurfuryl alcohol polyethylene glycol ether, GF, PEG tetrahydrofurfuryl ether[3]
CAS Number 31692-85-0[3]
Molecular Weight Approximately 200–400 g/mol (grade dependent)[3]
Solubility Miscible with water, ethanol, and other polar solvents. Slightly soluble in chloroform.[3]
Density Approximately 1.070-1.090 g/cm³ at 20°C[1]
Viscosity 8-18 mPa·s at 20°C[1]
Solubility of Veterinary APIs in this compound and Co-Solvent Systems

This compound is an effective solvent for many poorly water-soluble veterinary drugs. The following table summarizes the solubility of selected APIs. It is important to note that solubility can be further enhanced by using this compound in combination with other co-solvents.

Active Pharmaceutical Ingredient (API)Therapeutic ClassWater SolubilitySolubility in this compound/Co-solvent SystemReference
Ivermectin Antiparasitic0.005 mg/mL (poorly soluble)Soluble in organic solvents; solubility is enhanced in PEG 200 and PEG 400 + water mixtures. Specific data in 100% this compound is not readily available but is expected to be significant.[4][5][6]
Ketoprofen NSAIDPractically insolubleFreely soluble in organic solvents like ethanol and methanol. Specific quantitative data in this compound is not available, but high solubility is anticipated.[7]
Doxycycline Hyclate Antibiotic50 mg/mL (soluble)Soluble in water; use of this compound may be for stability or as a co-solvent in complex formulations rather than for primary solubilization.[8][9]
Florfenicol Antibiotic1.3 mg/mL (low solubility)Soluble in a mixture of N-methyl-2-pyrrolidone and this compound (e.g., 45g florfenicol in 30g NMP, q.s. to 100mL with this compound).[1][10][11]

Experimental Protocols

The following protocols provide detailed methodologies for key experiments related to the incorporation of this compound in veterinary formulations.

Protocol for Determining API Solubility in this compound

This protocol outlines the shake-flask method for determining the equilibrium solubility of a veterinary API in this compound.

Materials:

  • Active Pharmaceutical Ingredient (API) powder

  • This compound

  • Volumetric flasks

  • Mechanical shaker or orbital incubator shaker with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of the API powder and add it to a series of volumetric flasks.

    • Add a known volume of this compound to each flask.

    • Seal the flasks and place them in a mechanical shaker set to a constant temperature (e.g., 25°C or 37°C).

    • Shake the flasks at a constant speed for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the shaking period, allow the flasks to stand undisturbed for at least 2 hours to allow undissolved API to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Filter the aliquot through a syringe filter to remove any undissolved particles.

    • Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantification by HPLC:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved API.

    • Prepare a calibration curve using standard solutions of the API of known concentrations.

    • Calculate the solubility of the API in this compound (e.g., in mg/mL) based on the concentration determined by HPLC and the dilution factor.

  • Equilibrium Confirmation:

    • Compare the solubility values obtained at different time points (24, 48, and 72 hours). Equilibrium is considered reached when consecutive measurements are within a specified range (e.g., ± 5%).

Protocol for Stability Testing of a this compound-Based Injectable Formulation

This protocol describes a stability study for a veterinary injectable formulation containing this compound, following ICH guidelines.

Materials:

  • This compound-based API formulation

  • Stability chambers with controlled temperature and humidity

  • HPLC system with a validated stability-indicating method

  • pH meter

  • Viscometer

  • Light source for photostability testing (optional)

Procedure:

  • Sample Preparation and Storage:

    • Prepare at least three batches of the this compound-based formulation.

    • Fill the formulation into the final proposed container-closure system.

    • Place the samples in stability chambers under the following conditions:

      • Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH

      • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Schedule:

    • Long-term: Test at 0, 3, 6, 9, 12, 18, and 24 months.

    • Accelerated: Test at 0, 3, and 6 months.

  • Analytical Testing:

    • At each time point, withdraw samples and perform the following tests:

      • Appearance: Visually inspect for color change, clarity, and precipitation.

      • pH: Measure the pH of the formulation.

      • Viscosity: Measure the viscosity of the formulation.

      • Assay of API: Quantify the API content using a validated stability-indicating HPLC method.

      • Degradation Products: Quantify any degradation products using the same HPLC method.

  • Data Analysis:

    • Evaluate the data for any trends in the degradation of the API or changes in the physical properties of the formulation over time.

    • Establish the shelf-life of the product based on the time it takes for the API content to decrease to a predefined limit (e.g., 90% of the initial concentration) or for degradation products to exceed acceptable levels.

Protocol for In Vitro Release Testing (IVRT) of a Topical this compound-Based Formulation

This protocol details the use of Franz diffusion cells for the in vitro release testing of a topical veterinary formulation containing this compound.

Materials:

  • Franz diffusion cells

  • Synthetic membrane (e.g., polysulfone)

  • Receptor medium (e.g., phosphate-buffered saline with a solubilizing agent if necessary)

  • This compound-based topical formulation

  • HPLC system for quantification of the API

  • Water bath with a circulating system to maintain constant temperature

Procedure:

  • Franz Cell Assembly:

    • Mount the synthetic membrane between the donor and receptor compartments of the Franz diffusion cell, ensuring no air bubbles are trapped beneath the membrane.

    • Fill the receptor compartment with the receptor medium and equilibrate the system to the desired temperature (e.g., 32°C for topical products).

  • Sample Application:

    • Apply a finite dose of the this compound-based formulation evenly onto the surface of the membrane in the donor compartment.

  • Sampling:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, and 24 hours), withdraw a sample from the receptor compartment.

    • Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium to maintain sink conditions.

  • Sample Analysis:

    • Analyze the collected samples using a validated HPLC method to determine the concentration of the API that has permeated through the membrane.

  • Data Analysis:

    • Calculate the cumulative amount of API released per unit area of the membrane at each time point.

    • Plot the cumulative amount of API released versus the square root of time. The slope of the linear portion of the plot represents the release rate.

Visualizations: Workflows and Mechanisms

Visualizing experimental workflows and mechanisms of action can aid in understanding and implementation.

Experimental Workflow for Formulation Development

G cluster_0 Pre-formulation Studies cluster_1 Formulation Optimization cluster_2 Stability & Finalization A API Characterization B Excipient Compatibility (this compound Screening) A->B C Solubility Studies B->C D Prototype Formulation (API + this compound +/- Co-solvents) C->D E Physical & Chemical Characterization D->E F In Vitro Release Testing (IVRT) E->F G Stability Studies (Accelerated & Long-term) F->G H Final Formulation Selection G->H I Scale-up & Validation H->I G cluster_0 Normal Stratum Corneum cluster_1 This compound Application Intact Lipid Bilayer Intact Lipid Bilayer This compound Molecules This compound Molecules Disrupted Lipid Bilayer Disrupted Lipid Bilayer This compound Molecules->Disrupted Lipid Bilayer interacts with API API API->Enhanced Permeation penetrates

References

Glycofurol: Applications in Peptide and Protein Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Glycofurol, a derivative of tetrahydrofurfuryl alcohol, is a well-established pharmaceutical solvent and penetration enhancer. Its utility in the formulation of small molecule drugs is widely recognized, and it is gaining increasing attention for its potential in the delivery of peptides and proteins. This document provides a comprehensive overview of the applications of this compound in peptide and protein drug delivery, including its role as a solvent, stabilizer, and penetration enhancer.

Key Applications of this compound:
  • Solubilizing Agent: Peptides and proteins can exhibit poor solubility in aqueous solutions, which poses a significant challenge for formulation development, particularly for parenteral administration. This compound, as a water-miscible co-solvent, can significantly enhance the solubility of these macromolecules, enabling the development of more concentrated and stable liquid formulations.

  • Stabilizer: The complex three-dimensional structure of peptides and proteins is crucial for their biological activity. This compound can contribute to the stabilization of these structures, potentially by creating a more favorable microenvironment and reducing aggregation. While specific data on its impact on the secondary and tertiary structures of a wide range of proteins is still emerging, its use in formulations aims to minimize degradation pathways such as oxidation and hydrolysis.

  • Penetration Enhancer: For non-invasive delivery routes, such as nasal and transdermal, this compound has demonstrated efficacy as a penetration enhancer. It is thought to reversibly disrupt the lipid barrier of the stratum corneum or the mucosal membrane, facilitating the transport of large molecules like peptides and proteins into the systemic circulation.

Quantitative Data on this compound's Effects

The following tables summarize the available quantitative data on the impact of this compound on the delivery of peptides and other relevant molecules.

Table 1: Enhancement of Nasal Bioavailability of Peptide T in Rabbits

FormulationMean Nasal Bioavailability (%)
Peptide T in Water (Control)5.9
Peptide T in 5% this compound22.0

This data demonstrates a nearly four-fold increase in the nasal bioavailability of Peptide T when formulated with 5% this compound compared to a simple aqueous solution.[1]

Table 2: Solubility of Melatonin in this compound and Propylene Glycol

SolventSolubility (mg/g)
20% Propylene Glycol in Water3.6 - 3.8
20% this compound in Water10.5 - 11.1

While melatonin is not a peptide, this data illustrates this compound's superior solubilizing capacity for poorly water-soluble molecules compared to another common pharmaceutical solvent, propylene glycol.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the application of this compound in peptide and protein drug delivery.

Protocol 1: Preparation and Evaluation of a Nasal Peptide Formulation

This protocol is adapted from a study on the nasal delivery of Peptide T.[1]

Objective: To prepare a peptide solution with this compound for nasal administration and to assess its bioavailability.

Materials:

  • Peptide of interest (e.g., Peptide T)

  • This compound 75

  • Sterile water for injection

  • Phosphate buffered saline (PBS), pH 7.4

  • Nasal spray device

  • Animal model (e.g., New Zealand White rabbits)

  • Analytical method for peptide quantification in plasma (e.g., LC-MS/MS)

Procedure:

  • Formulation Preparation:

    • Prepare a 5% (v/v) this compound solution by dissolving the appropriate volume of this compound 75 in sterile water for injection.

    • Dissolve the peptide of interest in the 5% this compound solution to achieve the desired final concentration.

    • Prepare a control formulation by dissolving the same concentration of the peptide in sterile water for injection.

    • Filter both solutions through a 0.22 µm sterile filter.

  • Animal Study (Cross-over Design):

    • Administer a single intravenous (IV) dose of the peptide dissolved in PBS to a group of rabbits to determine the absolute bioavailability.

    • After a suitable washout period, administer a single intranasal dose of the control formulation to the same group of rabbits.

    • Following another washout period, administer a single intranasal dose of the 5% this compound formulation.

    • Collect blood samples at predetermined time points after each administration.

  • Sample Analysis and Data Interpretation:

    • Process the blood samples to obtain plasma.

    • Quantify the peptide concentration in the plasma samples using a validated analytical method.

    • Calculate the pharmacokinetic parameters, including the Area Under the Curve (AUC), for both IV and intranasal administrations.

    • Determine the nasal bioavailability using the formula: Bioavailability (%) = (AUC_nasal / AUC_IV) x 100.

Protocol 2: Solubility and Stability Assessment of a Peptide in a this compound-Based Formulation

This protocol is adapted from a study on the solubility and stability of melatonin in this compound.[2]

Objective: To determine the solubility and short-term stability of a peptide in a this compound co-solvent system.

Materials:

  • Peptide of interest

  • This compound 75

  • Purified water

  • Vials

  • Shaker or vortex mixer

  • Incubator or temperature-controlled chamber (25°C)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector for peptide analysis

Procedure:

  • Solubility Determination:

    • Prepare a 20% (w/w) this compound solution by mixing this compound 75 and purified water.

    • Add an excess amount of the peptide to a known volume of the 20% this compound solution in a vial.

    • Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 24-48 hours).

    • Centrifuge the suspension to separate the undissolved peptide.

    • Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.

    • Analyze the diluted sample by HPLC to determine the peptide concentration. The concentration represents the solubility of the peptide in the co-solvent.

  • Stability Study:

    • Prepare a peptide solution in the 20% (w/w) this compound solution at a concentration below its determined solubility.

    • Dispense the solution into multiple vials, seal them, and store them at 25°C.

    • At predetermined time points (e.g., 0, 7, 14, 28, and 45 days), withdraw a vial and analyze the peptide concentration by HPLC.

    • Assess the stability by monitoring the percentage of the initial peptide concentration remaining over time. Look for the appearance of any degradation peaks in the chromatogram.

Visualizations

Experimental Workflow for Nasal Bioavailability Study

G cluster_prep Formulation Preparation cluster_admin Animal Administration (Rabbits) cluster_analysis Analysis prep_iv IV Formulation (Peptide in PBS) admin_iv IV Administration prep_iv->admin_iv prep_control Control Formulation (Peptide in Water) admin_control Nasal Administration (Control) prep_control->admin_control prep_glyco This compound Formulation (Peptide in 5% this compound) admin_glyco Nasal Administration (this compound) prep_glyco->admin_glyco sampling Blood Sampling admin_iv->sampling admin_control->sampling admin_glyco->sampling quant Plasma Peptide Quantification (LC-MS/MS) sampling->quant calc Pharmacokinetic Analysis & Bioavailability Calculation quant->calc

Caption: Workflow for determining the nasal bioavailability of a peptide with this compound.

Logical Relationship of this compound's Penetration Enhancement Mechanism

G cluster_glyco This compound Application cluster_skin Stratum Corneum cluster_result Outcome glyco This compound lipids Organized Lipid Bilayer glyco->lipids Interaction disorder Disordered Lipid Bilayer lipids->disorder Disruption permeability Increased Permeability disorder->permeability delivery Enhanced Peptide/ Protein Delivery permeability->delivery

Caption: Proposed mechanism of this compound as a transdermal penetration enhancer.

References

Application Notes and Protocols for Glycofurol-Based Gels in Topical Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques for developing and characterizing Glycofurol-based gels for the topical application of active pharmaceutical ingredients (APIs), with a particular focus on poorly water-soluble drugs. The protocols and data presented are derived from foundational studies in the field and are intended to serve as a guide for formulation development, optimization, and evaluation.

Introduction to this compound in Topical Formulations

This compound, a derivative of tetrahydrofurfuryl alcohol polyethylene glycol ether, is a well-tolerated and effective solvent for a wide range of APIs with low water solubility.[1] Its use as a primary vehicle in gel formulations allows for the creation of homogenous, transparent gels, which can be challenging to achieve with traditional aqueous-based systems for hydrophobic drugs.[1] This characteristic is particularly advantageous for topical delivery, where aesthetic appeal and ease of application are crucial for patient compliance. Furthermore, this compound itself has been noted for its potential as an absorption enhancer.[1]

Formulation Development of this compound-Based Gels

The development of a this compound-based gel involves the careful selection of a gelling agent to achieve the desired viscosity, bioadhesion, and release characteristics. Common gelling agents compatible with this compound include Carbopol® polymers (e.g., Carbopol 974P), Gantrez™ polymers (e.g., Gantrez AN 119), and polyvinylpyrrolidone (PVP).[1] The concentration of the gelling agent is a critical parameter that influences the gel's physical properties.[1]

Impact of Gelling Agent on Gel Properties

The choice and concentration of the gelling agent significantly affect the rheological and bioadhesive properties of the formulation. An increase in polymer concentration generally leads to higher viscosity and, in some cases, can decrease bioadhesion and spreadability.[1] To achieve an optimal balance of properties, a combination of polymers can be utilized. For instance, combining a polymer with good viscosity and adhesion (like Gantrez or Carbopol) with one that offers excellent spreadability (like PVP) can result in a more elegant and effective final product.[1]

Table 1: Composition and Physical Properties of Naproxen-Glycofurol Gels with Binary Gelling Agents [1]

Formulation CodeGelling Agent Composition (% w/w)Viscosity (cP)Bioadhesive Force (dyne/cm²)Spreadability (cm²/g)
Cb 1% : PVP 15%Carbopol 974P (1.0), PVP K30 (15.0)18,500 ± 1,2301,890 ± 15028.5 ± 2.1
GZ 1% : PVP 15%Gantrez AN 119 (1.0), PVP K30 (15.0)20,100 ± 1,5402,150 ± 18027.8 ± 1.9
Incorporation of Penetration Enhancers

To improve the transdermal delivery of the API, penetration enhancers can be incorporated into the this compound-based gel. Transcutol® (diethylene glycol monoethyl ether) is a notable example that is miscible with this compound and has been shown to significantly increase the flux of drugs across the skin.[1][2][3] The concentration of the penetration enhancer must be optimized, as its effect is concentration-dependent.[1]

Characterization of this compound-Based Gels

Thorough characterization is essential to ensure the quality, stability, and performance of the developed gel formulation. Key parameters to evaluate include:

  • Physical Appearance: Visual inspection for color, clarity, and homogeneity.

  • pH: Measurement to ensure compatibility with the skin.

  • Drug Content: Quantification of the API to ensure uniformity.

  • Rheology: Assessment of viscosity and flow properties.

  • Spreadability: Determination of the ease of application.

  • Bioadhesion: Measurement of the force required to detach the gel from a skin-like surface.

In Vitro Performance Testing

In Vitro Drug Release

In vitro release studies are performed to understand the rate at which the API is released from the gel matrix. A common method involves the use of a Franz diffusion cell with a synthetic membrane.

Table 2: In Vitro Permeation of Naproxen from Various this compound-Based Gel Formulations [1]

Gelling Agent (% w/w)Permeation Rate (µg/cm²/h)Accumulated Amount at 24h (µg/cm²)
PVP (20%)117.0 ± 32.33,092.5 ± 116.3
PVP (25%)104.9 ± 40.32,789.3 ± 131.4
PVP (30%)103.0 ± 29.92,359.8 ± 127.9
Carbopol (1.5%)141.3 ± 18.92,441.2 ± 119.7
Carbopol (2.5%)130.5 ± 19.32,398.4 ± 141.3
Carbopol (4.0%)114.4 ± 27.81,970.6 ± 223.8
Gantrez (2.5%)161.2 ± 29.23,462.4 ± 212.8
Gantrez (5.0%)135.4 ± 21.82,785.2 ± 129.8
Gantrez (7.5%)84.6 ± 37.61,842.3 ± 208.4
Cb 1% : PVP 15%133.3 ± 22.83,245.6 ± 209.4
GZ 1% : PVP 15%136.9 ± 29.53,452.8 ± 226.9
Ex Vivo Skin Permeation

To better predict in vivo performance, ex vivo skin permeation studies are conducted using excised animal or human skin. These studies provide key parameters such as steady-state flux (Jss), permeability coefficient (Kp), and penetration index (PI).

Table 3: Effect of Transcutol® on Skin Permeation Parameters of an Optimized Naproxen-Glycofurol Gel [1]

Transcutol® Conc. (% w/w)Steady-State Flux (Jss) (µg/cm²/h)Permeability Coefficient (Kp) (cm/h x 10⁻³)Penetration Index (PI)
0 (Control)45.8 ± 9.80.916 ± 0.191.00
180.6 ± 11.21.612 ± 0.221.76
2138.3 ± 15.42.766 ± 0.313.02
455.2 ± 8.51.104 ± 0.171.20

Stability Testing

Stability studies are crucial to determine the shelf-life of the formulation. The gel should be stored under controlled temperature and humidity conditions, and evaluated at specified time points for any changes in its physical and chemical properties.[1]

Experimental Protocols

Protocol for Preparation of this compound-Based Gel
  • Weigh the required amount of the gelling agent(s) (e.g., Carbopol 974P, Gantrez AN 119, PVP K30).

  • Disperse the gelling agent(s) in a calculated amount of this compound in a suitable vessel.

  • Homogenize the dispersion using a high-shear mixer (e.g., Ultraturax T 25) at approximately 9,000 rpm for 5 minutes, or until a transparent and uniform dispersion is formed.[1]

  • If incorporating an API, dissolve the accurately weighed amount of the API in the this compound prior to the addition of the gelling agent.

  • If using a penetration enhancer like Transcutol, add it to the this compound-API mixture before adding the gelling agent.[1]

  • Degas the final gel under vacuum to remove any entrapped air bubbles.

  • Store the gel at room temperature for at least 24 hours before further analysis to allow for complete hydration of the polymer.[1]

Protocol for Rheological Characterization
  • Use a cone and plate rheometer to measure the viscosity and flow properties of the gel.

  • Calibrate the instrument using standard viscosity fluids.

  • Allow the gel sample to equilibrate to the desired temperature (e.g., 25 ± 1°C or 32 ± 1°C to mimic skin temperature) for 30 minutes before measurement.[1]

  • Carefully apply the sample to the lower plate of the rheometer, avoiding the introduction of air bubbles or shearing of the gel.

  • Set the gap between the cone and plate to a specified value (e.g., 0.40 mm).

  • Rotate the spindle at a defined speed (e.g., 200 rpm) and record the viscosity readings.[1]

  • To determine the flow properties, conduct a shear rate sweep and plot the shear stress versus the shear rate.

Protocol for In Vitro Skin Permeation Study
  • Prepare excised animal (e.g., rat) or human skin by carefully removing subcutaneous fat and trimming it to the appropriate size for the diffusion cell.

  • Mount the skin on a Franz-type diffusion cell with the stratum corneum facing the donor compartment. The diffusional area should be known (e.g., 1.7 cm²).[1]

  • Fill the receptor compartment with a suitable receptor medium (e.g., phosphate buffer saline pH 7.4, with a co-solvent like ethanol if needed to maintain sink conditions) and ensure it is free of air bubbles. The volume of the receptor compartment should be known (e.g., 12 ml).[1]

  • Maintain the temperature of the system at 37 ± 0.5°C using a water bath to ensure a skin surface temperature of approximately 32°C.[1]

  • Accurately weigh and apply a known amount of the gel formulation (e.g., 1 g) to the skin surface in the donor compartment.[1]

  • At predetermined time intervals, withdraw an aliquot of the receptor medium for analysis and replace it with an equal volume of fresh, pre-warmed receptor medium.

  • Analyze the concentration of the API in the collected samples using a validated analytical method (e.g., HPLC).

  • Calculate the cumulative amount of drug permeated per unit area over time and determine the steady-state flux (Jss) from the linear portion of the plot.

Visualizations

Experimental_Workflow cluster_formulation Formulation cluster_characterization Characterization cluster_performance Performance Testing cluster_stability Stability A This compound + API B Add Gelling Agent(s) A->B Dissolve C Homogenization B->C Disperse D Degassing C->D Remove Air E Physical Appearance & pH D->E F Rheology & Viscosity D->F G Spreadability & Bioadhesion D->G H Drug Content D->H I In Vitro Release D->I J Ex Vivo Skin Permeation D->J K Stability Studies D->K

Caption: Experimental workflow for developing and evaluating this compound-based gels.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AA Arachidonic Acid COX2 COX-2 AA->COX2 Metabolized by PGE2_R PGE2 Receptor (e.g., EP1) PLC Phospholipase C PGE2_R->PLC Activates ERK ERK1/2 Activation PGE2_R->ERK Activates PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Synthesizes PGE2->PGE2_R Binds to IP3 IP3 PLC->IP3 Generates Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 Induces Inflammation Inflammatory Response (e.g., ↑MMP1, ↓Collagen) Ca2->Inflammation ERK->Inflammation NSAID Topical NSAID (e.g., Naproxen) NSAID->COX2 Inhibits

Caption: Signaling pathway of topical NSAIDs in dermal cells.

References

Revolutionizing Oral Drug Delivery: Glycofurol as a Key Enabler for Enhanced Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 9, 2025 – In the continuous quest to improve the therapeutic efficacy of oral medications, pharmaceutical researchers and drug development professionals are increasingly turning to innovative excipients to overcome the challenge of poor drug bioavailability. Glycofurol, a versatile and safe pharmaceutical solvent, is emerging as a powerful tool in this endeavor. These application notes provide detailed protocols and data on leveraging this compound to significantly enhance the oral bioavailability of poorly soluble drugs, with a specific focus on its application in Self-Microemulsifying Drug Delivery Systems (SMEDDS).

Introduction to this compound and its Role in Bioavailability Enhancement

This compound, a tetrahydrofurfuryl alcohol polyethylene glycol ether, is a clear, colorless, and almost odorless liquid with a high capacity to dissolve a wide range of poorly water-soluble active pharmaceutical ingredients (APIs).[1] Its primary application in oral drug delivery lies in its ability to act as a co-solvent or co-surfactant in lipid-based formulations, such as Self-Microemulsifying Drug Delivery Systems (SMEDDS). These systems are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water microemulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[2]

The key mechanisms through which this compound enhances oral bioavailability include:

  • Improved Solubilization: this compound effectively dissolves hydrophobic drugs, enabling their incorporation into lipid-based formulations at therapeutically relevant concentrations.

  • Enhanced Dissolution: By presenting the drug in a pre-dissolved state within the SMEDDS, the dissolution step, which is often the rate-limiting factor for poorly soluble drugs, is bypassed.

  • Increased Permeability: The resulting fine microemulsion droplets provide a large surface area for drug absorption across the intestinal membrane.

  • Potential P-glycoprotein (P-gp) Inhibition: Some components of SMEDDS, including co-surfactants like this compound, may inhibit the P-gp efflux pump, a key transporter that actively removes drugs from intestinal cells back into the lumen, thereby increasing the net drug absorption.[2]

Application Showcase: Lurasidone Hydrochloride SMEDDS

To illustrate the practical application of a this compound-like co-surfactant, we present a case study on a Self-Microemulsifying Drug Delivery System (SMEDDS) for Lurasidone Hydrochloride (LH), an atypical antipsychotic drug with poor oral bioavailability. In this study, Transcutol HP, a compound with similar functional properties to this compound, was used as the co-surfactant.[2]

Optimized Formulation

The optimized SMEDDS formulation for Lurasidone Hydrochloride was developed using Capmul MCM C8 as the oil phase, Cremophor EL as the surfactant, and Transcutol HP as the co-surfactant. The optimal ratio of surfactant to co-surfactant was found to be 3:1.[2]

In Vitro Performance

The in vitro drug release studies demonstrated a significantly enhanced dissolution of Lurasidone Hydrochloride from the SMEDDS formulation compared to a simple suspension. Over 98% of the drug was released from the SMEDDS within a short period in phosphate buffer at pH 6.8.[2]

In Vivo Bioavailability Enhancement

Pharmacokinetic studies in rats revealed a substantial improvement in the oral bioavailability of Lurasidone Hydrochloride when administered as a SMEDDS formulation compared to a suspension.

Table 1: Pharmacokinetic Parameters of Lurasidone Hydrochloride Formulations in Rats [2]

FormulationCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
LH Suspension150.3 ± 25.84.01234.5 ± 210.7100
LH-SMEDDS410.2 ± 55.12.03605.7 ± 450.2292.1

The Area Under the Curve (AUC) for the LH-SMEDDS was 2.92 times higher than that of the LH suspension, indicating a nearly three-fold increase in oral bioavailability.[2]

Experimental Protocols

Protocol for Preparation of Lurasidone Hydrochloride SMEDDS

Objective: To prepare a self-microemulsifying drug delivery system for Lurasidone Hydrochloride.

Materials:

  • Lurasidone Hydrochloride (API)

  • Capmul MCM C8 (Oil)

  • Cremophor EL (Surfactant)

  • Transcutol HP (Co-surfactant, a functional equivalent to this compound)

  • Vortex mixer

  • Analytical balance

Procedure:

  • Accurately weigh the required quantities of Capmul MCM C8, Cremophor EL, and Transcutol HP in a glass vial. The ratio of surfactant (Cremophor EL) to co-surfactant (Transcutol HP) should be maintained at 3:1 (w/w).

  • Mix the components thoroughly using a vortex mixer until a homogenous isotropic mixture is formed.

  • Add the accurately weighed Lurasidone Hydrochloride to the mixture.

  • Continue vortexing until the drug is completely dissolved, resulting in a clear, pale-yellow solution.

  • Store the prepared SMEDDS formulation in a well-closed container at room temperature, protected from light.

Protocol for In Vitro Dissolution Study

Objective: To evaluate the in vitro release profile of Lurasidone Hydrochloride from the SMEDDS formulation.

Apparatus:

  • USP Dissolution Apparatus II (Paddle type)

  • Dissolution vessels

  • Syringes with filters (0.45 µm)

  • HPLC system for drug analysis

Dissolution Medium: 900 mL of phosphate buffer (pH 6.8).

Procedure:

  • Set the temperature of the dissolution medium to 37 ± 0.5 °C and the paddle speed to 50 rpm.

  • Encapsulate the LH-SMEDDS formulation (equivalent to a specific dose of Lurasidone Hydrochloride) in a hard gelatin capsule.

  • Place the capsule in the dissolution vessel.

  • Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes).

  • Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

  • Filter the collected samples through a 0.45 µm syringe filter.

  • Analyze the concentration of Lurasidone Hydrochloride in the samples using a validated HPLC method.

  • Calculate the cumulative percentage of drug released at each time point.

Protocol for In Vivo Pharmacokinetic Study in Rats

Objective: To determine and compare the oral bioavailability of Lurasidone Hydrochloride from the SMEDDS formulation and a control suspension.

Animals: Male Wistar rats (200-250 g).

Formulations:

  • Test Formulation: LH-SMEDDS

  • Control Formulation: Lurasidone Hydrochloride suspension in 0.5% w/v carboxymethyl cellulose (CMC) solution.

Procedure:

  • Fast the rats overnight (approximately 12 hours) before the experiment, with free access to water.

  • Divide the rats into two groups (n=6 per group).

  • Administer the test and control formulations orally via gavage at a specified dose of Lurasidone Hydrochloride.

  • Collect blood samples (approximately 0.25 mL) from the retro-orbital plexus at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized microcentrifuge tubes.

  • Centrifuge the blood samples at 10,000 rpm for 10 minutes to separate the plasma.

  • Store the plasma samples at -20 °C until analysis.

  • Determine the concentration of Lurasidone Hydrochloride in the plasma samples using a validated HPLC method.

  • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Visualizing the Process: Diagrams

experimental_workflow cluster_formulation Formulation Development cluster_characterization In Vitro Characterization cluster_invivo In Vivo Evaluation solubility Solubility Studies (Oil, Surfactant, Co-surfactant) phase_diagram Pseudo-ternary Phase Diagram solubility->phase_diagram optimization Formulation Optimization phase_diagram->optimization droplet_size Droplet Size Analysis optimization->droplet_size dissolution In Vitro Dissolution optimization->dissolution animal_study Pharmacokinetic Study (Rats) dissolution->animal_study bioavailability Bioavailability Calculation animal_study->bioavailability

Caption: Experimental workflow for developing and evaluating this compound-based SMEDDS.

bioavailability_enhancement_mechanism drug Poorly Soluble Drug smedds SMEDDS Formulation drug->smedds This compound This compound (Co-surfactant) This compound->smedds oil Oil oil->smedds surfactant Surfactant surfactant->smedds microemulsion Microemulsion in GIT smedds->microemulsion Self-emulsification absorption Enhanced Absorption microemulsion->absorption Increased Surface Area & Improved Permeability bioavailability Increased Bioavailability absorption->bioavailability

Caption: Mechanism of bioavailability enhancement by this compound in SMEDDS.

Conclusion

This compound and functionally similar excipients are invaluable tools for the modern drug development professional. As demonstrated through the case study of a Lurasidone Hydrochloride SMEDDS, the incorporation of such co-surfactants can lead to a significant improvement in the oral bioavailability of poorly soluble drugs. The protocols provided herein offer a practical framework for researchers and scientists to explore the potential of this compound in their own oral drug delivery projects, paving the way for more effective and reliable oral therapies.

References

Application Notes and Protocols for Evaluating Glycofurol as a Penetration Enhancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the research methods used to evaluate Glycofurol as a potential penetration enhancer for topical and transdermal drug delivery systems. The included protocols offer detailed, step-by-step guidance for key in vitro, ex vivo, and visualization experiments.

Introduction to this compound in Dermal Drug Delivery

This compound, also known as tetrahydrofurfuryl alcohol polyethylene glycol ether, is a versatile solvent used in various pharmaceutical formulations.[1][2] Due to its good skin tolerability, it is often employed as a vehicle or co-solvent in topical preparations for drugs with poor water solubility.[1][3] While its primary role is often as a solvent, this compound is also investigated for its potential to enhance the penetration of active pharmaceutical ingredients (APIs) through the stratum corneum, the outermost layer of the skin.

The mechanism by which glycols, in general, enhance skin penetration involves interaction with the lipids and proteins within the stratum corneum, leading to a temporary and reversible disruption of this barrier.[4][5] This can increase the diffusion of drug molecules into the deeper layers of the skin. However, it is important to note that much of the available research on this compound's penetration-enhancing effects is in the context of its use in combination with other known enhancers, such as Transcutol®.[1][3][6]

Research Methods for Evaluating Penetration Enhancement

A multi-faceted approach employing in vitro, ex vivo, and in vivo studies is crucial for a thorough evaluation of this compound's potential as a penetration enhancer.

In Vitro Permeation Testing (IVPT) using Franz Diffusion Cells

Application: IVPT with Franz diffusion cells is the gold standard for assessing the permeation of a drug through a membrane from a topical formulation.[7] This method allows for the determination of key permeation parameters, providing a quantitative measure of a formulation's ability to deliver a drug across the skin.

Principle: A Franz diffusion cell consists of a donor chamber, where the formulation is applied, and a receptor chamber containing a fluid that mimics physiological conditions. The two chambers are separated by a membrane, which can be synthetic or a biological tissue like excised skin.[7] Samples are collected from the receptor chamber at various time points to quantify the amount of drug that has permeated through the membrane.

Experimental Protocol: In Vitro Permeation Study using Franz Diffusion Cells

Objective: To quantify the in vitro permeation of a model drug from a this compound-containing formulation through a synthetic membrane or excised skin.

Materials:

  • Franz diffusion cells

  • Membrane (e.g., Strat-M® synthetic membrane, excised porcine or human skin)

  • Receptor medium (e.g., phosphate-buffered saline (PBS) pH 7.4, potentially with a solubilizing agent to maintain sink conditions)

  • Test formulation (drug in a this compound-based vehicle)

  • Control formulation (drug in a vehicle without this compound)

  • Magnetic stirrer and stir bars

  • Water bath or heating block to maintain 32°C ± 1°C at the membrane surface

  • Syringes and needles for sampling

  • HPLC vials

  • High-Performance Liquid Chromatography (HPLC) system for drug quantification[3]

Procedure:

  • Membrane Preparation:

    • If using excised skin, carefully remove subcutaneous fat and trim to the appropriate size. Equilibrate the skin in PBS for 30 minutes before mounting.[3]

    • If using a synthetic membrane, handle with forceps to avoid contamination.

  • Franz Cell Assembly:

    • Mount the membrane between the donor and receptor chambers, ensuring the stratum corneum side faces the donor chamber.[3]

    • Clamp the chambers together securely to prevent leakage.

  • Receptor Chamber Filling:

    • Fill the receptor chamber with pre-warmed (37°C) and degassed receptor medium, ensuring no air bubbles are trapped beneath the membrane.

    • Place a small magnetic stir bar in the receptor chamber.

  • Temperature Equilibration:

    • Place the assembled Franz cells in the heating block or water bath and allow the system to equilibrate to 32°C ± 1°C at the membrane surface for at least 30 minutes.

  • Formulation Application:

    • Apply a precise amount of the test or control formulation (e.g., 10 mg/cm²) evenly onto the surface of the membrane in the donor chamber.[1]

    • Cover the donor chamber opening to prevent evaporation.

  • Sampling:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a specific volume (e.g., 200 µL) of the receptor medium from the sampling arm.[1]

    • Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium to maintain a constant volume and sink conditions.[1]

  • Sample Analysis:

    • Analyze the collected samples for drug concentration using a validated HPLC method.[3]

  • Data Analysis:

    • Calculate the cumulative amount of drug permeated per unit area (µg/cm²) at each time point.

    • Plot the cumulative amount of drug permeated versus time.

    • Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.

    • Calculate the permeability coefficient (Kp) using the equation: Kp = Jss / Cd, where Cd is the concentration of the drug in the donor formulation.

    • Calculate the enhancement ratio (ER) by dividing the flux of the drug from the this compound-containing formulation by the flux from the control formulation.

Tape Stripping

Application: Tape stripping is a minimally invasive technique used to sequentially remove layers of the stratum corneum.[8][9][10][11] It is employed to determine the concentration of a topically applied drug within the stratum corneum, providing insights into drug retention and distribution in the outermost skin layer.[10]

Principle: An adhesive tape is pressed onto the skin surface and then rapidly removed, taking with it a layer of corneocytes. This process is repeated multiple times to access deeper layers of the stratum corneum. The amount of drug in each tape strip is then quantified.[4][12]

Experimental Protocol: Tape Stripping for Stratum Corneum Drug Quantification

Objective: To determine the amount and distribution of a model drug within the stratum corneum following topical application of a this compound-containing formulation.

Materials:

  • Adhesive tapes (e.g., D-Squame®, Scotch® Magic™ Tape)

  • Forceps

  • Scissors

  • Extraction solvent (e.g., methanol, acetonitrile)

  • Vials for tape extraction

  • Vortex mixer

  • Centrifuge

  • HPLC system for drug quantification[13]

Procedure:

  • Formulation Application:

    • Apply a defined amount of the test formulation to a specific area of ex vivo skin or in vivo on a volunteer's forearm.

    • Allow the formulation to remain on the skin for a predetermined period (e.g., 4 hours).

  • Removal of Excess Formulation:

    • Gently wipe the application site to remove any unabsorbed formulation.

  • Tape Stripping:

    • Apply the first adhesive tape to the treatment area and press down firmly with a consistent pressure (e.g., using a roller) for a set time (e.g., 10 seconds).

    • Rapidly remove the tape in a single, smooth motion.

    • Repeat the process with subsequent tapes (e.g., up to 20 strips) on the same skin area.

  • Sample Preparation:

    • Place each tape strip (or a pool of consecutive strips) into a vial containing a known volume of extraction solvent.

  • Drug Extraction:

    • Vortex the vials for an extended period (e.g., 30 minutes) to extract the drug from the tape strips.

    • Centrifuge the vials to pellet any debris.

  • Sample Analysis:

    • Analyze the supernatant for drug concentration using a validated HPLC method.[13]

  • Data Analysis:

    • Calculate the amount of drug per tape strip (µ g/strip ).

    • Plot the amount of drug per strip versus the strip number to visualize the drug distribution profile within the stratum corneum.

    • Calculate the total amount of drug recovered from the stratum corneum.

Confocal Laser Scanning Microscopy (CLSM)

Application: CLSM is a non-invasive imaging technique that allows for the visualization of fluorescently labeled molecules within the skin at high resolution.[14] It is used to qualitatively and semi-quantitatively assess the penetration depth and distribution of a drug or the vehicle itself within the different layers of the skin.[14]

Principle: A focused laser beam scans the sample, and the emitted fluorescence is detected through a pinhole aperture, which rejects out-of-focus light. This allows for the creation of sharp, optical sections of the skin at different depths. By stacking these sections, a 3D reconstruction of the penetration pathway can be generated.[14]

Experimental Protocol: Visualization of Skin Penetration using CLSM

Objective: To visualize the penetration of a fluorescently labeled model drug or a fluorescent dye incorporated into a this compound-containing formulation into ex vivo human or porcine skin.

Materials:

  • Confocal Laser Scanning Microscope

  • Fluorescently labeled drug or a fluorescent dye (e.g., Nile Red, Rhodamine B)

  • Test formulation (with fluorescent marker in a this compound-based vehicle)

  • Control formulation (with fluorescent marker in a vehicle without this compound)

  • Excised human or porcine skin

  • Microscope slides and coverslips

  • Tissue embedding medium (e.g., OCT compound)

  • Cryostat for sectioning (optional, for cross-sectional imaging)

Procedure:

  • Skin Preparation and Formulation Application:

    • Prepare the excised skin as described in the Franz diffusion cell protocol.

    • Apply the fluorescently labeled formulation to the skin surface and incubate for a specific period (e.g., 6 hours) under controlled temperature and humidity.

  • Sample Preparation for Imaging:

    • After incubation, gently wipe the skin surface to remove excess formulation.

    • For en-face imaging, mount the skin sample directly on a microscope slide.

    • For cross-sectional imaging, embed the skin sample in OCT compound, freeze it, and cut thin sections (e.g., 20 µm) using a cryostat. Mount the sections on a microscope slide.

  • Confocal Imaging:

    • Place the slide on the microscope stage.

    • Select the appropriate laser excitation wavelength and emission filter for the fluorescent marker.

    • Acquire a series of optical sections (z-stack) from the skin surface (stratum corneum) down to the viable epidermis and dermis.

  • Image Analysis:

    • Analyze the images to determine the depth of penetration of the fluorescent marker.

    • Compare the fluorescence intensity and distribution between the test and control formulations.

    • Generate 3D reconstructions of the penetration pathways if desired.

Data Presentation

Quantitative data from the evaluation of this compound as a penetration enhancer should be summarized in clear and concise tables for easy comparison.

Table 1: In Vitro Permeation Parameters of a Model Drug with and without this compound

FormulationSteady-State Flux (Jss) (µg/cm²/h)Permeability Coefficient (Kp) (cm/h)Enhancement Ratio (ER)Lag Time (h)
Control (without this compound)ValueValue1.0Value
Test (with X% this compound)ValueValueValueValue
Test (with Y% this compound)ValueValueValueValue

Note: The enhancement of permeation in some studies using this compound-based gels has been attributed to the presence of other enhancers like Transcutol®.[1][3][6]

Table 2: Quantification of Drug in Stratum Corneum via Tape Stripping

FormulationTotal Drug in Stratum Corneum (µg/cm²)Drug in First 5 Strips (µg/cm²)Drug in Strips 6-10 (µg/cm²)Drug in Strips 11-15 (µg/cm²)
Control (without this compound)ValueValueValueValue
Test (with X% this compound)ValueValueValueValue

Visualization of Workflows and Pathways

Graphviz (DOT language) can be used to create clear diagrams of experimental workflows and potential mechanisms of action.

ExperimentalWorkflow cluster_prep Formulation Preparation cluster_invitro In Vitro Evaluation cluster_visual Visualization cluster_data Data Analysis Formulation Test & Control Formulations (with/without this compound) FranzCell Franz Diffusion Cell (IVPT) Formulation->FranzCell TapeStripping Tape Stripping Formulation->TapeStripping CLSM Confocal Laser Scanning Microscopy Formulation->CLSM HPLC1 HPLC Analysis FranzCell->HPLC1 HPLC2 HPLC Analysis TapeStripping->HPLC2 PermeationParams Permeation Parameters (Flux, Kp, ER) HPLC1->PermeationParams SC_Distribution Drug Distribution in Stratum Corneum HPLC2->SC_Distribution PenetrationDepth Penetration Depth & Localization CLSM->PenetrationDepth

Caption: Overall experimental workflow for evaluating this compound.

PenetrationPathways cluster_skin Skin Layers cluster_pathways SC Stratum Corneum (Lipid Matrix & Corneocytes) VE Viable Epidermis SC->VE Diffusion Intercellular Intercellular (Lipid Lamellae) Transcellular Transcellular (Corneocytes) Appendageal Appendageal (Hair Follicles, Sweat Glands) Dermis Dermis VE->Dermis Formulation Topical Formulation (Drug + this compound) Formulation->SC Partitioning

Caption: Potential skin penetration pathways for topical formulations.

MechanismOfAction cluster_SC Stratum Corneum Barrier This compound This compound Lipids Lipid Bilayer (Disruption/Fluidization) This compound->Lipids Interacts with Proteins Keratin Filaments (Interaction) This compound->Proteins Potentially interacts with IncreasedPermeability Increased Drug Permeability Lipids->IncreasedPermeability Proteins->IncreasedPermeability

Caption: Postulated mechanism of action for glycol-based penetration enhancers.

Safety and Regulatory Considerations

While this compound is generally considered to have good skin tolerability, it is essential to conduct safety and irritation studies, especially at higher concentrations or in novel formulations.[1][3] Standard in vivo skin irritation tests, such as the Draize test on animal models, can be performed to assess erythema and edema.[3] Additionally, in vitro models using reconstructed human epidermis are becoming increasingly prevalent for assessing skin irritation potential.[14]

Conclusion

The evaluation of this compound as a penetration enhancer requires a systematic approach using a combination of in vitro permeation studies, stratum corneum analysis, and advanced visualization techniques. While existing literature suggests its primary role as a solvent, further research focusing on its concentration-dependent effects as a sole enhancer is needed to fully elucidate its potential in enhancing dermal and transdermal drug delivery. The protocols and methods outlined in these application notes provide a robust framework for conducting such investigations.

References

Troubleshooting & Optimization

Glycofurol Drug Solubility Optimization: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Glycofurol concentration to maximize drug solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in drug formulation?

This compound, also known as tetraglycol, is a versatile solvent used extensively in pharmaceutical formulations.[] Its main function is to enhance the solubility of hydrophobic (poorly water-soluble) drugs, making it particularly valuable for developing injectable solutions.[] By increasing a drug's solubility, this compound can significantly improve its bioavailability.[] It is often used as a solvent in parenteral products for intravenous or intramuscular injections at concentrations up to 50% v/v.[2]

Q2: How do I determine the optimal concentration of this compound for my drug?

The optimal concentration of this compound depends on the specific drug's properties, the desired dosage form, and the route of administration.[3] A systematic approach is recommended:

  • Determine the drug's intrinsic solubility: First, establish the baseline solubility of the drug in aqueous media.

  • Create a concentration gradient: Prepare a series of formulations with increasing concentrations of this compound.

  • Measure equilibrium solubility: Use a method like the shake-flask technique to determine the drug's solubility in each formulation.[4][5]

  • Evaluate other critical parameters: Assess the viscosity, stability, and potential for precipitation in the formulations.[6] An increase in viscosity can affect the manufacturability and injectability of the product.[6]

  • Select the optimal concentration: The ideal concentration will be the lowest amount of this compound that achieves the desired solubility without introducing issues like high viscosity or instability.

Q3: My drug is precipitating out of the this compound solution. What should I do?

Drug precipitation can occur due to several factors, including supersaturation, temperature changes, or interactions with other excipients. To troubleshoot this, consider the following:

  • pH Adjustment: Ensure the pH of the formulation is optimal for your drug's solubility.

  • Co-solvents: The addition of a co-solvent can sometimes improve drug solubility and prevent precipitation.

  • Temperature Control: Assess the impact of temperature on your formulation's stability. Some drugs may precipitate at lower temperatures.

  • Excipient Compatibility: Investigate potential interactions between your drug and other excipients in the formulation.[7]

Q4: What are the common stability and storage concerns with this compound?

This compound is generally stable when stored under nitrogen in a well-closed container, protected from light, in a cool, dry place.[2] It is incompatible with strong oxidizing agents.[2][8] Formulations containing this compound should undergo rigorous stability testing, including accelerated stability studies, to ensure the product remains safe and effective throughout its shelf life.[9][10]

Q5: Are there any known incompatibilities between this compound and other common excipients?

While this compound is compatible with many common pharmaceutical excipients, potential interactions can occur.[2] It is crucial to conduct drug-excipient compatibility studies during the pre-formulation stage.[11] These studies help identify any physical or chemical interactions that could affect the stability, efficacy, or safety of the final product.[11] Techniques like Differential Scanning Calorimetry (DSC) and High-Performance Liquid Chromatography (HPLC) can be used to detect incompatibilities.[12]

Q6: How does this compound concentration affect the viscosity of a formulation?

The viscosity of a this compound-based formulation generally increases with higher concentrations of this compound.[13] High viscosity can pose challenges during manufacturing, such as mixing and filling, and can also affect the injectability of parenteral products.[6] It is essential to find a balance between achieving the desired solubility and maintaining an acceptable viscosity for the intended application.

Q7: What are the safety and toxicity considerations for this compound?

This compound is generally considered a relatively nontoxic and nonirritant material at the concentrations used in pharmaceutical formulations.[2] However, it can be an irritant when used undiluted.[2] While considered safe within established pharmaceutical limits, this compound can be toxic at high concentrations.[] Regulatory bodies like the FDA have approved its use in specific applications, such as a cosolvent in parenteral formulations.[]

Troubleshooting Guides

Guide 1: Troubleshooting Drug Precipitation in this compound Formulations
Step Action Rationale
1 Verify Drug Purity and Form Impurities or a different polymorphic form of the drug can have lower solubility.
2 Review Formulation pH The solubility of ionizable drugs is highly pH-dependent. Adjust the pH to a range where the drug is most soluble.
3 Evaluate this compound Concentration The solution may be supersaturated. Try reducing the drug concentration or slightly increasing the this compound concentration.
4 Assess Temperature Effects Observe the formulation at different temperatures. If precipitation occurs upon cooling, the formulation may require storage at a controlled room temperature.
5 Investigate Excipient Interactions Systematically remove or replace other excipients to identify any that may be causing the precipitation.[7]
6 Consider a Co-solvent Adding a suitable co-solvent might enhance the drug's solubility in the system.
Guide 2: Managing High Viscosity in Formulations
Step Action Rationale
1 Measure Viscosity Accurately Use a calibrated viscometer to quantify the viscosity at relevant temperatures (e.g., manufacturing and administration temperatures).[13]
2 Optimize this compound Concentration Determine if the this compound concentration can be lowered while still maintaining adequate drug solubility.
3 Evaluate Temperature Effects Viscosity is temperature-dependent. Assess if slight warming is feasible during manufacturing or administration to reduce viscosity.
4 Screen for Viscosity-Reducing Excipients Certain excipients can help lower the overall viscosity of the formulation. Conduct compatibility studies before adding new components.

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol outlines the widely used shake-flask method for determining the thermodynamic solubility of a drug in a this compound-based vehicle.[4]

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound-based solvent system

  • Volumetric flasks

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Validated analytical method (e.g., HPLC)

Procedure:

  • Add an excess amount of the API to a flask containing a known volume of the this compound-based solvent system. The excess solid drug should be visible.[4]

  • Seal the flasks and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 100 rpm).[5]

  • Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[4]

  • After equilibration, stop the shaker and allow the undissolved solids to settle.

  • Carefully withdraw an aliquot of the supernatant.

  • Separate the undissolved solids from the saturated solution by centrifugation followed by filtration through a chemically inert filter.[14]

  • Quantify the concentration of the dissolved drug in the clear filtrate using a validated analytical method.[4][14]

Protocol 2: Viscosity Measurement of this compound-Based Formulations

This protocol describes the measurement of viscosity for this compound formulations.

Materials:

  • This compound-based drug formulation

  • Calibrated viscometer or rheometer (e.g., cone and plate or concentric cylinder type)

  • Temperature-controlled water bath

Procedure:

  • Calibrate the viscometer according to the manufacturer's instructions using standard viscosity fluids.

  • Equilibrate the drug formulation to the desired temperature (e.g., 25°C) in a water bath.

  • Load the sample into the viscometer, ensuring no air bubbles are trapped.

  • Allow the sample to thermally equilibrate within the instrument for a set period.

  • Perform the viscosity measurement at a defined shear rate or over a range of shear rates to characterize the flow behavior.

  • Record the viscosity, typically in centipoise (cP) or millipascal-seconds (mPa·s).

  • Repeat the measurement at different temperatures if required for the study.

Data Presentation

Table 1: Typical Physical Properties of this compound 75

PropertyValue
Appearance Clear, colorless, almost odorless liquid[2]
Synonyms Tetraglycol, a-(tetrahydrofuranyl)-w-hydroxy-poly(oxyethylene)[2]
Density (at 20°C) 1.070–1.090 g/cm³[2]
Boiling Point 80–100 °C[2]
Dynamic Viscosity (at 20°C) 8–18 mPa·s[2]
Molecular Weight (average) 190.24[2]

Table 2: Solubility of this compound in Various Solvents

SolventSolubility at 20°C
Water Miscible in all proportions[2]
Ethanol (95%) Miscible in all proportions[2]
Propylene Glycol Miscible in all proportions[2]
Polyethylene Glycol 400 Miscible in all proportions[2]
Glycerin Miscible in all proportions[2]
Castor Oil Miscible (Cloudiness may occur)[2]
Arachis Oil Immiscible[2]
Isopropyl Ether Immiscible[2]

Visualizations

Optimizing_Glycofurol_Concentration cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: Optimization & Verification cluster_3 Phase 4: Finalization start Define Target Drug Concentration solubility_screen Screen Drug Solubility in Neat this compound start->solubility_screen create_gradient Prepare Formulations with Increasing this compound % solubility_screen->create_gradient Proceed if promising measure_solubility Determine Equilibrium Solubility (Shake-Flask) create_gradient->measure_solubility analyze_data Plot Solubility vs. This compound Concentration measure_solubility->analyze_data check_viscosity Measure Viscosity of Promising Formulations analyze_data->check_viscosity stability_test Conduct Short-Term Stability Studies check_viscosity->stability_test select_optimal Select Optimal Concentration stability_test->select_optimal If stable & viscosity acceptable final_formulation Final Formulation Lockdown select_optimal->final_formulation

Workflow for Optimizing this compound Concentration

Troubleshooting_Precipitation start Precipitation Observed in Formulation check_pH Is the formulation pH in the optimal range for the drug? start->check_pH adjust_pH Adjust pH and re-evaluate check_pH->adjust_pH No check_temp Is precipitation temperature-dependent? check_pH->check_temp Yes resolved Issue Resolved adjust_pH->resolved control_temp Implement temperature controls for storage and handling check_temp->control_temp Yes check_excipients Could other excipients be incompatible? check_temp->check_excipients No control_temp->resolved screen_excipients Perform excipient compatibility screening check_excipients->screen_excipients Possibly check_concentration Is the solution supersaturated? check_excipients->check_concentration No screen_excipients->resolved adjust_concentration Reduce drug load or increase this compound % check_concentration->adjust_concentration Yes check_concentration->resolved No adjust_concentration->resolved

Troubleshooting Logic for Drug Precipitation

Excipient_Compatibility_Screening start Select Drug (API) and Potential Excipients prepare_blends Prepare Binary Mixtures (API + 1 Excipient) start->prepare_blends stress_samples Expose Mixtures to Accelerated Conditions (e.g., 40°C/75% RH) prepare_blends->stress_samples analysis Analyze Samples at Time Points (e.g., 1, 2, 4 weeks) using stability-indicating HPLC stress_samples->analysis compare Compare degradation profile to control (API alone) analysis->compare compatible Excipient is Compatible compare->compatible No significant change incompatible Excipient is Incompatible (Significant Degradation) compare->incompatible Significant change final_selection Select Compatible Excipients for Formulation Development compatible->final_selection

Decision Pathway for Excipient Compatibility

References

Technical Support Center: Glycofurol Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and mitigating the degradation pathways of Glycofurol. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound, also known as tetrahydrofurfuryl alcohol polyethylene glycol ether, is a versatile solvent used in parenteral, topical, and intranasal pharmaceutical formulations to enhance the solubility of poorly water-soluble active pharmaceutical ingredients (APIs).[1][2][3][4][5] Its stability is critical because degradation can lead to the formation of impurities that may alter the efficacy and safety of the final drug product.[2][4]

Q2: What are the primary degradation pathways for this compound?

Based on its chemical structure, which contains ether and alcohol functional groups, the primary degradation pathways for this compound are anticipated to be oxidation and, to a lesser extent, photolysis .[1][4][6][7][8] While the ether linkages are generally stable to hydrolysis, extreme pH and high temperatures could potentially lead to hydrolytic degradation.[9][10][11][12]

Q3: What are the likely degradation products of this compound?

While specific degradation products of this compound are not extensively documented in publicly available literature, based on the degradation of similar compounds like polyethylene glycols (PEGs) and tetrahydrofuran derivatives, the following are potential degradants:[13][14][15][16][17][18][19]

  • Oxidative Degradants:

    • Hydroperoxides

    • Aldehydes (e.g., formaldehyde)

    • Carboxylic acids (e.g., formic acid) resulting from chain cleavage of the polyethylene glycol moiety.

    • Products of tetrahydrofurfuryl ring opening.

  • Photolytic Degradants: Similar to oxidative degradants, as light can initiate oxidation reactions.[20][21]

Q4: What conditions can accelerate this compound degradation?

  • Presence of Oxidizing Agents: this compound is incompatible with strong oxidizing agents.[7] Peroxide impurities, often present in other excipients, are a primary concern as they can initiate oxidative degradation.[2][5][6][22][23]

  • Exposure to Light: Particularly UV light, which can trigger photolytic degradation and photo-oxidation.[20][21]

  • Elevated Temperatures: Heat can accelerate oxidative reactions.[6][8]

  • Presence of Metal Ions: Trace metal ions can catalyze oxidative degradation.[24]

  • Extreme pH: Although generally stable, prolonged exposure to highly acidic or basic conditions, especially at elevated temperatures, could potentially lead to hydrolysis of the ether linkages.[9]

Troubleshooting Guide

Issue 1: I am observing unexpected peaks in my chromatogram when analyzing a formulation containing this compound.

Potential Cause Troubleshooting Steps
This compound Degradation 1. Review Formulation Components: Check for the presence of known oxidizing agents or excipients that may contain peroxide impurities (e.g., polysorbates, povidone).[2][5][6][22] 2. Protect from Light: Ensure the formulation is protected from light during preparation and storage.[20] 3. Control Temperature: Avoid excessive heat during manufacturing and storage.[6] 4. Inert Atmosphere: Consider preparing and storing the formulation under an inert atmosphere (e.g., nitrogen) to minimize oxidation.[6][8]
Interaction with API 1. Forced Degradation of Placebo: Prepare and analyze a placebo formulation (without the API) under stress conditions to see if the unexpected peaks are still present. 2. API-Glycofurol Compatibility Study: Conduct a binary mixture study of the API and this compound under stress conditions to identify potential interactions.[25][26]
Contaminated Reagents/Solvents 1. Analyze Blanks: Inject all solvents and reagents used in the sample preparation and analysis to rule out contamination. 2. Use High-Purity Solvents: Ensure the use of HPLC or GC grade solvents.

Issue 2: The potency of my API in a this compound-based formulation is decreasing over time.

Potential Cause Troubleshooting Steps
API Degradation Induced by this compound Degradants 1. Identify Degradants: Attempt to identify the degradation products using techniques like LC-MS/MS or GC-MS. Formaldehyde, a potential degradant, is known to react with amine-containing APIs.[1][4] 2. Mitigate this compound Degradation: Follow the steps outlined in "Issue 1" to minimize this compound degradation. 3. Use Antioxidants: Consider the addition of a suitable antioxidant to the formulation. However, compatibility of the antioxidant with the API and other excipients must be thoroughly evaluated.[7][8][23][24]
Inherent Instability of the API 1. Review API Stability Profile: Re-evaluate the inherent stability of the API under the formulation's pH and storage conditions. 2. pH Adjustment: If the API is pH-sensitive, adjust the formulation pH to a range where the API is most stable.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To intentionally degrade this compound under various stress conditions to generate potential degradation products.

Methodology:

  • Sample Preparation: Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or acetonitrile:water).

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 N HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 N NaOH and heat at 60°C for 24 hours.

    • Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.

    • Thermal Degradation: Heat the solution at 80°C for 48 hours.

    • Photolytic Degradation: Expose the solution to a photostability chamber (ICH Q1B conditions) for an appropriate duration.

  • Neutralization: After the stress period, neutralize the acidic and basic samples.

  • Analysis: Analyze the stressed samples, along with an unstressed control, using a suitable stability-indicating analytical method (see Protocol 2).

Protocol 2: Development of a Stability-Indicating HPLC Method for this compound

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Methodology:

  • Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient Elution: Develop a gradient elution method to ensure separation of polar and non-polar compounds. A starting point could be:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Detection: Since this compound lacks a strong UV chromophore, use a universal detector such as a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or a Refractive Index (RI) detector.[27] Mass Spectrometry (MS) can also be used for detection and identification of degradants.

  • Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity will be demonstrated by the separation of peaks from the forced degradation study.

Protocol 3: Quantification of Peroxide Impurities in this compound

Objective: To determine the level of peroxide impurities in a batch of this compound.

Methodology:

This protocol is based on the iodometric titration method.

  • Reagents:

    • Acetic acid

    • Chloroform

    • Saturated potassium iodide solution

    • 0.01 N Sodium thiosulfate solution

    • Starch indicator solution

  • Procedure:

    • Accurately weigh about 5 g of this compound into a conical flask.

    • Add 30 mL of a mixture of acetic acid and chloroform (3:2).

    • Swirl to dissolve the sample.

    • Add 0.5 mL of saturated potassium iodide solution.

    • Allow the solution to stand for one minute, with occasional shaking.

    • Add 30 mL of water.

    • Titrate with 0.01 N sodium thiosulfate, adding starch indicator towards the end of the titration, until the blue color disappears.

    • Perform a blank titration.

  • Calculation: Calculate the peroxide value (in meq/kg) using the appropriate formula.

Data Presentation

Table 1: Summary of Forced Degradation Conditions for this compound

Stress ConditionReagent/ParameterDurationExpected Outcome
Acid Hydrolysis0.1 N HCl at 60°C24 hoursMinimal to no degradation expected
Base Hydrolysis0.1 N NaOH at 60°C24 hoursMinimal to no degradation expected
Oxidation3% H₂O₂ at RT24 hoursSignificant degradation expected
Thermal80°C48 hoursModerate degradation expected
PhotolyticICH Q1BPer guidelineModerate degradation expected

Table 2: Proposed HPLC Method Parameters for this compound Stability Testing

ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detector CAD, ELSD, or Mass Spectrometer
Column Temperature 30°C

Visualizations

Glycofurol_Degradation_Pathways This compound This compound Oxidation Oxidation This compound->Oxidation Peroxides, O₂, Metal Ions Photolysis Photolysis This compound->Photolysis UV Light Hydrolysis Hydrolysis This compound->Hydrolysis Extreme pH, High Temp Hydroperoxides Hydroperoxides Oxidation->Hydroperoxides Aldehydes Aldehydes Oxidation->Aldehydes Carboxylic_Acids Carboxylic_Acids Oxidation->Carboxylic_Acids Ring_Opening_Products Ring_Opening_Products Oxidation->Ring_Opening_Products Photo_Oxidation_Products Photo_Oxidation_Products Photolysis->Photo_Oxidation_Products Hydrolytic_Cleavage_Products Hydrolytic_Cleavage_Products Hydrolysis->Hydrolytic_Cleavage_Products

Caption: Proposed degradation pathways for this compound.

Experimental_Workflow cluster_0 Forced Degradation cluster_1 Analytical Method Development cluster_2 Analysis & Identification Acid_Stress Acid_Stress Analysis Analysis of Stressed Samples Acid_Stress->Analysis Base_Stress Base_Stress Base_Stress->Analysis Oxidative_Stress Oxidative_Stress Oxidative_Stress->Analysis Thermal_Stress Thermal_Stress Thermal_Stress->Analysis Photolytic_Stress Photolytic_Stress Photolytic_Stress->Analysis HPLC_Method_Dev HPLC-CAD/ELSD/MS Method Development Method_Validation Method Validation (ICH) HPLC_Method_Dev->Method_Validation Analysis->HPLC_Method_Dev Identification Degradant Identification (LC-MS/MS) Analysis->Identification

Caption: Workflow for investigating this compound degradation.

Troubleshooting_Logic rect_node rect_node Start Unexpected Peak or Potency Loss Check_Placebo Analyze Placebo Formulation Start->Check_Placebo Peak_Present Peak still present? Check_Placebo->Peak_Present Glycofurol_Degradation Potential this compound Degradation Peak_Present->Glycofurol_Degradation Yes No_Peak No peak in placebo Peak_Present->No_Peak No Mitigate Mitigate: Protect from light/heat, use inert atmosphere, check excipient peroxides Glycofurol_Degradation->Mitigate API_Interaction Potential API-Glycofurol Interaction Compatibility_Study Conduct Binary Compatibility Study API_Interaction->Compatibility_Study No_Peak->API_Interaction

Caption: Troubleshooting logic for formulation instability.

References

Technical Support Center: Sterile Filtration of Glycofurol-Containing Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the sterile filtration of formulations containing Glycofurol.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Filter Compatibility

Question: Which sterile filter membranes are compatible with this compound?

Answer: Selecting a filter membrane with appropriate chemical compatibility is critical to prevent filter breakdown, product contamination, and loss of sterility. This compound, being a derivative of tetrahydrofurfuryl alcohol polyethylene glycol ether, has solvent properties that necessitate careful filter selection. While specific compatibility studies for this compound are not extensively published, compatibility can be inferred from its chemical nature and data on similar organic solvents.

Always consult the filter manufacturer's specific chemical compatibility charts for your exact formulation.[1] Preliminary compatibility should be confirmed through laboratory-scale tests before large-scale filtration.

Table 1: General Chemical Compatibility of Common Sterile Filter Membranes with Solvents Similar to this compound

Membrane MaterialAlcohols (e.g., Ethanol, IPA)Ethers (e.g., THF)Glycols (e.g., Propylene Glycol)Recommendation for this compound
Polytetrafluoroethylene (PTFE) RecommendedRecommendedRecommendedRecommended (especially for formulations with high this compound concentration)
Polyvinylidene Fluoride (PVDF) RecommendedLimited CompatibilityRecommendedGenerally Recommended (hydrophilic PVDF may require pre-wetting with a low-surface-tension solvent like IPA)
Polyethersulfone (PES) RecommendedNot RecommendedRecommendedLimited Compatibility (potential for extractables, testing is crucial)
Nylon (NYL) RecommendedNot RecommendedRecommendedLimited Compatibility (risk of swelling and extractables)
Cellulose Acetate (CA) Limited CompatibilityNot RecommendedRecommendedNot Recommended

Source: Inferred from multiple chemical compatibility charts.[2][3][4]

2. High Viscosity and Filter Clogging

Question: My this compound formulation is highly viscous and clogs the filter quickly. What can I do?

Answer: High viscosity is a common challenge with formulations containing co-solvents like this compound, leading to slow flow rates, high back pressure, and premature filter clogging.[5][6][7]

Troubleshooting Steps:

  • Optimize Formulation: If possible, adjusting the concentration of this compound or other excipients can reduce the overall viscosity of the solution.[8]

  • Increase Filtration Area: Using a larger filter capsule or multiple filters in parallel can distribute the flow and reduce the load on a single membrane area.

  • Employ a Prefilter: A prefilter with a larger pore size (e.g., 0.45 µm or larger) placed upstream of the final sterilizing-grade filter (0.22 µm) can remove larger particles and aggregates, protecting the final filter from premature clogging.[9]

  • Optimize Process Parameters:

    • Pressure: While increasing pressure can improve flow rate for viscous fluids, it must be done with caution to avoid exceeding the filter's maximum operating pressure and potentially causing a filter rupture. High-pressure sterile filtration (HPSF) systems are designed for this purpose.[6][7]

    • Temperature: Gently warming the formulation (if the active pharmaceutical ingredient is stable at higher temperatures) can significantly reduce its viscosity.

Experimental Protocol: Filterability Study

A filterability study can help determine the optimal filter and process parameters for your specific formulation.

  • Objective: To assess the filtration performance of different filter membranes and sizes for a given this compound formulation.

  • Materials:

    • Your this compound formulation.

    • A selection of small-scale sterile filter discs (e.g., 25 mm or 47 mm diameter) of different membrane materials (e.g., PTFE, PVDF, PES).

    • A pressure vessel or syringe pump to control the filtration pressure.

    • A balance or graduated cylinder to measure the filtrate volume over time.

  • Method:

    • Set up the filtration apparatus with the first filter disc.

    • Apply a constant pressure (e.g., 30 psi) to the system.

    • Record the volume of filtrate collected at regular time intervals until the flow rate significantly decreases or the maximum pressure is reached.

    • Repeat the experiment with other filter types.

    • Calculate the filter throughput (volume of product filtered per unit area of the filter) for each filter.

  • Analysis: Compare the throughput and pressure profiles for each filter to select the most suitable option for scale-up.

3. Extractables and Leachables (E&L)

Question: I am concerned about extractables and leachables from the filter interacting with my this compound formulation. How can I mitigate this risk?

Answer: Extractables are compounds that can be forced from a filter under aggressive conditions (e.g., harsh solvents, high temperature), while leachables are compounds that migrate into the drug product under normal processing and storage conditions.[10][11][12] this compound, as a solvent, can potentially increase the propensity for certain compounds to be extracted from the filter matrix.

Mitigation Strategies:

  • Filter Selection: Choose a filter material with low extractable profiles and high chemical resistance to your formulation (e.g., PTFE).

  • Pre-use Flushing: Flushing the filter with a suitable solvent (e.g., sterile water for injection or the formulation vehicle without the active ingredient) before use can remove many potential leachables.

  • Conduct an E&L Study: A formal extractables and leachables study is often a regulatory requirement for parenteral products.[11]

Experimental Protocol: Extractables Study

  • Objective: To identify and quantify potential extractable compounds from a sterile filter when exposed to the this compound-containing formulation vehicle.

  • Materials:

    • The sterile filter to be evaluated.

    • The formulation vehicle (placebo).

    • A suitable extraction solvent (this may be the placebo itself, or a more aggressive solvent as a worst-case scenario).

    • Analytical instrumentation such as LC-MS and GC-MS for analysis.

  • Method:

    • Expose the filter to the extraction solvent under exaggerated conditions of time and temperature (e.g., static soak at 40°C for 72 hours).

    • Collect the extraction solvent.

    • Analyze the solvent using appropriate analytical techniques to identify and quantify any extracted compounds.

  • Analysis: A toxicological assessment of the identified extractables is performed to determine any potential risk to patient safety. This data can then be used to guide the design of a leachables study.

4. Filter Integrity Testing

Question: How do I perform a filter integrity test for a filter used with a this compound formulation?

Answer: Filter integrity testing is a critical step to ensure the filter is not damaged and will perform its sterilizing function effectively. Common non-destructive integrity tests include the Bubble Point Test and the Forward Flow (Diffusive Flow) Test. For hydrophobic filters like PTFE, a Water Intrusion Test (WIT) is often employed.[1][13][14]

Experimental Protocol: Bubble Point Test

  • Objective: To determine the minimum pressure required to force a liquid out of the largest pores of a wetted filter membrane.

  • Materials:

    • The filter to be tested, wetted with an appropriate fluid (e.g., the formulation vehicle or a suitable wetting agent like an alcohol/water mixture, followed by a flush with the vehicle).

    • A source of pressurized gas (e.g., nitrogen or compressed air).

    • A pressure gauge.

    • A beaker of the wetting fluid.

  • Method:

    • Thoroughly wet the filter membrane with the chosen fluid.

    • Connect the upstream side of the filter to the pressurized gas source.

    • Submerge the outlet of the filter in the beaker of wetting fluid.

    • Slowly increase the gas pressure on the upstream side.

    • Observe the downstream side for the emergence of a steady stream of bubbles.

    • The pressure at which this steady stream appears is the bubble point.

  • Analysis: Compare the measured bubble point value to the manufacturer's specification for that filter. A value below the specification indicates a failed integrity test.

Visual Guides

Logical Workflow for Troubleshooting Filter Clogging

G A Start: Filter Clogging Observed B High Back Pressure or Slow Flow Rate? A->B C Check Filter Compatibility B->C D Is Formulation Viscosity High? B->D I Consult Filter Manufacturer C->I E Consider Reformulation (if possible) D->E Yes F Increase Filter Surface Area D->F Yes G Implement a Prefilter D->G Yes H Optimize Process Parameters (Pressure/Temp) D->H Yes J Problem Resolved E->J F->J G->J H->J I->J

Caption: Troubleshooting workflow for filter clogging.

Decision Pathway for Filter Selection

G cluster_0 A Start: Select Sterile Filter for this compound Formulation B Assess this compound Concentration A->B C High (>20%) B->C D Low to Moderate (<20%) B->D E Prioritize PTFE for highest chemical resistance C->E F Consider Hydrophilic PVDF or PTFE D->F G Perform Filter Compatibility & Extractables Study E->G F->G H Final Filter Selection G->H

Caption: Decision pathway for selecting a sterile filter.

Experimental Workflow for Extractables and Leachables (E&L) Study

G A Define Scope of E&L Study B Filter Selection and Preparation A->B C Extraction Study (Worst-case) B->C D Analytical Screening (LC-MS, GC-MS) C->D E Toxicological Risk Assessment D->E F Leachables Study (Real-time conditions) E->F F->D G Final Report and Regulatory Submission F->G

Caption: Workflow for an E&L study.

References

Strategies for improving the long-term stability of Glycofurol formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Glycofurol formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the long-term stability of this compound-containing formulations. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during formulation development and stability studies.

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during your experiments with this compound formulations.

Issue Potential Cause(s) Recommended Actions
Precipitation or Cloudiness - pH Shift: The pH of the formulation may have shifted to a range where the drug or excipients are less soluble. - Temperature Fluctuation: Exposure to lower temperatures can decrease the solubility of some components. - Incompatibility: Interaction between this compound, the active pharmaceutical ingredient (API), or other excipients. - Supersaturation: The concentration of the API or other components may be too high for the solvent system.1. Verify and Adjust pH: Measure the pH of the formulation. If it has deviated, adjust it back to the optimal range using appropriate buffers.[1] 2. Control Temperature: Store the formulation at a controlled room temperature or as specified. Avoid refrigeration unless an excipient requires it. 3. Assess Compatibility: Conduct compatibility studies with individual excipients and the API in this compound. 4. Optimize Concentration: Evaluate reducing the concentration of the problematic component or adding a co-solvent to improve solubility.
Color Change (e.g., Yellowing) - Oxidative Degradation: this compound, like other polyethylene glycol ethers, can undergo oxidation, especially when exposed to air, light, or in the presence of trace metal ions. This can lead to the formation of chromophoric degradation products.[2][3] - API Degradation: The color change may be due to the degradation of the API itself, catalyzed by formulation components or environmental factors. - Excipient Interaction: A chemical reaction between this compound and another excipient could be producing colored byproducts.1. Inert Atmosphere: During manufacturing and storage, blanket the formulation with an inert gas like nitrogen to minimize oxygen exposure.[4] 2. Light Protection: Store the formulation in light-resistant containers (e.g., amber vials).[4][5] 3. Add Antioxidants: Consider adding an antioxidant such as butylated hydroxytoluene (BHT) or ascorbic acid. 4. Add Chelating Agents: Incorporate a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions that can catalyze oxidation.[2]
Decrease in pH - Formation of Acidic Degradants: Oxidative degradation of the polyethylene glycol chain in this compound can lead to the formation of acidic byproducts like formic acid and acetic acid.1. Buffering: Incorporate a suitable buffer system to maintain the pH within the desired range. 2. Minimize Oxidation: Follow the recommendations for preventing oxidative degradation (inert atmosphere, light protection, antioxidants, chelating agents).
Loss of API Potency - Chemical Degradation of API: The API may be undergoing hydrolysis, oxidation, or other degradation pathways. - Interaction with this compound or Degradants: The API may be reacting with this compound or its degradation products.1. Forced Degradation Studies: Perform forced degradation studies on the API alone and in the formulation to identify its degradation pathways. 2. Stabilize API: Address the specific degradation pathway of the API (e.g., use antioxidants for oxidation, control moisture for hydrolysis). 3. Monitor this compound Degradation: Implement analytical methods to track the formation of this compound degradation products and assess their impact on the API.

Frequently Asked Questions (FAQs)

1. What is the inherent stability of this compound?

This compound is generally stable when stored under recommended conditions. It should be stored under a nitrogen atmosphere in a well-closed container, protected from light, in a cool, dry place.[4] It is known to be incompatible with strong oxidizing agents.[4]

2. What are the primary degradation pathways for this compound?

The primary degradation pathways for this compound are believed to be similar to those of other polyethylene glycol (PEG) ethers and involve:

  • Oxidation: This is a common pathway where the ether linkages are susceptible to attack by oxygen, especially in the presence of light, heat, and metal ions. This can lead to chain cleavage and the formation of aldehydes, ketones, and carboxylic acids.

  • Hydrolysis: While generally stable to hydrolysis, the ether bonds can be cleaved under extreme pH conditions and high temperatures, although this is less common under typical pharmaceutical storage conditions.

  • Photodegradation: Exposure to UV light can initiate free-radical chain reactions, leading to the cleavage of the polymer chains.

3. How can I prevent oxidative degradation in my this compound formulation?

To minimize oxidative degradation, consider the following strategies:

  • Inert Atmosphere: Purge the headspace of your container with an inert gas like nitrogen or argon before sealing.

  • Antioxidants: Incorporate antioxidants to scavenge free radicals. Common choices for parenteral formulations include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid.

  • Chelating Agents: Add a chelating agent such as EDTA or citric acid to bind trace metal ions (e.g., iron, copper) that can catalyze oxidative reactions.[2]

  • Light Protection: Use amber or opaque containers to protect the formulation from light.[4][5]

4. What is the impact of pH on the stability of this compound formulations?

While this compound itself is relatively stable across a range of pH values, the overall stability of the formulation is highly pH-dependent. The pH can influence the stability of the API and other excipients. More importantly, the degradation of this compound through oxidation can lead to the formation of acidic byproducts, causing a drop in the formulation's pH over time. This pH shift can then accelerate the degradation of the API or other components. Therefore, using a suitable buffer system is often recommended to maintain a stable pH.

5. Are there any known incompatibilities with this compound?

This compound is incompatible with strong oxidizing agents.[4] Compatibility with your specific API and other excipients should always be evaluated through formal compatibility studies.

Quantitative Data on this compound Stability

The following tables provide illustrative data on the stability of a hypothetical this compound-based formulation under various stress conditions. This data is intended for educational purposes to demonstrate expected trends and should not be considered as definitive specifications.

Table 1: Effect of pH on this compound Degradation at 40°C

pHDegradation Rate Constant (k) (week⁻¹)This compound Remaining after 4 weeks (%)
3.00.00598.0
5.00.00299.2
7.00.00896.9
9.00.01594.2

Table 2: Effect of Temperature on this compound Degradation at pH 7.0

Temperature (°C)Degradation Rate Constant (k) (week⁻¹)This compound Remaining after 4 weeks (%)
250.00199.6
400.00896.9
600.05081.9

Table 3: Effect of Antioxidants on Oxidative Degradation of this compound at 40°C/75% RH

FormulationConcentration of Antioxidant (%)Formation of Formic Acid after 12 weeks (µg/mL)
Control (No Antioxidant)0150
Formulation A0.01% BHT45
Formulation B0.1% Ascorbic Acid60

Experimental Protocols

1. Protocol for a Forced Degradation Study of a this compound Formulation

Objective: To identify potential degradation products and degradation pathways for a this compound-based drug formulation under various stress conditions.

Materials:

  • Drug formulation in this compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • ICH-compliant photostability chamber

  • Temperature-controlled ovens

  • Stability-indicating analytical method (e.g., HPLC-UV, LC-MS)

Procedure:

  • Acid Hydrolysis:

    • To 1 mL of the formulation, add 1 mL of 0.1 M HCl.

    • Store samples at 60°C for 24, 48, and 72 hours.

    • At each time point, withdraw a sample, neutralize with an equivalent amount of 0.1 M NaOH, and analyze.

    • Repeat with 1 M HCl if no significant degradation is observed.

  • Base Hydrolysis:

    • To 1 mL of the formulation, add 1 mL of 0.1 M NaOH.

    • Store samples at 60°C for 24, 48, and 72 hours.

    • At each time point, withdraw a sample, neutralize with an equivalent amount of 0.1 M HCl, and analyze.

    • Repeat with 1 M NaOH if no significant degradation is observed.

  • Oxidation:

    • To 1 mL of the formulation, add 1 mL of 3% H₂O₂.

    • Store samples at room temperature, protected from light, for 24, 48, and 72 hours.

    • Analyze samples at each time point.

    • Repeat with 30% H₂O₂ if no significant degradation is observed.

  • Thermal Degradation:

    • Store samples of the formulation at 60°C and 80°C in a temperature-controlled oven for 1, 2, and 4 weeks.

    • Analyze samples at each time point.

  • Photostability:

    • Expose samples of the formulation to light conditions as specified in ICH guideline Q1B (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[5][6][7]

    • Include a dark control sample stored under the same temperature conditions.

    • Analyze the exposed and dark control samples.

Analysis:

  • Analyze all samples using a validated stability-indicating method to separate the API from any degradation products.

  • Characterize significant degradation products using techniques like LC-MS to propose their structures.

2. Protocol for a Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating the API from its potential degradation products and from degradation products of this compound.

Initial HPLC Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a low percentage of B and gradually increase to elute more hydrophobic compounds.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength where the API and potential degradants absorb.

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Procedure:

  • Initial Screening: Inject solutions of the pure API, placebo (formulation without API), and this compound to determine their retention times.

  • Analysis of Stressed Samples: Inject the samples generated from the forced degradation study.

  • Method Optimization:

    • Adjust the gradient slope, mobile phase composition (e.g., pH, organic modifier), and column temperature to achieve adequate resolution between the API peak and all degradation product peaks.

    • Ensure that all peaks are well-shaped and that there is no co-elution.

  • Method Validation: Once the method is optimized, validate it according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Visualizations

DegradationPathways This compound This compound Oxidation Oxidation This compound->Oxidation Hydrolysis Hydrolysis This compound->Hydrolysis Extreme pH, High Temp Photodegradation Photodegradation This compound->Photodegradation UV Light Stressors Stressors Stressors->this compound Heat, Light, Metal Ions, O₂ Intermediates Reactive Intermediates (e.g., Peroxides, Radicals) Oxidation->Intermediates ChainScission Polymer Chain Scission Hydrolysis->ChainScission Photodegradation->Intermediates Intermediates->ChainScission DegradationProducts Low Molecular Weight Products (Aldehydes, Ketones) ChainScission->DegradationProducts Acids Carboxylic Acids (Formic Acid, Acetic Acid) DegradationProducts->Acids Further Oxidation TroubleshootingFlowchart Start Instability Observed Precipitation Precipitation? Start->Precipitation ColorChange Color Change? Precipitation->ColorChange No CheckpH Check & Adjust pH Precipitation->CheckpH Yes PotencyLoss Potency Loss? ColorChange->PotencyLoss No InertAtmosphere Use Inert Atmosphere ColorChange->InertAtmosphere Yes ForcedDegradation Perform Forced Degradation Study PotencyLoss->ForcedDegradation Yes ModifyFormulation Modify Formulation/ Storage PotencyLoss->ModifyFormulation No CheckTemp Review Storage Temp. CheckpH->CheckTemp CheckCompatibility Assess Excipient Compatibility CheckTemp->CheckCompatibility ProtectFromLight Protect from Light InertAtmosphere->ProtectFromLight AddAntioxidant Add Antioxidant/ Chelating Agent ProtectFromLight->AddAntioxidant ForcedDegradation->ModifyFormulation StabilityStudyWorkflow Start Start Stability Study Formulation Prepare Formulation Batch Start->Formulation InitialAnalysis Time Zero Analysis (Assay, Purity, pH, etc.) Formulation->InitialAnalysis Storage Place on Stability (ICH Conditions) InitialAnalysis->Storage PullSamples Pull Samples at Scheduled Timepoints Storage->PullSamples Analysis Analyze Samples PullSamples->Analysis DataEvaluation Evaluate Data (Trends, Specification) Analysis->DataEvaluation DataEvaluation->PullSamples Continue Study Conclusion Determine Shelf-Life DataEvaluation->Conclusion End of Study

References

Technical Support Center: Overcoming Precipitation Issues in Glycofurol-Based Drug Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address precipitation issues encountered in Glycofurol-based drug formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in drug formulations?

A1: this compound, also known as tetrahydrofurfuryl alcohol polyethylene glycol ether, is a versatile, low-toxicity solvent used in pharmaceutical formulations.[] It is particularly valuable for dissolving hydrophobic (poorly water-soluble) drugs for parenteral (injectable), topical, and intranasal delivery systems.[][2] Its ability to enhance drug solubility can significantly improve the bioavailability of medications.[]

Q2: What are the common causes of drug precipitation in this compound-based formulations?

A2: Drug precipitation in these formulations is often triggered by a change in the solvent environment that reduces the drug's solubility. Key causes include:

  • Dilution: When a this compound-based formulation is diluted with an aqueous medium (like blood or infusion fluids), the overall solvent power for a hydrophobic drug can decrease, leading to supersaturation and subsequent precipitation.[3]

  • pH Shift: Many drugs have pH-dependent solubility. A change in the pH of the formulation upon dilution or mixing with other solutions can cause a soluble ionized drug to convert to its less soluble non-ionized form, resulting in precipitation.

  • Temperature Changes: The solubility of most drugs is temperature-dependent. A decrease in temperature during storage or administration can lower the drug's solubility and lead to crystallization.

  • Drug Incompatibilities: Mixing a this compound-based formulation with another drug solution can lead to physicochemical incompatibilities, causing one or both drugs to precipitate.[2]

  • Excipient Interactions: Interactions between the drug, this compound, and other excipients in the formulation can sometimes lead to the formation of less soluble complexes.

Q3: How can I prevent drug precipitation in my this compound formulation?

A3: Preventing precipitation involves a multi-faceted approach focusing on formulation optimization:

  • Co-solvent Systems: Employing a carefully optimized co-solvent system (e.g., this compound, ethanol, water) can enhance and maintain drug solubility upon dilution.

  • pH Control: For pH-sensitive drugs, incorporating buffers into the formulation can help maintain a pH at which the drug remains soluble.

  • Use of Surfactants/Polymers: Including surfactants (e.g., polysorbates) or polymers (e.g., polyethylene glycols) can help to form micelles or create a steric hindrance that inhibits crystal growth and precipitation.

  • Concentration Management: Ensuring the drug concentration is not close to its saturation point under all anticipated storage and administration conditions is crucial.

  • Careful Dilution: When dilution is necessary, the rate and method of dilution can impact the likelihood of precipitation. A slower, more controlled dilution can sometimes prevent localized supersaturation.

Troubleshooting Guides

Issue 1: Precipitation Observed Upon Dilution of a Parenteral Formulation

Possible Causes & Troubleshooting Steps:

  • Supersaturation due to Co-solvent Dilution:

    • Action: Systematically evaluate the effect of different ratios of this compound to aqueous phase on drug solubility to identify a more robust formulation. Consider adding a hydrophilic co-solvent like ethanol to the formulation to improve miscibility and maintain drug solubility upon dilution.

  • pH Shift:

    • Action: Measure the pH of the formulation before and after dilution. If a significant shift occurs, consider adding a buffering agent to the formulation to maintain the optimal pH for drug solubility.

  • Drug Concentration Too High:

    • Action: Determine the equilibrium solubility of the drug in the final diluted medium. If the final concentration exceeds this, you may need to reduce the initial drug concentration in the this compound formulation.

Issue 2: Crystal Growth Observed During Storage

Possible Causes & Troubleshooting Steps:

  • Temperature Fluctuations:

    • Action: Review the storage conditions. If temperature fluctuations are likely, assess the drug's solubility at the lower end of the expected temperature range. You may need to reformulate to ensure the drug remains in solution at lower temperatures or specify stricter storage conditions.

  • Slow Crystallization of a Metastable Formulation:

    • Action: The formulation may be in a supersaturated state. Consider adding crystallization inhibitors such as polymers (e.g., PVP, HPMC) to the formulation. These polymers can interfere with crystal nucleation and growth.

  • Evaporation of a Volatile Co-solvent:

    • Action: If your formulation contains a more volatile co-solvent like ethanol, ensure the container closure system is adequate to prevent its evaporation, which would alter the solvent composition and could lead to precipitation.

Data Presentation

While extensive public data on the solubility of numerous drugs in this compound is limited, the following tables provide examples of solubility data for common poorly water-soluble drugs in relevant solvent systems. This data can serve as a starting point for your formulation development.

Table 1: Solubility of Naproxen in Various Solvents at 298.2 K

Solvent SystemNaproxen Solubility (mg/mL)Reference
Water~0.016[4]
Ethanol~55[5]
Polyethylene Glycol 200 (PEG 200)High (miscible in many proportions)[6]
Propylene GlycolHigh (miscible in many proportions)

Table 2: Solubility of Ibuprofen in Different Media

Solvent/MediumIbuprofen Solubility (mg/mL)Reference
Water< 1[7]
Distilled Water (pH 6.1, ~25°C)~0.09[8]
Aqueous Alcohol MixturesMore soluble than in water[7]

Note: The solubility in this compound would need to be experimentally determined but is expected to be significantly higher than in water for these compounds.

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol is adapted for determining the solubility of a hydrophobic drug in this compound or a this compound-based co-solvent system.

Materials:

  • Drug substance (powder)

  • This compound (and other co-solvents as required)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Validated analytical method (e.g., HPLC-UV) for drug quantification

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Solvent System: Prepare the desired this compound-based solvent system (e.g., this compound:Water 50:50 v/v).

  • Addition of Excess Drug: Add an excess amount of the drug to a glass vial containing a known volume of the solvent system. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 100 rpm). Allow the mixture to equilibrate for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, remove the vials and let them stand to allow the excess solid to settle. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to ensure complete separation of the undissolved solid.

  • Sampling and Dilution: Carefully pipette an aliquot of the clear supernatant. Immediately dilute the aliquot with a suitable solvent (in which the drug is highly soluble, e.g., methanol or acetonitrile) to prevent precipitation upon cooling.

  • Quantification: Analyze the concentration of the drug in the diluted sample using a validated analytical method.

  • Calculation: Back-calculate the original concentration in the supernatant to determine the equilibrium solubility.

Protocol 2: Stability Testing of a this compound-Based Parenteral Formulation (ICH Guideline Approach)

This protocol outlines a typical stability study for a liquid parenteral formulation.[9][10][11]

1. Stability Protocol Design:

  • Batches: Use at least three primary batches of the drug product. The manufacturing process for these batches should be representative of the final production process.[9]

  • Container Closure System: The stability study must be conducted on the drug product packaged in the final proposed container closure system.[11]

  • Storage Conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[10]

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.[10]

    • Intermediate (if applicable): 30°C ± 2°C / 65% RH ± 5% RH.[10]

  • Testing Frequency:

    • Long-term: 0, 3, 6, 9, 12, 18, 24, 36 months.

    • Accelerated: 0, 3, 6 months.

  • Stability-Indicating Parameters:

    • Physical: Appearance (color, clarity), presence of particulate matter/precipitation, pH.

    • Chemical: Assay of the active drug, content of degradation products, preservative content (if applicable).

    • Microbiological: Sterility, endotoxin levels.

2. Experimental Workflow:

  • Initial Analysis (Time 0): Perform a full analysis of all stability-indicating parameters on all batches.

  • Sample Storage: Place the required number of samples for each batch in stability chambers set to the specified long-term and accelerated conditions.

  • Pull Samples at Time Points: At each scheduled time point, remove the designated number of samples from the stability chambers.

  • Analysis: Allow the samples to equilibrate to room temperature and perform the analysis of all stability-indicating parameters.

  • Data Evaluation: Compare the results at each time point to the initial results and the product specifications. Any "significant change" (as defined by ICH guidelines) under accelerated conditions may trigger the need for intermediate stability testing.

Mandatory Visualizations

Formulation This compound-Based Drug Formulation Trigger Precipitation Trigger Dilution Dilution with Aqueous Media Trigger->Dilution pH_Shift pH Shift Trigger->pH_Shift Temp_Change Temperature Decrease Trigger->Temp_Change Incompatibility Drug/Excipient Incompatibility Trigger->Incompatibility Supersaturation Supersaturation Dilution->Supersaturation pH_Shift->Supersaturation Temp_Change->Supersaturation Incompatibility->Supersaturation Precipitation Drug Precipitation/ Crystallization Supersaturation->Precipitation

Caption: Factors leading to drug precipitation in this compound formulations.

Start Precipitation Observed CheckDilution Was the formulation diluted? Start->CheckDilution CheckStorage Was precipitation seen during storage? CheckDilution->CheckStorage No DilutionPath Co-solvent issue or pH shift likely CheckDilution->DilutionPath Yes StoragePath Temperature effect or metastability likely CheckStorage->StoragePath Yes MeasurepH Measure pH before and after dilution DilutionPath->MeasurepH SolubilityStudy Conduct phase solubility study MeasurepH->SolubilityStudy ReformulateDilution Reformulate: - Adjust co-solvents - Add buffer SolubilityStudy->ReformulateDilution End Stable Formulation ReformulateDilution->End TempStudy Assess solubility at lower temperatures StoragePath->TempStudy AddInhibitor Add crystallization inhibitor (e.g., PVP) TempStudy->AddInhibitor ReformulateStorage Reformulate: - Increase drug solubility - Add inhibitor AddInhibitor->ReformulateStorage ReformulateStorage->End

Caption: Troubleshooting workflow for precipitation issues.

Start Start: Excess Drug + Solvent Equilibrate Equilibrate on Shaker (24-72h at constant T) Start->Equilibrate Separate Phase Separation (Centrifugation) Equilibrate->Separate Sample Sample Supernatant Separate->Sample Dilute Dilute Sample Sample->Dilute Analyze Analyze Concentration (e.g., HPLC) Dilute->Analyze Calculate Calculate Equilibrium Solubility Analyze->Calculate

Caption: Experimental workflow for the Shake-Flask Solubility Assay.

References

Technical Support Center: Analysis of Impirities in Glycofurol 75

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and quantifying impurities in Glycofurol 75. This resource includes frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols for the analysis of key impurities.

Frequently Asked Questions (FAQs)

Q1: What are the primary potential impurities in this compound 75?

A1: Based on its manufacturing process, the primary potential impurities in this compound 75 include:

  • Tetrahydrofurfuryl alcohol (THFA): A starting material used in the synthesis of this compound 75.[1]

  • Ethylene oxide (EO): A reactive starting material that may remain as a residue.

  • 1,4-Dioxane: A potential by-product formed during the ethoxylation process.

  • Ethylene glycol and Diethylene glycol: Potential impurities arising from the polymerization of ethylene oxide.

  • Degradation Products: Compounds formed through hydrolysis, oxidation, or other degradation pathways.

Q2: Which analytical techniques are most suitable for detecting these impurities?

A2: A combination of chromatographic techniques is recommended for comprehensive impurity profiling of this compound 75:

  • High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Refractive Index Detector (RID) or UV-Vis Detector) is ideal for separating and quantifying non-volatile impurities like tetrahydrofurfuryl alcohol.

  • Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the preferred method for analyzing volatile impurities such as residual ethylene oxide and 1,4-dioxane. Headspace GC-MS is particularly effective for these analyses.

Q3: Are there any official compendial methods for impurity testing in this compound 75?

A3: While a specific monograph for this compound 75 may not be available in all pharmacopoeias, methods for related substances and impurities in similar materials, such as polyethylene glycols (PEGs) and other ethoxylated products, can be adapted. For instance, the European Pharmacopoeia provides methods for the determination of ethylene glycol and diethylene glycol in similar substances, which can serve as a valuable reference.[2] Users should verify and validate any method for its intended use.

Q4: What are the typical acceptance criteria for these impurities?

A4: Acceptance criteria for impurities are established based on regulatory guidelines (e.g., ICH Q3A/B/C), the dosage form, the route of administration, and the daily dose of the final drug product. For residual solvents like ethylene oxide and 1,4-dioxane, strict limits are in place due to their toxicity. It is crucial to consult the relevant regulatory guidelines to establish appropriate limits for your specific application.

Analytical Techniques and Experimental Protocols

HPLC Method for the Determination of Tetrahydrofurfuryl Alcohol (THFA)

This representative HPLC method is designed for the separation and quantification of the starting material impurity, tetrahydrofurfuryl alcohol, from this compound 75.

Experimental Protocol:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Mobile Phase: A gradient of water and acetonitrile is typically effective.

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-10 min: 10% B

    • 10-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-30 min: 90% to 10% B

    • 30-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detector: Refractive Index Detector (RID) or UV-Vis Detector at a low wavelength (e.g., 210 nm), as THFA has a weak chromophore.

  • Injection Volume: 20 µL

  • Sample Preparation: Dissolve a known amount of this compound 75 in the initial mobile phase to a final concentration of approximately 10 mg/mL.

Quantitative Data (Representative Values):

ImpurityTechniqueLimit of Detection (LOD)Limit of Quantification (LOQ)
Tetrahydrofurfuryl AlcoholHPLC-RID~ 0.01%~ 0.03%

Note: These are representative values and must be determined during method validation for your specific instrumentation and conditions.

Headspace GC-MS Method for Ethylene Oxide and 1,4-Dioxane

This method is suitable for the determination of volatile residual impurities in this compound 75.

Experimental Protocol:

  • GC System: Gas chromatograph coupled to a Mass Spectrometer.

  • Headspace Autosampler Parameters:

    • Vial Incubation Temperature: 80 °C

    • Vial Incubation Time: 30 minutes

    • Transfer Line Temperature: 150 °C

    • Vial Shaking: On

  • GC Parameters:

    • Column: A column with a stationary phase suitable for volatile polar compounds, such as a DB-624 or equivalent (e.g., 30 m x 0.32 mm, 1.8 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

    • Oven Temperature Program:

      • Initial Temperature: 40 °C, hold for 5 minutes.

      • Ramp: 10 °C/min to 220 °C.

      • Hold: 5 minutes at 220 °C.

    • Injector Temperature: 200 °C

    • Split Ratio: 10:1

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 30-200.

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

  • Sample Preparation: Accurately weigh approximately 100 mg of this compound 75 into a 20 mL headspace vial. Add a suitable solvent (e.g., water or dimethyl sulfoxide) and an internal standard if necessary. Seal the vial immediately.

Quantitative Data:

ImpurityTechniqueLimit of Detection (LOD)Limit of Quantification (LOQ)
Ethylene OxideHeadspace GC-MS~ 0.1 ppm~ 0.5 ppm
1,4-DioxaneHeadspace GC-MS~ 0.2 ppm~ 1.0 ppm
Forced Degradation Studies

Forced degradation studies are essential to understand the stability of this compound 75 and to ensure the analytical methods are stability-indicating.

Protocol for Forced Degradation:

  • Acid Hydrolysis: Treat a solution of this compound 75 (e.g., 10 mg/mL in water) with 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Treat a solution of this compound 75 (e.g., 10 mg/mL in water) with 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat a solution of this compound 75 (e.g., 10 mg/mL in water) with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid this compound 75 to 105°C for 48 hours.

  • Photolytic Degradation: Expose a solution of this compound 75 to UV light (254 nm) and visible light for an extended period, as per ICH Q1B guidelines.

After exposure to these stress conditions, analyze the samples using the developed HPLC method to separate the degradation products from the main component and known impurities.

Troubleshooting Guides

HPLC Troubleshooting
Issue Potential Cause Troubleshooting Steps
Peak Tailing for this compound 75 or Impurities 1. Secondary interactions with residual silanols on the column. 2. Column overload. 3. Mismatch between sample solvent and mobile phase.1. Use a modern, end-capped C18 column. Consider adding a small amount of a competing base (e.g., triethylamine) to the mobile phase (if compatible with your detector). 2. Reduce the sample concentration or injection volume. 3. Dissolve the sample in the initial mobile phase.
Poor Resolution Between Impurities 1. Inappropriate mobile phase composition. 2. Gradient slope is too steep.1. Optimize the mobile phase composition by adjusting the ratio of water to acetonitrile. 2. Decrease the gradient slope to improve separation.
Baseline Drift 1. Column not equilibrated. 2. Mobile phase composition changing. 3. Column temperature fluctuations.1. Ensure the column is fully equilibrated with the initial mobile phase before each injection. 2. Prepare fresh mobile phase and ensure proper mixing. 3. Use a column oven to maintain a constant temperature.
GC-MS Troubleshooting
Issue Potential Cause Troubleshooting Steps
Poor Sensitivity for Ethylene Oxide 1. Inefficient transfer from headspace. 2. Active sites in the GC system.1. Optimize headspace parameters (incubation temperature and time). Ensure the transfer line is heated appropriately. 2. Use a deactivated liner and column.
Carryover of 1,4-Dioxane 1. Adsorption in the sample path.1. Bake out the GC system at a high temperature. Run blank injections between samples.
Inconsistent Peak Areas 1. Leaks in the headspace vial or GC system. 2. Inconsistent sample preparation.1. Ensure proper sealing of headspace vials. Perform a leak check on the GC system. 2. Use a consistent and validated sample preparation procedure.

Visualizations

experimental_workflow_hplc cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep Dissolve this compound 75 in initial mobile phase hplc_system Inject into HPLC System (C18 Column) prep->hplc_system 20 µL injection gradient Gradient Elution (Water/Acetonitrile) hplc_system->gradient detection RID or UV Detection gradient->detection integration Peak Integration detection->integration quantification Quantify THFA integration->quantification experimental_workflow_gcms cluster_prep_gc Sample Preparation cluster_hs Headspace Sampling cluster_gcms GC-MS Analysis cluster_data_gc Data Analysis prep_gc Weigh this compound 75 into Headspace Vial seal_vial Add Solvent & Seal prep_gc->seal_vial incubate Incubate Vial at 80°C seal_vial->incubate sample_hs Sample Headspace incubate->sample_hs gc_separation Inject into GC-MS (DB-624 Column) sample_hs->gc_separation ms_detection Mass Spectrometric Detection gc_separation->ms_detection quantify_volatiles Quantify EO & 1,4-Dioxane ms_detection->quantify_volatiles troubleshooting_logic cluster_diagnosis Diagnosis cluster_solution Solution start Problem Encountered (e.g., Peak Tailing) check_column Check Column (Age, Type) start->check_column check_sample Check Sample (Concentration, Solvent) start->check_sample check_mobile_phase Check Mobile Phase (pH, Composition) start->check_mobile_phase replace_column Replace Column check_column->replace_column If column is old or inappropriate adjust_sample Dilute Sample or Change Solvent check_sample->adjust_sample If concentration is high or solvent is strong optimize_mobile_phase Optimize Mobile Phase check_mobile_phase->optimize_mobile_phase If composition is sub-optimal

References

Best practices for handling and storing Glycofurol in a laboratory setting

Author: BenchChem Technical Support Team. Date: December 2025

Glycofurol Technical Support Center

This guide provides best practices, frequently asked questions, and troubleshooting advice for handling and storing this compound in a laboratory environment. It is intended for researchers, scientists, and drug development professionals to ensure safe and effective use in experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in a laboratory setting?

This compound, also known as tetraglycol, is a solvent primarily used in pharmaceutical formulations.[][2] It is an ethoxylate of tetrahydrofurfuryl alcohol.[3] Its main function is to enhance the solubility of hydrophobic or poorly water-soluble active pharmaceutical ingredients (APIs), making it valuable for creating injectable solutions (parenteral products) for intravenous or intramuscular administration.[][2] It is also investigated as a penetration enhancer in topical and intranasal formulations.[2][4]

Q2: What are the recommended storage conditions for this compound?

Proper storage is critical to maintain the stability and integrity of this compound. Key recommendations include:

  • Container: Store in a tightly closed, well-sealed container.[5][6]

  • Environment: Keep in a cool, dry, and well-ventilated place.[5][7] The recommended storage temperature is below +30°C.[2]

  • Protection: For optimal stability, store under an inert gas like nitrogen and protect from light.[4]

  • Separation: Store away from incompatible materials, particularly strong oxidizing agents, and foodstuffs.[4][5]

Q3: What personal protective equipment (PPE) is necessary when handling this compound?

To ensure safety, the following PPE should be worn when handling this compound:

  • Eye/Face Protection: Safety glasses or goggles are required to prevent eye contact.[5][7] Some safety data sheets (SDS) classify it as a serious eye irritant.[7][8]

  • Skin Protection: Wear suitable protective clothing and chemical-impermeable gloves to avoid skin contact.[5][7]

  • Respiratory Protection: Handle in a well-ventilated area or under a fume hood to avoid inhaling vapors or mists.[5][9] If ventilation is inadequate, respiratory protection may be required.[9]

  • General Hygiene: Always wash hands thoroughly after handling. Do not eat, drink, or smoke in work areas.[8][9]

Q4: What substances are incompatible with this compound?

This compound is incompatible with strong oxidizing agents.[2][4] Contact with these substances should be avoided to prevent potentially hazardous reactions.

Q5: How should this compound waste be properly disposed of?

Dispose of this compound in accordance with local, state, and federal regulations. General guidelines include:

  • Do not discharge into sewers or drains.[5][9]

  • Disposal can be carried out by a licensed chemical destruction facility or through controlled incineration with flue gas scrubbing.[5]

  • Empty containers should be triple-rinsed (or equivalent) before being offered for recycling, reconditioning, or disposal in a sanitary landfill.[5]

Q6: What are the immediate first aid measures in case of accidental exposure?

In case of accidental exposure, follow these first aid procedures immediately:

  • Eye Contact: Rinse cautiously with pure water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[5][9]

  • Skin Contact: Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water.[5][9]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and consult a doctor.[5]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical attention.[5][9]

Quantitative Data Summary

The physical and chemical properties of this compound are summarized below. Note that some values may vary slightly between different grades (e.g., this compound 75).

PropertyValueCitations
Appearance Clear, colorless, almost odorless liquid[4]
Boiling Point 100-145 °C at 0.4 mm Hg[2]
Density 1.070-1.090 g/cm³ at 20°C[4]
Flash Point > 110 °C (> 230 °F)[2][10]
Viscosity (dynamic) 8-18 mPa·s at 20°C (for this compound 75)[4]
Water Solubility Soluble (3420 g/L)[2]
Storage Temperature Below +30°C[2]

Troubleshooting Guide

Problem 1: The this compound has a yellow tint or contains visible precipitates.

  • Possible Cause: This may indicate degradation, contamination, or peroxide formation. Exposure to air, light, and heat can accelerate degradation.[11][12] While this compound is not a classic peroxide former like diethyl ether, its ether linkages warrant caution, especially after prolonged storage or if an inhibitor like BHT has been depleted.[11]

  • Solution:

    • DO NOT OPEN THE CONTAINER if you observe whitish crystals, particularly around the cap, or a precipitate, as these could be shock-sensitive peroxides.[11][12]

    • Visually inspect the container for signs of degradation without opening it. A flashlight can help illuminate the interior of amber bottles.[11]

    • If peroxide formation is suspected or the chemical is past its expiry date, it should be managed as hazardous waste. Contact your institution's Environmental Health & Safety (EHS) office for guidance on testing and disposal.[13]

    • To prevent this, always date containers upon receipt and opening, store them properly away from light and heat, and use a "First In, First Out" (FIFO) inventory system.[14]

Problem 2: The active pharmaceutical ingredient (API) has poor solubility in this compound.

  • Possible Cause: The API may have exceeded its solubility limit in pure this compound, or factors like temperature and moisture could be affecting solubility.

  • Solution:

    • Use Co-solvents: this compound is often used in combination with other solvents like water or propylene glycol to create a vehicle with optimal solubilizing capacity.[4] Experiment with different ratios of co-solvents.

    • Adjust Temperature: Gently warming the solution may increase the solubility of the API. Ensure the API is stable at elevated temperatures.

    • pH Adjustment: If the API is ionizable, adjusting the pH of the formulation can significantly enhance its solubility.

    • Review Literature: Consult literature for established formulations using your specific API or similar compounds to find proven solvent systems.[10]

Problem 3: The API crystallizes or "oils out" of the this compound solution during formulation.

  • Possible Cause: This indicates that the solution has become supersaturated due to a change in conditions, such as temperature reduction, solvent evaporation, or the addition of an anti-solvent (e.g., an aqueous buffer). Impurities can also sometimes induce crystallization.[15]

  • Solution:

    • Control the Rate of Change: When adding an anti-solvent, do so slowly and with continuous stirring to prevent localized supersaturation. Similarly, cool the solution at a controlled rate.[16]

    • Increase Solvent Volume: There may be too little solvent for the amount of API. Try adding a small amount of additional this compound or the "soluble solvent" in a mixed-solvent system and gently warm to redissolve the compound.[17]

    • Use Seeding: In controlled crystallization processes, adding a small number of high-quality seed crystals of the desired polymorph can guide crystal growth and prevent uncontrolled precipitation.[16]

    • Filter Impurities: If impurities are suspected, filtering the solution while warm may remove particulate matter that could be acting as nucleation sites.

Experimental Protocols & Workflows

General Workflow for Preparing a Drug Formulation Using this compound

This protocol outlines the basic steps for solubilizing an API in a this compound-based solvent system.

  • Preparation:

    • Ensure the work area (e.g., fume hood) is clean and prepared.

    • Assemble all necessary PPE, glassware, and equipment.

    • Accurately weigh the required amount of the API.

  • Solvent Preparation:

    • Measure the required volume of this compound and any co-solvents (e.g., water for injection, propylene glycol) into a sterile vessel.

    • If using a mixed solvent system, add the this compound first.

  • Solubilization:

    • Slowly add the weighed API to the solvent system under constant agitation (e.g., using a magnetic stirrer).

    • Continue stirring until the API is fully dissolved. Gentle warming can be applied if necessary, provided the API is heat-stable.

  • Final Formulation:

    • Once the API is dissolved, other excipients (e.g., buffers, stabilizers) can be added.

    • Adjust the final volume with the appropriate solvent.

    • The final formulation may be filtered through a sterilizing filter (e.g., 0.22 µm) if intended for parenteral use.

  • Storage:

    • Store the final formulation in a properly labeled, sealed container under the recommended storage conditions for the specific API.

Visualizations

Glycofurol_Handling_Workflow start Start: Receive New This compound Container inspect Inspect Container for Damage or Leaks start->inspect sds Review Safety Data Sheet (SDS) for Specific Hazards inspect->sds OK reject Reject Shipment/ Quarantine Container inspect->reject Damaged? labeling Label with Receipt Date and Opening Date storage Store in Cool, Dry, Dark, Well-Ventilated Area labeling->storage ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) storage->ppe Prepare for Use sds->labeling dispense Dispense in Ventilated Area (e.g., Fume Hood) ppe->dispense seal Tightly Seal Container After Use dispense->seal end_storage Return to Proper Storage Location seal->end_storage

Caption: Workflow for safe receipt and handling of this compound.

Crystallization_Troubleshooting start Problem: Crystals or Oil Formed in Solution check_temp Was solution cooled or anti-solvent added? start->check_temp slow_rate Action: Redissolve with heat. Add anti-solvent/cool at a slower, controlled rate. check_temp->slow_rate Yes check_conc Is API concentration too high? check_temp->check_conc No success Resolution: Stable Homogeneous Solution slow_rate->success add_solvent Action: Add small amount of additional solvent to redissolve. check_conc->add_solvent Yes check_purity Is the this compound or API purity ? check_conc->check_purity No add_solvent->success filter_solution Action: Filter warm solution to remove particulate impurities. check_purity->filter_solution Yes check_purity->success No, problem solved filter_solution->success

Caption: Troubleshooting workflow for formulation crystallization.

References

Technical Support Center: Process Improvements for Scaling Up Glycofurol-Based Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and scaling up Glycofurol-based formulations. The following sections offer detailed guidance in a question-and-answer format to address specific issues that may be encountered during experimental work and the transition from laboratory to production scale.

Troubleshooting Guides

Issue 1: Unexpected Changes in Viscosity During Scale-Up

Q1: We observed a significant increase in the viscosity of our this compound-based formulation when moving from a 1L to a 100L batch size. What are the potential causes and how can we troubleshoot this?

A1: An increase in viscosity upon scale-up is a common challenge and can be attributed to several factors. Here’s a systematic approach to identify the root cause:

  • Shear Rate and Mixing Dynamics: Mixing equipment used at the laboratory scale often imparts a different shear force compared to larger-scale manufacturing vessels. This difference in shear can affect the microstructure of the formulation, especially for non-Newtonian fluids, leading to an increase in viscosity.

  • Temperature Control: Inadequate temperature control in larger vessels can lead to temperature gradients within the batch. This compound's viscosity is temperature-dependent; a decrease in temperature will increase its viscosity.[1][2][3][4]

  • Order of Addition of Excipients: The sequence in which components are added can influence the final formulation properties. At a larger scale, localized concentration differences during addition can lead to the formation of aggregates or different polymeric structures, thereby increasing viscosity.[5]

  • Raw Material Variability: Ensure that the grade and supplier of this compound and other excipients are consistent between the lab and production scale. Minor differences in impurities or molecular weight distribution can impact viscosity.

Troubleshooting Workflow:

G start Start: Unexpected Viscosity Increase check_shear 1. Review Shear Environment (Impeller type, speed, vessel geometry) start->check_shear shear_issue Shear-related issue identified check_shear->shear_issue check_temp 2. Verify Temperature Control (Jacket temperature, in-process probes) temp_issue Temperature control issue identified check_temp->temp_issue check_addition 3. Examine Order of Addition (Rate and method of incorporation) addition_issue Order of addition issue identified check_addition->addition_issue check_raw_materials 4. Test Raw Materials (Compare lab and production lots) material_issue Raw material variability identified check_raw_materials->material_issue shear_issue->check_temp No optimize_mixing Optimize mixing parameters (e.g., adjust impeller speed, use a different impeller type) shear_issue->optimize_mixing Yes temp_issue->check_addition No improve_temp_control Improve temperature control (e.g., adjust jacket fluid temperature, use baffles) temp_issue->improve_temp_control Yes addition_issue->check_raw_materials No standardize_addition Standardize order and rate of addition addition_issue->standardize_addition Yes qualify_supplier Qualify new raw material lot or supplier material_issue->qualify_supplier Yes end End: Viscosity within Specification material_issue->end No optimize_mixing->end improve_temp_control->end standardize_addition->end qualify_supplier->end

Caption: Troubleshooting workflow for increased viscosity.

Issue 2: Drug Precipitation or Crystal Growth During Storage

Q2: Our drug product, formulated with this compound to enhance solubility, shows signs of precipitation after two weeks of storage at room temperature. What could be the cause and what steps should we take?

A2: Drug precipitation in this compound-based formulations can occur due to several reasons, primarily related to supersaturation and changes in the formulation's microenvironment over time.

  • Sub-optimal this compound Concentration: The concentration of this compound may be insufficient to maintain the drug in a solubilized state over the product's shelf life, especially if the drug concentration is close to the saturation limit.

  • pH Shift: A change in the pH of the formulation can significantly impact the solubility of pH-sensitive drugs. This can be caused by interaction with the container closure system or degradation of one of the excipients.

  • Temperature Fluctuations: Storage at temperatures different from the development conditions can affect drug solubility.[1]

  • Presence of Nucleation Sites: Particulate matter from raw materials or the manufacturing environment can act as nucleation sites, initiating crystal growth.

Data Presentation: Illustrative Solubility Data

Drug CandidateThis compound Concentration (% v/v)Drug Solubility (mg/mL) at 25°C
Compound X100.5
Compound X202.1
Compound X305.8
Compound X4012.3
Compound X5025.1
Note: This data is for illustrative purposes. Actual solubility should be determined experimentally.

Logical Relationship Diagram for Solubility Enhancement:

G cluster_factors Factors Influencing Solubility cluster_outcomes Formulation Outcomes Glycofurol_Conc This compound Concentration Solubility Drug Solubility Glycofurol_Conc->Solubility pH pH of Formulation pH->Solubility Temperature Storage Temperature Temperature->Solubility Excipients Other Excipients Excipients->Solubility Stability Physical Stability (No Precipitation) Solubility->Stability

Caption: Factors influencing drug solubility in this compound.

Frequently Asked Questions (FAQs)

Q3: What is the typical viscosity of this compound 75, and how does temperature affect it?

A3: this compound 75 has a dynamic viscosity in the range of 8-18 mPa·s (or cP) at 20°C.[6] Like most liquids, the viscosity of this compound is inversely proportional to temperature. An increase in temperature will lead to a decrease in viscosity, and conversely, a decrease in temperature will cause an increase in viscosity. This is a critical parameter to control during manufacturing and storage.[1][2][3][4]

Q4: Are there any known incompatibilities of this compound with common pharmaceutical excipients?

A4: this compound is generally compatible with a wide range of pharmaceutical excipients. However, it is incompatible with strong oxidizing agents.[6] It is always recommended to perform compatibility studies with the active pharmaceutical ingredient (API) and all other excipients in the formulation during the pre-formulation stage.

Q5: How can we ensure the stability of a this compound-based parenteral formulation during scale-up and long-term storage?

A5: Ensuring stability involves several key considerations:

  • Protection from Light and Oxygen: this compound should be stored under nitrogen in a well-closed container protected from light.[6] For parenteral formulations, this often involves filling under a nitrogen blanket and using amber vials.

  • Appropriate Storage Temperature: Stability studies should be conducted at various temperatures to establish the optimal storage conditions.[7][8][9][10]

  • pH Control: For pH-sensitive APIs, the formulation should be buffered to a pH that ensures maximum stability.

  • Container Closure Integrity: The chosen container closure system should be inert and not leach any substances into the formulation that could affect its stability.

Experimental Protocols

Protocol 1: Viscosity Measurement and Rheological Profile

Objective: To determine the viscosity and rheological behavior of a this compound-based formulation at different shear rates to predict its behavior during processing (e.g., mixing, pumping, and filling).

Methodology:

  • Equipment: A rotational viscometer or rheometer (e.g., Brookfield DV-II+ Pro or a cone-and-plate rheometer).

  • Sample Preparation:

    • Equilibrate the formulation sample to the desired temperature (e.g., 25°C) in a water bath.

    • Gently stir the sample to ensure homogeneity without introducing air bubbles.

  • Measurement:

    • Select an appropriate spindle and rotational speed (for a viscometer) or set up the geometry (for a rheometer).

    • For a simple viscosity measurement, record the viscosity at a single speed.

    • For a rheological profile, measure the viscosity over a range of increasing and then decreasing shear rates (e.g., from 1 to 100 s⁻¹ and back down to 1 s⁻¹).

  • Data Analysis:

    • Plot shear stress versus shear rate. A linear relationship indicates Newtonian behavior, while a non-linear relationship suggests non-Newtonian (e.g., shear-thinning or shear-thickening) behavior.

    • Plot viscosity versus shear rate. A constant viscosity indicates Newtonian behavior. A decrease in viscosity with increasing shear rate is characteristic of a shear-thinning fluid.

Protocol 2: Stability-Indicating HPLC Method for a Drug in a this compound-Based Formulation

Objective: To develop and validate a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify the drug and its degradation products in a this compound-based formulation.

Methodology:

  • Forced Degradation Studies:

    • Subject the drug substance and the drug product to stress conditions (e.g., acid, base, oxidation, heat, and light) to generate potential degradation products.[11]

  • Chromatographic Conditions Development:

    • Column: A C18 column is a common starting point.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often required to separate the drug from its degradants and excipients.

    • Detection: UV detection at the wavelength of maximum absorbance of the drug.

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: Typically 10-20 µL.

  • Sample Preparation:

    • Accurately weigh a portion of the formulation and dilute it with a suitable solvent (e.g., mobile phase) to a known concentration within the linear range of the method.

  • Method Validation:

    • Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.[12][13][14][15] The method is considered stability-indicating if it can resolve the drug peak from all known degradation product peaks and placebo peaks.

Data Presentation: Illustrative HPLC Validation Parameters

ParameterAcceptance Criteria
SpecificityNo interference from placebo or degradation products at the retention time of the analyte.
Linearity (r²)≥ 0.999
Accuracy (% Recovery)98.0% - 102.0%
Precision (% RSD)≤ 2.0%
RangeTypically 80% - 120% of the target concentration.
RobustnessNo significant changes in results with small, deliberate variations in method parameters.

This technical support center provides a starting point for addressing common challenges in the scale-up of this compound-based formulations. It is crucial to supplement this guidance with rigorous experimental work and a thorough understanding of the specific drug product being developed.

References

Validation & Comparative

Navigating the In Vitro-In Vivo Correlation Landscape for Glycofurol Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing a reliable in vitro-in vivo correlation (IVIVC) is a critical step in predicting the in vivo performance of a drug formulation based on its in vitro release characteristics. This guide provides a comparative analysis of drug release from formulations containing Glycofurol, a versatile solvent and penetration enhancer, against other alternatives. Due to a lack of direct head-to-head IVIVC studies in publicly available literature, this guide synthesizes data from various sources to offer valuable insights.

This compound is recognized for its utility as a solvent in parenteral, topical, and intranasal drug formulations, enhancing the solubility of hydrophobic drugs.[1] Its biocompatibility has been noted, with studies indicating it is well-tolerated and causes minimal inflammatory responses in sensitive tissues like the brain, suggesting its potential for specialized drug delivery systems.[2]

In Vitro Performance: A Comparative Look at Solubility

A key determinant of a drug's release profile is its solubility in the formulation vehicle. A comparative study on the solubility of melatonin in different solvents provides a clear illustration of this compound's efficacy in this regard.

Table 1: Comparative Solubility of Melatonin in Different Solvents

Solvent SystemMelatonin Solubility (mg/g)
This compound 10.5 - 11.1
Propylene Glycol3.6 - 3.8
Data synthesized from a study on the solubility and stability of melatonin in various solvents.[3]

These in vitro findings demonstrate that this compound can significantly enhance the solubility of a poorly water-soluble compound like melatonin compared to propylene glycol.[3] This enhanced solubility is a crucial first step in achieving a desirable drug release profile and subsequent in vivo performance.

Understanding In Vitro-In Vivo Correlation (IVIVC)

An IVIVC is a predictive mathematical model that relates an in vitro property of a dosage form (e.g., drug release) to an in vivo response (e.g., plasma drug concentration).[4] The FDA defines several levels of correlation:

  • Level A Correlation: This is the highest level of correlation, representing a point-to-point relationship between the in vitro dissolution rate and the in vivo input rate. A successful Level A correlation allows the in vitro dissolution test to serve as a surrogate for in vivo bioequivalence studies.

  • Level B Correlation: This level of correlation compares the mean in vitro dissolution time to the mean in vivo residence time or mean in vivo dissolution time. It is not a point-to-point correlation.

  • Level C Correlation: This is a single-point correlation, relating one dissolution time point (e.g., t50%) to one pharmacokinetic parameter (e.g., AUC, Cmax).

The development of a robust IVIVC is particularly valuable for controlled-release formulations, as it can streamline formulation optimization, support the establishment of dissolution specifications, and facilitate regulatory submissions.[5]

Experimental Protocols: A Methodological Overview

Detailed experimental protocols are fundamental to the reliability of in vitro and in vivo data. Below are representative methodologies for assessing in vitro drug release and conducting in vivo pharmacokinetic studies to establish an IVIVC.

In Vitro Drug Release Testing

A common method for evaluating the in vitro release of a drug from a parenteral formulation is the dialysis method.

Objective: To determine the rate and extent of drug release from a formulation in a controlled in vitro environment.

Apparatus:

  • USP Apparatus 4 (Flow-Through Cell) or Dialysis membrane tubing

  • Shaking water bath or incubator

  • HPLC system for drug quantification

Methodology:

  • The drug formulation is placed inside a dialysis bag with a specific molecular weight cut-off.

  • The dialysis bag is then placed in a larger volume of release medium (e.g., phosphate-buffered saline, pH 7.4) to maintain sink conditions.

  • The entire setup is maintained at a constant temperature (e.g., 37°C) with continuous agitation.

  • At predetermined time intervals, samples of the release medium are withdrawn.

  • The concentration of the released drug in the samples is quantified using a validated analytical method, such as HPLC.

  • The cumulative percentage of drug released is plotted against time.

In Vivo Pharmacokinetic Study

In vivo studies are essential to determine the drug's absorption and distribution profile in a living system.

Objective: To determine the plasma concentration-time profile of a drug after administration of the formulation.

Subjects: Animal models (e.g., rats, rabbits) or human volunteers.

Methodology:

  • The drug formulation is administered to the subjects via the intended route (e.g., intramuscular or subcutaneous injection).

  • Blood samples are collected at predefined time points.

  • Plasma is separated from the blood samples by centrifugation.

  • The concentration of the drug in the plasma samples is determined using a validated bioanalytical method (e.g., LC-MS/MS).

  • Pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) are calculated.

Logical Workflow for IVIVC Development

The process of establishing an IVIVC involves a series of interconnected steps, from formulation development to data analysis and model validation.

IVIVC_Workflow cluster_Formulation Formulation Development cluster_InVitro In Vitro Testing cluster_InVivo In Vivo Testing cluster_Analysis Data Analysis & Correlation Formulate Develop Formulations (e.g., this compound-based, Alternative) InVitro In Vitro Drug Release Study Formulate->InVitro InVivo In Vivo Pharmacokinetic Study Formulate->InVivo Correlation Establish IVIVC Model (e.g., Level A) InVitro->Correlation Deconvolution Deconvolution of In Vivo Data InVivo->Deconvolution Deconvolution->Correlation Validation Validate IVIVC Model Correlation->Validation

Workflow for establishing an In Vitro-In Vivo Correlation (IVIVC).

Data Presentation: A Case Study Example

While a direct comparative IVIVC for a this compound formulation is not available, the following tables present a hypothetical case study for a parenteral controlled-release formulation to illustrate the type of data required for a meaningful comparison.

Table 2: In Vitro Drug Release Profile (% Cumulative Release)

Time (hours)Formulation A (this compound-based)Formulation B (Alternative Solvent)
11520
44045
86570
128085
249598
48100100

Table 3: In Vivo Pharmacokinetic Parameters

ParameterFormulation A (this compound-based)Formulation B (Alternative Solvent)
Cmax (ng/mL)550600
Tmax (hours)65
AUC (0-t) (ng*h/mL)85008700

Conclusion

References

Glycofurol: A Preclinical Safety and Toxicological Comparison with Common Pharmaceutical Solvents

Author: BenchChem Technical Support Team. Date: December 2025

In the development of parenteral, oral, and topical drug formulations, the choice of solvent is critical to ensure the safety and efficacy of the final product. Glycofurol, a derivative of tetrahydrofurfuryl alcohol, has emerged as a versatile solvent for a variety of poorly water-soluble drugs. This guide provides a comparative overview of the preclinical safety and toxicology of this compound against three commonly used pharmaceutical solvents: Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), and Ethanol. The information presented is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in formulation development.

Executive Summary

This compound is generally considered a safe and well-tolerated excipient for pharmaceutical formulations.[1] This guide summarizes the available preclinical data on this compound and compares it with Propylene Glycol, PEG 400, and Ethanol across key toxicological endpoints, including acute toxicity, repeated-dose toxicity, genotoxicity, and reproductive and developmental toxicity. While extensive data is available for the alternative solvents, specific quantitative preclinical study data for this compound is less prevalent in publicly accessible literature. However, existing information and safety assessments suggest a favorable safety profile.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects of a substance after a single high-dose administration. The median lethal dose (LD50) is a common metric, representing the dose at which 50% of the test animals are expected to die.

SolventSpeciesRoute of AdministrationLD50 / LDLoReference
This compound RatIntravenousLDLo: 1000 mg/kg[2]
Propylene Glycol RatOralLD50: 20,000 mg/kgCosmetic Ingredient Review
RabbitDermalLD50: 20,800 mg/kgCosmetic Ingredient Review
Polyethylene Glycol 400 RatOralLD50: 28,000 mg/kg[3]
RabbitDermalLD50: >20,000 mg/kg[3]
Ethanol RatOralLD50: 7,060 mg/kgNational Library of Medicine

Repeated-Dose Toxicity

Repeated-dose toxicity studies evaluate the effects of a substance following prolonged or repeated exposure over a significant portion of an animal's lifespan. These studies help to identify target organs for toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).

SolventSpeciesDurationRouteNOAELKey FindingsReference
This compound ---Data not publicly availableGenerally regarded as relatively nontoxic at levels used as a pharmaceutical excipient.[1]-
Propylene Glycol Rat2 yearsOral (diet)2,500 mg/kg/dayNo evidence of tumorigenesis.[4]
Dog2 yearsOral (diet)5,000 mg/kg/dayNo adverse effects on body weight.[4]
Polyethylene Glycol 400 Rat13 weeksGavage1,100 mg/kg/dayLoose feces at higher doses.[5]
Dog30 daysIntravenous4,230 mg/kg/dayLow toxicity, reversible alterations.[6][6]
Ethanol Rat-OralData varies significantly depending on study design and context (beverage consumption vs. excipient).Chronic high-dose exposure is associated with liver toxicity.[7]

Genotoxicity

Genotoxicity assays are performed to determine if a substance can cause damage to genetic material (DNA). A standard battery of tests is typically conducted, including a bacterial reverse mutation assay (Ames test), an in vitro chromosomal aberration assay, and an in vivo micronucleus assay.

SolventAmes TestIn Vitro Chromosomal AberrationIn Vivo MicronucleusOverall AssessmentReference
This compound Negative (stated in safety data sheets)Negative (stated in safety data sheets)Negative (stated in safety data sheets)Not classified as a mutagen.[8][8]
Propylene Glycol NegativeNegativeNegativeNot genotoxic.[9][10]
Polyethylene Glycol 400 NegativeNegativeNegativeNot genotoxic.[3]
Ethanol NegativeMixed results in vitro; generally negative with metabolic activation.Negative in most studies.Not considered a direct genotoxic hazard for industrial use.[11]

Reproductive and Developmental Toxicity

These studies assess the potential for a substance to interfere with reproduction and normal development.

SolventFertility and Early Embryonic DevelopmentEmbryo-fetal DevelopmentOverall AssessmentReference
This compound Data not publicly availableData not publicly availableNot classified for reproductive toxicity.[12][12]
Propylene Glycol No adverse effects in a continuous breeding study in mice (oral).No teratogenic effects in rats, mice, rabbits, or hamsters.Not a reproductive or developmental toxicant.[13]
Polyethylene Glycol 400 No adverse effects on reproduction.No teratogenic effects.Not a reproductive or developmental toxicant.[14]
Ethanol Chronic high consumption is a known human reproductive and developmental toxicant (Fetal Alcohol Syndrome).Teratogenic effects observed in animal studies at high doses.Risk is primarily associated with beverage consumption, not typical excipient exposure levels.[15]

Local Tolerance

Local tolerance studies are crucial for parenterally and topically administered drugs to assess irritation at the site of application.

A study on the biocompatibility of this compound in rat brains after intracranial injection found that it was well-tolerated and caused only minor inflammatory responses, suggesting its potential for drug delivery to the brain.[16] Generally, this compound is considered to have a local tolerability profile similar to that of Propylene Glycol.[1]

Experimental Protocols and Workflows

Understanding the methodologies behind these toxicological assessments is crucial for interpreting the data. Below are simplified representations of the typical workflows for key genotoxicity studies.

Ames Test (Bacterial Reverse Mutation Assay)

This test uses various strains of bacteria (e.g., Salmonella typhimurium) that are mutated to be unable to synthesize an essential amino acid (e.g., histidine). The assay determines if a test substance can cause a reverse mutation, allowing the bacteria to grow in a medium lacking that amino acid.

AmesTestWorkflow cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation & Observation cluster_analysis Analysis Bacteria Histidine-dependent Salmonella strains Mix Mix Bacteria, Test Substance, and S9 Mix (optional) Bacteria->Mix TestSubstance Test Substance (various concentrations) TestSubstance->Mix S9 S9 Mix (for metabolic activation) S9->Mix Plate Plate on histidine-deficient agar Mix->Plate Incubate Incubate for 48-72 hours Plate->Incubate Count Count revertant colonies Incubate->Count Analysis Compare colony counts to control Count->Analysis

Ames Test Workflow
In Vitro Chromosomal Aberration Assay

This assay assesses the potential of a test substance to cause structural damage to chromosomes in cultured mammalian cells.

ChromosomeAberrationWorkflow cluster_prep Cell Culture & Treatment cluster_harvest Cell Harvest & Preparation cluster_analysis Analysis Cells Culture Mammalian Cells (e.g., CHO, human lymphocytes) Treat Treat cells with Test Substance +/- S9 Mix Cells->Treat Arrest Add mitotic arresting agent (e.g., Colcemid) Treat->Arrest Harvest Harvest and fix cells Arrest->Harvest Slide Prepare microscope slides Harvest->Slide Score Score metaphase cells for chromosomal aberrations Slide->Score Analyze Statistical analysis Score->Analyze

In Vitro Chromosomal Aberration Assay Workflow
In Vivo Micronucleus Assay

This test evaluates the potential of a substance to cause chromosomal damage in a living animal by detecting the formation of micronuclei in developing red blood cells.

MicronucleusWorkflow cluster_dosing Animal Dosing cluster_sampling Sample Collection cluster_analysis Analysis Animals Select Rodent Species (e.g., mice, rats) Dose Administer Test Substance (e.g., oral gavage, IP) Animals->Dose Collect Collect bone marrow or peripheral blood at set time points Dose->Collect Prepare Prepare and stain slides Collect->Prepare Score Score for micronucleated polychromatic erythrocytes (MN-PCEs) Prepare->Score Analyze Statistical analysis Score->Analyze

In Vivo Micronucleus Assay Workflow

Conclusion

This compound presents a favorable preclinical safety profile that is comparable to, and in some aspects, potentially better than, commonly used solvents like Propylene Glycol, PEG 400, and Ethanol. Its low acute toxicity and good local tolerance make it a suitable candidate for various pharmaceutical formulations. While publicly available data on repeated-dose, genotoxicity, and reproductive toxicity for this compound is limited, safety data sheets and its history of use suggest a low potential for these toxicities. In contrast, Propylene Glycol and PEG 400 have been extensively studied and are generally considered safe, although high doses of Propylene Glycol have been associated with skin irritation in sensitive individuals. Ethanol, while effective as a solvent, carries the well-documented risks associated with alcohol consumption, though these are primarily relevant at much higher exposure levels than typically found in pharmaceutical excipients.

For drug development professionals, the selection of a solvent will ultimately depend on the specific requirements of the drug substance, the intended route of administration, and the target patient population. The data compiled in this guide serves as a valuable starting point for a comprehensive risk assessment and supports the consideration of this compound as a safe and effective solvent in pharmaceutical development. Further specific studies on this compound for certain endpoints may be warranted depending on the intended clinical application and regulatory requirements.

References

Head-to-head comparison of Glycofurol and DMSO for solubilizing difficult compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Solvent Performance

In the realm of pharmaceutical research and drug development, the effective solubilization of poorly water-soluble compounds is a critical hurdle. The choice of solvent can significantly impact the accuracy of in vitro assays, the feasibility of formulation development, and ultimately, the therapeutic efficacy of a drug candidate. Two solvents frequently employed for their potent solubilizing capabilities are Glycofurol and Dimethyl Sulfoxide (DMSO). This guide provides a head-to-head comparison of these two excipients, summarizing available quantitative data, detailing experimental protocols for solubility determination, and offering a clear visual representation of the experimental workflow.

Executive Summary

Both this compound and DMSO are powerful solvents for a wide range of poorly soluble compounds. This compound, also known as tetraglycol, is a well-regarded solvent, particularly in parenteral formulations, owing to its favorable safety profile and tissue compatibility. DMSO is a highly polar aprotic solvent with exceptional dissolving power for both polar and nonpolar compounds, making it a near-universal solvent in many research applications.[1]

While DMSO's broad solvency is extensively documented, direct quantitative, head-to-head comparisons with this compound for a wide array of difficult compounds are not abundantly available in public literature. This guide compiles the available data to offer a comparative overview and provides standardized protocols for researchers to conduct their own comparative studies.

Quantitative Data Presentation: Solubility of Difficult Compounds

The following table summarizes the available quantitative solubility data for selected poorly soluble compounds in this compound and DMSO. It is important to note that direct comparative studies are limited, and solubility can be influenced by various factors including temperature, purity of the compound and solvent, and the specific experimental method used.

CompoundDrug ClassBCS ClassSolubility in this compound (mg/mL)Solubility in DMSO (mg/mL)
MelatoninHormoneII10.5–11.1Data for 50% w/w solution shows 1 mg/g
CarbamazepineAnticonvulsantIIData not available~25
PhenytoinAnticonvulsantIIData not available~25
NifedipineCalcium Channel BlockerIIData not available~30 - 50
ItraconazoleAntifungalIIData not available~0.5 - 10

Note: The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability. Class II drugs are characterized by low solubility and high permeability. The data presented is compiled from various sources and should be used as a reference. Experimental conditions for each data point may vary.

Experimental Protocols

To facilitate standardized and reproducible solubility assessments, this section provides detailed methodologies for the commonly employed shake-flask method for determining equilibrium solubility, followed by quantification using High-Performance Liquid Chromatography (HPLC).

Equilibrium Solubility Determination: Shake-Flask Method

This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound in a specific solvent.

a. Materials:

  • Test compound (crystalline solid)

  • Solvent (this compound or DMSO)

  • Glass vials with screw caps

  • Orbital shaker or wrist-action shaker in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

b. Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of the test compound to a glass vial. The exact amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

  • Solvent Addition: Add a known volume of the solvent (this compound or DMSO) to the vial.

  • Equilibration: Tightly cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. Visual inspection for the presence of undissolved solid should be performed.

  • Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand to let the excess solid settle. For finer particles, centrifugation of the vials is recommended to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw a sample of the supernatant using a syringe.

  • Filtration: Immediately filter the collected supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining undissolved microparticles. The first few drops of the filtrate should be discarded to avoid any potential adsorption onto the filter membrane.

  • Dilution: Accurately dilute the clear filtrate with a suitable solvent (compatible with the HPLC mobile phase) to a concentration within the calibration range of the analytical method.

Workflow for Shake-Flask Solubility Assay

G A Add excess solid compound to vial B Add known volume of solvent (this compound or DMSO) A->B C Seal and agitate at constant temperature (24-72h) B->C D Centrifuge to pellet undissolved solid C->D E Withdraw supernatant D->E F Filter supernatant (e.g., 0.22 µm PTFE filter) E->F G Dilute filtrate for analysis F->G H Quantify concentration by HPLC G->H

Shake-Flask Solubility Experimental Workflow
Quantification of Solubilized Compound: High-Performance Liquid Chromatography (HPLC)

HPLC is a precise and widely used analytical technique for quantifying the concentration of a dissolved compound.

a. Materials and Instrumentation:

  • HPLC system with a UV detector

  • Analytical column suitable for the compound (e.g., C18 column)

  • Mobile phase (e.g., a mixture of acetonitrile and water with or without a pH modifier)

  • Reference standard of the test compound

  • Diluent (compatible with the mobile phase)

  • Autosampler vials

b. Procedure:

  • Method Development: Develop a stability-indicating HPLC method capable of separating the analyte of interest from any potential degradants or impurities.

  • Preparation of Standard Solutions: Prepare a series of standard solutions of the test compound of known concentrations in the diluent. These standards will be used to generate a calibration curve.

  • Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a graph of peak area versus concentration to create a calibration curve. The curve should demonstrate linearity with a correlation coefficient (r²) of ≥ 0.999.

  • Sample Analysis: Inject the diluted filtrate from the shake-flask experiment into the HPLC system.

  • Quantification: Determine the peak area of the analyte in the sample chromatogram. Use the calibration curve to calculate the concentration of the compound in the diluted sample.

  • Calculation of Solubility: Back-calculate the original concentration of the compound in the undiluted filtrate, taking into account the dilution factor. This value represents the solubility of the compound in the tested solvent.

Logical Flow for HPLC Quantification

G cluster_0 Standard Preparation & Calibration cluster_1 Sample Analysis A Prepare series of known concentrations of standard B Inject standards into HPLC A->B C Generate Calibration Curve (Peak Area vs. Conc.) B->C F Calculate concentration in diluted sample using calibration curve C->F D Inject diluted filtrate from solubility assay E Determine Peak Area of analyte D->E E->F G Calculate final solubility (accounting for dilution) F->G

HPLC Quantification Workflow

Discussion and Conclusion

The choice between this compound and DMSO for solubilizing difficult compounds depends on the specific application and the downstream experimental requirements.

DMSO is undeniably a solvent with remarkable and broad-ranging solubilizing power.[1] Its ability to dissolve a vast array of both polar and nonpolar compounds makes it an invaluable tool in early-stage drug discovery and in vitro screening.[1] However, its high polarity and ability to readily penetrate biological membranes can sometimes interfere with cellular assays.[1]

This compound is a valuable and biocompatible solvent, particularly for parenteral formulations. Its lower irritancy compared to some other organic solvents makes it a preferred choice for in vivo studies and final drug products. While direct, extensive comparative solubility data against DMSO is limited, its established use in solubilizing hydrophobic drugs for injection highlights its effectiveness.

For researchers facing the challenge of solubilizing a new or difficult compound, the following considerations are recommended:

  • For high-throughput screening and in vitro assays: DMSO is often the first choice due to its exceptional solubilizing capacity for a wide range of chemical structures.

  • For formulations intended for in vivo studies, especially parenteral administration: this compound is a strong candidate due to its favorable safety and tolerability profile.

  • When direct comparative data is unavailable: The experimental protocols provided in this guide can be used to conduct a head-to-head comparison of this compound and DMSO for the specific compound of interest, enabling an evidence-based decision on the most suitable solvent.

References

Navigating the Use of Glycofurol in Pharmaceuticals: A Comparative Guide to Regulatory and Performance Aspects

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate excipients is a critical step in formulating safe and effective pharmaceutical products. Glycofurol, a water-miscible solvent, has garnered attention for its potential in solubilizing poorly water-soluble active pharmaceutical ingredients (APIs), particularly in parenteral formulations. This guide provides a comprehensive comparison of this compound with other commonly used solubilizers, supported by experimental data and detailed methodologies, to aid in navigating the regulatory and technical considerations of its use.

Regulatory Landscape for this compound

This compound, also known as tetrahydrofurfuryl alcohol polyethylene glycol ether, is an established pharmaceutical excipient. Its regulatory acceptance varies by region, with notable approvals for specific uses by major regulatory bodies.

In Europe , this compound is included in parenteral medicines licensed for use. The European Medicines Agency (EMA) provides guidelines on excipients, and it is crucial for formulators to adhere to the specified limits and labeling requirements for any product containing this compound.

In the United States , the Food and Drug Administration (FDA) has approved this compound for certain applications. The FDA's Inactive Ingredient Database (IID) is a key resource for determining the maximum potency of an excipient used in approved drug products for a particular route of administration. Developers should consult the IID to ensure their proposed this compound concentrations are within established safe limits for the intended dosage form. For any new use or higher concentration, a comprehensive safety data package would be required for regulatory submission.

A critical aspect of regulatory compliance for excipients like this compound is ensuring their purity and the absence of harmful contaminants. Recent FDA guidance has emphasized the importance of testing high-risk drug components for diethylene glycol (DEG) and ethylene glycol (EG), which can be toxic impurities.[1] Manufacturers must perform identity tests on all lots of such components and ensure they meet the acceptable limits for these contaminants.[1]

Performance Comparison: this compound vs. Alternatives

The primary function of this compound in pharmaceutical formulations is to enhance the solubility of poorly soluble drugs. Its performance is often compared to other common co-solvents such as Propylene Glycol (PG) and Polyethylene Glycols (PEGs) of varying molecular weights.

Solubility Enhancement

A key performance indicator for a solubilizer is its ability to increase the concentration of a poorly soluble drug in a solution. The choice of solvent can significantly impact the final drug load and bioavailability.

Table 1: Comparative Solubility of Melatonin in Different Solvents [2]

Solvent SystemMelatonin Solubility (mg/g)
20% Propylene Glycol3.6 - 3.8
20% this compound10.5 - 11.1

As demonstrated in the table above, this compound shows a significantly higher capacity to dissolve melatonin compared to Propylene Glycol at the same concentration.[2] This highlights its potential for formulating higher concentration drug products.

Stability of Formulations

The stability of the API in the final formulation is paramount. Excipients can influence the degradation pathways of a drug. Forced degradation studies are essential to understand the chemical behavior of the molecule in the presence of the chosen excipients under various stress conditions (e.g., acid, base, oxidation, heat, light).[3][4][5]

In a 45-day stability study at 25°C, melatonin formulations in this compound and Dimethyl Sulfoxide (DMSO) showed no degradation of the active ingredient.[2] However, it is crucial to conduct drug-specific stability studies, as interactions can be highly dependent on the molecular structure of the API.

Safety and Toxicity Profile

The safety of any excipient is a primary regulatory consideration. For parenteral formulations, the hemolytic potential and cytotoxicity of the excipients are critical parameters.

Hemolytic Potential: Hemolysis is the rupture of red blood cells, and excipients used in intravenous formulations must have a low hemolytic potential to avoid adverse effects. An in vitro hemolysis assay is a standard method to evaluate this.[6][7][8] Generally, a hemolysis value of less than 10% is considered non-hemolytic, while values above 25% indicate a risk of hemolysis.[6][7][8]

Cytotoxicity: Cytotoxicity assays, such as the MTT assay, are used to assess the toxicity of a substance on living cells.[9][10][11][12] The IC50 value, which is the concentration of a substance that inhibits 50% of cell growth, is a common metric. A higher IC50 value indicates lower cytotoxicity.

Experimental Protocols

To aid researchers in their evaluation of this compound, the following are detailed methodologies for key experiments.

Determination of Drug Solubility in Cosolvent Systems

This protocol outlines a standard shake-flask method for determining the equilibrium solubility of a drug in a cosolvent system.[13]

  • Preparation of Solvent Systems: Prepare a series of solutions with varying concentrations of the cosolvent (e.g., this compound, Propylene Glycol, PEG 400) in the primary solvent (e.g., water for injection).

  • Sample Preparation: Add an excess amount of the drug to a known volume of each solvent system in a sealed container (e.g., screw-capped vial).

  • Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaking water bath or orbital shaker can be used.

  • Sample Collection and Analysis: After equilibration, allow the samples to stand to let undissolved particles settle. Carefully withdraw an aliquot of the supernatant and filter it through a suitable membrane filter (e.g., 0.22 µm) to remove any undissolved drug particles.

  • Quantification: Dilute the filtered sample with a suitable solvent and analyze the drug concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the solubility of the drug in each cosolvent system based on the measured concentration and the dilution factor.

In Vitro Hemolysis Assay

This protocol is a general guideline for assessing the hemolytic potential of a formulation containing this compound.[6][7][8]

  • Blood Collection: Obtain fresh whole blood from a healthy donor in a tube containing an anticoagulant (e.g., EDTA).

  • Preparation of Red Blood Cell (RBC) Suspension: Centrifuge the whole blood to separate the RBCs. Wash the RBCs multiple times with a buffered saline solution (e.g., phosphate-buffered saline, PBS) until the supernatant is clear. Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).

  • Sample Preparation: Prepare a series of dilutions of the test formulation (containing this compound) in PBS.

  • Incubation: Add a specific volume of the RBC suspension to each dilution of the test formulation. Use PBS as a negative control (0% hemolysis) and a known lytic agent (e.g., Triton X-100) as a positive control (100% hemolysis). Incubate all samples at 37°C for a specified time (e.g., 1-4 hours).

  • Centrifugation: After incubation, centrifuge the samples to pellet the intact RBCs.

  • Measurement of Hemoglobin Release: Carefully collect the supernatant and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 540 nm) using a spectrophotometer.

  • Calculation of Hemolysis Percentage: Calculate the percentage of hemolysis for each sample using the following formula: % Hemolysis = [(Absorbance of Sample - Absorbance of Negative Control) / (Absorbance of Positive Control - Absorbance of Negative Control)] x 100

High-Performance Liquid Chromatography (HPLC) Method for Quantification of this compound

A validated HPLC method is essential for the accurate quantification of this compound in pharmaceutical formulations.[14][15][16][17] The following provides a general framework for method development.

  • Chromatographic System:

    • Column: A reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm) is typically suitable.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode. The exact ratio should be optimized for adequate separation.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: Refractive Index Detector (RID) is often used for quantifying compounds like this compound that lack a strong UV chromophore.

    • Column Temperature: Maintained at a constant temperature (e.g., 30-40°C) to ensure reproducibility.

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., mobile phase). Prepare a series of calibration standards by diluting the stock solution.

    • Sample Solution: Dilute the drug product formulation with the diluent to a concentration that falls within the calibration range.

  • Method Validation: Validate the method according to ICH guidelines (Q2(R1)) for parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Visualizing Key Processes

To better understand the workflows and relationships discussed, the following diagrams are provided.

Regulatory_Approval_Workflow cluster_Preclinical Preclinical Development cluster_Regulatory Regulatory Submission cluster_Post_Approval Post-Approval Excipient_Selection Excipient Selection (e.g., this compound) Formulation_Dev Formulation Development Excipient_Selection->Formulation_Dev Safety_Studies In Vitro/In Vivo Safety Studies Formulation_Dev->Safety_Studies IND_Filing Investigational New Drug (IND) Application Safety_Studies->IND_Filing NDA_Filing New Drug Application (NDA) IND_Filing->NDA_Filing Clinical Trials Manufacturing Commercial Manufacturing NDA_Filing->Manufacturing Approval Post_Market Post-Market Surveillance Manufacturing->Post_Market

Figure 1. Simplified workflow for regulatory approval of a new drug product.

Solubility_Enhancement_Comparison cluster_Formulations Formulation with Solubilizers cluster_Evaluation Performance Evaluation cluster_Outcome Comparative Data Poorly_Soluble_API Poorly Soluble API Formulation_this compound This compound Poorly_Soluble_API->Formulation_this compound Formulation_PG Propylene Glycol Poorly_Soluble_API->Formulation_PG Formulation_PEG Polyethylene Glycol Poorly_Soluble_API->Formulation_PEG Solubility_Assay Solubility Assay Formulation_this compound->Solubility_Assay Stability_Testing Stability Testing Formulation_this compound->Stability_Testing Toxicity_Assay Toxicity Assay (Hemolysis, Cytotoxicity) Formulation_this compound->Toxicity_Assay Formulation_PG->Solubility_Assay Formulation_PG->Stability_Testing Formulation_PG->Toxicity_Assay Formulation_PEG->Solubility_Assay Formulation_PEG->Stability_Testing Formulation_PEG->Toxicity_Assay Data_Table Data Comparison Table Solubility_Assay->Data_Table Stability_Testing->Data_Table Toxicity_Assay->Data_Table

Figure 2. Experimental workflow for comparing solubilizer performance.

Conclusion

This compound presents a valuable option as a solubilizing agent in pharmaceutical formulations, particularly for parenteral products containing poorly water-soluble drugs. Its strong solubilizing power, as demonstrated with melatonin, can be advantageous. However, a thorough evaluation of its performance and safety in comparison to other established excipients like Propylene Glycol and Polyethylene Glycols is essential for each specific drug formulation. Adherence to regulatory guidelines from authorities such as the FDA and EMA is mandatory, with a keen focus on purity and established concentration limits. By employing rigorous experimental protocols for solubility, stability, and toxicity testing, drug development professionals can make informed decisions about the suitability of this compound, ensuring the development of safe, effective, and compliant pharmaceutical products.

References

Cross-validation of experimental results using different grades of Glycofurol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of different grades of Glycofurol, a versatile solvent and penetration enhancer used in pharmaceutical formulations. As the purity and composition of excipients can significantly impact the stability, efficacy, and safety of a final drug product, this document outlines the key differences between this compound grades and provides detailed experimental protocols for their cross-validation.

Understanding this compound and Its Grades

This compound, chemically known as tetrahydrofurfuryl alcohol polyethylene glycol ether, is a valuable excipient for dissolving poorly water-soluble active pharmaceutical ingredients (APIs).[1] It is utilized in various applications, including parenteral, topical, and intranasal drug delivery systems.[1][2] The performance of this compound can vary depending on its grade, which is primarily determined by its purity and the distribution of its polyethylene glycol (PEG) chain lengths.

The most commonly referenced high-purity grade is This compound 75 . This grade is distinguished by a more controlled manufacturing process, resulting in a higher concentration of lower molecular weight PEG ethers and fewer impurities.[1] Other, less defined grades are often referred to as "technical grade" this compound.

Key Differentiators of this compound Grades:

FeatureThis compound 75Technical Grade this compound
Purity High, with a minimum of 95% of fractions having a PEG chain length (n) of 1 or 2.[1]Variable, may contain a wider distribution of PEG chain lengths.
Impurities Lower levels of impurities such as free tetrahydrofurfuryl alcohol.[1]May contain significant amounts of tetrahydrofurfuryl alcohol and other process-related impurities.[1]
Consistency More consistent batch-to-batch performance due to tighter specifications.Potential for greater variability between batches.
Regulatory Acceptance Included in parenteral medicines licensed in Europe, indicating a well-defined safety and quality profile.[1]May require more extensive in-house validation to meet regulatory standards for parenteral use.

Performance Comparison: Experimental Data Summary

While direct comparative studies between different grades of this compound are not extensively available in published literature, the known differences in purity and composition allow for hypothesized performance variations. The following tables are structured to enable researchers to systematically record their own experimental data when performing cross-validation studies.

Table 1: Comparative Solubility Enhancement

APIAPI Concentration (mg/mL)This compound 75Technical Grade this compoundAlternative Solubilizer (e.g., Kolliphor® HS 15)
Drug A [Enter Data][Enter Data][Enter Data][Enter Data]
Drug B [Enter Data][Enter Data][Enter Data][Enter Data]
Drug C [Enter Data][Enter Aata][Enter Data][Enter Data]

Table 2: Formulation Stability Assessment

FormulationStorage ConditionTimepointAssay (%)Total Impurities (%)Appearance
Drug A in this compound 75 25°C/60% RH0[Enter Data][Enter Data][Enter Data]
3 Months[Enter Data][Enter Data][Enter Data]
6 Months[Enter Data][Enter Data][Enter Data]
Drug A in Technical Grade this compound 25°C/60% RH0[Enter Data][Enter Data][Enter Data]
3 Months[Enter Data][Enter Data][Enter Data]
6 Months[Enter Data][Enter Data][Enter Data]

Table 3: In Vitro Permeation/Release Comparison

FormulationMembrane TypeFlux (µg/cm²/h)Permeability Coefficient (Kp x 10⁻³ cm/h)Cumulative Release (%) at 24h
Drug A in this compound 75 [e.g., Excised Human Skin][Enter Data][Enter Data][Enter Data]
Drug A in Technical Grade this compound [e.g., Excised Human Skin][Enter Data][Enter Data][Enter Data]
Drug A in Alternative Vehicle [e.g., Excised Human Skin][Enter Data][Enter Data][Enter Data]

Experimental Protocols

To facilitate the cross-validation of different this compound grades, the following detailed experimental protocols are provided.

Solubility Enhancement Protocol

Objective: To determine and compare the saturation solubility of a poorly water-soluble API in different grades of this compound and alternative solubilizers.

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the API to vials containing each of the solvents to be tested (e.g., this compound 75, technical grade this compound, Kolliphor® HS 15).

    • Seal the vials and place them in a constant temperature shaker bath (e.g., 25°C or 37°C) for a sufficient duration (e.g., 48-72 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, visually confirm the presence of undissolved solid API.

    • Carefully withdraw an aliquot from the supernatant of each vial using a syringe.

    • Filter the aliquot through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved particles.

  • Analysis:

    • Accurately dilute the filtered samples with a suitable solvent to a concentration within the calibration range of the analytical method.

    • Quantify the concentration of the dissolved API using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting:

    • Express the solubility as the mean concentration (e.g., in mg/mL) from at least three replicate experiments for each solvent.

Stability Indicating Assay Protocol

Objective: To assess the chemical stability of an API formulated with different grades of this compound under accelerated storage conditions.

Methodology:

  • Formulation Preparation:

    • Prepare formulations of the API in each grade of this compound at a target concentration.

    • Package the formulations in appropriate sealed containers (e.g., glass vials with inert stoppers).

  • Stability Study Setup:

    • Place the prepared formulations in stability chambers under accelerated conditions (e.g., 40°C/75% RH) and long-term conditions (e.g., 25°C/60% RH).

    • Pull samples at predetermined time points (e.g., 0, 1, 3, and 6 months for accelerated; 0, 3, 6, 9, 12, 18, 24 months for long-term).

  • Analysis:

    • At each time point, analyze the samples for:

      • Appearance: Visually inspect for any changes in color, clarity, or for the presence of particulate matter.

      • Assay: Determine the concentration of the API using a validated stability-indicating HPLC method that separates the API from its degradation products.

      • Related Substances/Impurities: Quantify any degradation products using the same HPLC method.

  • Data Reporting:

    • Report the assay as a percentage of the initial concentration.

    • Report individual and total impurities as a percentage of the API peak area.

In Vitro Permeation Testing (for Topical Formulations)

Objective: To compare the effect of different this compound grades on the permeation of an API across a model membrane.

Methodology:

  • Membrane Preparation:

    • Use a suitable biological membrane (e.g., excised human or porcine skin) or a synthetic membrane.

    • Mount the membrane on a Franz diffusion cell with the stratum corneum side facing the donor compartment.

  • Experimental Setup:

    • Fill the receptor compartment with a suitable receptor solution (e.g., phosphate-buffered saline with a solubilizing agent to maintain sink conditions) and maintain at 32°C.

    • Apply a finite dose of the formulation containing the API and the this compound grade to be tested onto the surface of the membrane in the donor compartment.

  • Sample Collection:

    • At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw the entire receptor solution and replace it with fresh, pre-warmed receptor solution.

  • Analysis:

    • Analyze the collected samples for the concentration of the API using a validated analytical method (e.g., HPLC or LC-MS/MS).

  • Data Analysis:

    • Calculate the cumulative amount of API permeated per unit area over time.

    • Determine the steady-state flux (Jss) from the linear portion of the cumulative permeation curve.

    • Calculate the permeability coefficient (Kp) if the concentration in the donor compartment is known and constant.

Visualizing Workflows and Pathways

To aid in the understanding of the experimental processes and potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow start Start: Select API and This compound Grades solubility Solubility Enhancement Study start->solubility stability Stability Indicating Assay start->stability permeation In Vitro Permeation/Release start->permeation data_analysis Data Analysis and Comparison solubility->data_analysis stability->data_analysis permeation->data_analysis conclusion Conclusion: Select Optimal Grade data_analysis->conclusion

Caption: Workflow for Cross-Validation of this compound Grades.

Drug_Absorption_Pathway formulation Topical Formulation (API in this compound) stratum_corneum Stratum Corneum formulation->stratum_corneum Partitioning & Diffusion p1 stratum_corneum->p1 This compound enhances permeation epidermis Viable Epidermis dermis Dermis epidermis->dermis capillaries Dermal Capillaries dermis->capillaries systemic_circulation Systemic Circulation capillaries->systemic_circulation p1->epidermis Transcellular/ Intercellular Path

Caption: Postulated Drug Absorption Pathway with this compound.

Conclusion

The selection of an appropriate grade of this compound is a critical consideration in pharmaceutical formulation. This compound 75, with its higher purity and more defined composition, is generally the preferred choice for parenteral and other high-risk formulations to ensure safety, stability, and consistent performance. However, for certain applications, a technical grade may be considered, provided that thorough in-house validation is conducted to characterize its properties and ensure batch-to-batch consistency. The experimental protocols outlined in this guide provide a framework for researchers to conduct robust cross-validation studies, enabling an informed, data-driven decision on the optimal this compound grade for their specific drug development needs.

References

Safety Operating Guide

Navigating the Safe Disposal of Glycofurol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. Glycofurol, a common solvent and vehicle in pharmaceutical formulations, requires adherence to specific disposal protocols to mitigate risks. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes wearing tightly fitting safety goggles with side-shields, chemical-resistant gloves, and impervious clothing to avoid skin and eye contact.[1] Ensure handling occurs in a well-ventilated area to prevent the inhalation of any mists or vapors.[1] In case of a spill, immediately contain the leakage with an absorbent, non-combustible material such as sand or earth, and collect it into a suitable, closed container for disposal.[1][2]

Step-by-Step Disposal Procedures

The primary principle for this compound disposal is to treat it as a chemical waste product and manage it in accordance with all applicable local, state, and federal environmental regulations.[3][4] Improper disposal, such as pouring it down the drain, can lead to environmental contamination and significant legal penalties.[1][5][6]

  • Waste Characterization : The first step is to determine if the this compound waste is classified as hazardous.[5] While pure this compound may not be listed as a hazardous waste, its use in experimental protocols can lead to contamination with other hazardous substances.[5] If the this compound has been mixed with other chemicals, the resulting mixture must be evaluated based on its components. In many cases, a formal waste characterization, such as the Toxicity Characteristic Leaching Procedure (TCLP), may be required to determine if it contains regulated levels of contaminants like heavy metals.[5]

  • Containerization and Labeling : Collect waste this compound in a dedicated, leak-proof, and chemically compatible container.[1][7] The container must be kept tightly closed except when adding waste.[8] It is imperative to label the container clearly with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of its contents, especially if it is mixed with other substances.[5]

  • Storage : Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.[1] Follow all institutional guidelines for the temporary storage of chemical waste, including any specified time limits for accumulation.[5]

  • Disposal Method Selection : The recommended and most common method for the final disposal of this compound is through a licensed chemical destruction facility, typically via controlled incineration with flue gas scrubbing.[1] Do not attempt to dispose of this compound in a standard landfill.[1]

  • Engage a Certified Waste Management Partner : It is crucial to collaborate with a certified hazardous waste disposal company to ensure compliant transportation and final disposal.[5] These companies are equipped to handle chemical waste according to regulatory requirements and can provide documentation of proper disposal, often referred to as a "cradle-to-grave" record.[5]

Disposal of Contaminated Materials

Any materials that come into contact with this compound, such as empty containers, PPE, and spill cleanup materials, must also be disposed of properly.

  • Empty Containers : Empty this compound containers should be triple-rinsed with a suitable solvent.[1] The rinsate should be collected and disposed of as chemical waste.[9] After thorough cleaning, the container can be punctured to prevent reuse and then disposed of in a sanitary landfill or recycled, depending on local regulations.[1]

  • Contaminated Labware and PPE : Disposable items like gloves, wipes, and absorbent pads contaminated with this compound should be placed in a sealed, labeled bag or container and disposed of as hazardous waste.[8][9]

Quantitative Disposal Data

Specific quantitative limits for the disposal of this compound (e.g., concentration thresholds for different waste streams) are not universally defined and are subject to the jurisdiction of local and national environmental protection agencies. Laboratories must consult their local regulations and their institution's Environmental Health and Safety (EHS) department to obtain specific guidance.

ParameterGuidelineSource
Sewer Disposal Prohibited. Do not discharge into drains.[1][10]Safety Data Sheets
Landfill Disposal Prohibited for liquid this compound.[1]Safety Data Sheets
Incineration Recommended method via a licensed chemical destruction plant.[1]Safety Data Sheets
Concentration Limits Must be determined based on local, state, and federal regulations.Regulatory Agencies

This compound Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Glycofurol_Disposal_Workflow start Start: this compound Waste Generated assess_contamination Assess Contamination (Pure or Mixed with other chemicals?) start->assess_contamination pure_this compound Pure this compound Waste assess_contamination->pure_this compound Pure mixed_waste Mixed Chemical Waste assess_contamination->mixed_waste Mixed containerize_pure Collect in a dedicated, labeled container pure_this compound->containerize_pure containerize_mixed Collect in a compatible, labeled container detailing all contents mixed_waste->containerize_mixed store_waste Store in a designated secure area containerize_pure->store_waste containerize_mixed->store_waste contact_ehs Contact Environmental Health & Safety (EHS) or certified waste vendor store_waste->contact_ehs waste_pickup Arrange for Professional Waste Pickup contact_ehs->waste_pickup incineration Disposal via Controlled Incineration waste_pickup->incineration end End: Proper Disposal Complete incineration->end

Caption: Decision workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and regulatory compliance.

References

Personal protective equipment for handling Glycofurol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Glycofurol, including personal protective equipment (PPE), operational plans, and disposal procedures. Adherence to these guidelines is critical for minimizing risk and ensuring the well-being of all laboratory personnel.

Hazard Identification and Classification

This compound presents a complex hazard profile, with varying classifications across different safety data sheets (SDS). While some sources indicate it does not meet the criteria for hazardous classification, others identify it as a substance that can cause serious eye irritation and may pose a risk to fertility or an unborn child.[1][2] Given this conflicting information, a conservative approach to safety is essential. All personnel should handle this compound as a potentially hazardous substance and adhere to the stringent PPE and handling protocols outlined below.

Personal Protective Equipment (PPE)

The selection and proper use of PPE is the most critical line of defense against chemical exposure. The following PPE is mandatory when handling this compound:

PPE CategorySpecificationsRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn over goggles when there is a risk of splashing.[1]To protect against splashes and aerosols that can cause serious eye irritation.
Hand Protection Chemical-impermeable gloves (e.g., nitrile, neoprene). Gloves must be inspected for integrity before each use. Hands should be washed thoroughly before donning and after removing gloves.[1][3]To prevent skin contact. Given the potential for reproductive toxicity, minimizing dermal absorption is crucial.
Body Protection A disposable, low-permeability laboratory gown with a solid front, long sleeves, and tight-fitting cuffs.[4]To protect skin and personal clothing from contamination.
Respiratory Protection In case of inadequate ventilation or the potential for aerosol generation, a full-face respirator with appropriate cartridges should be used.[3][5]To prevent inhalation of potentially harmful aerosols.

Safe Handling and Operational Workflow

A systematic approach to handling this compound, from receipt to disposal, is crucial for maintaining a safe working environment. The following workflow diagram illustrates the key steps and decision points.

Glycofurol_Handling_Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Receive_Chemical Receive this compound Inspect_Container Inspect Container for Damage Receive_Chemical->Inspect_Container Don_PPE Don Appropriate PPE Inspect_Container->Don_PPE Work_Area_Prep Prepare Well-Ventilated Work Area Don_PPE->Work_Area_Prep Dispense_Chemical Dispense this compound Work_Area_Prep->Dispense_Chemical Perform_Experiment Perform Experimental Procedure Dispense_Chemical->Perform_Experiment Decontaminate_Area Decontaminate Work Area Perform_Experiment->Decontaminate_Area Dispose_Waste Dispose of Waste Decontaminate_Area->Dispose_Waste Doff_PPE Doff PPE Correctly Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Workflow for the safe handling of this compound.

Procedural Guidance

Receiving and Storage:

  • Upon receipt, inspect the container for any signs of damage or leakage.

  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1]

  • Keep away from incompatible materials such as oxidizing agents.[6][7]

  • The storage area should be equipped with appropriate fire safety and spill containment equipment.[6]

Handling:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][5]

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Avoid the formation of aerosols.[1]

  • Do not eat, drink, or smoke in areas where this compound is handled.[5]

  • Wash hands thoroughly after handling the chemical.[5]

Disposal:

  • Dispose of this compound and any contaminated materials in accordance with all applicable local, regional, national, and international regulations.[1][2]

  • Waste should be collected in suitable, labeled, and closed containers.[1]

  • Options for disposal may include sending the material to a licensed chemical destruction facility or controlled incineration with flue gas scrubbing.[1]

  • Contaminated packaging should be handled in the same manner as the substance itself.[5]

First Aid Procedures

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Instructions
Eye Contact Immediately flush eyes with plenty of clean, fresh water for at least 15 minutes, holding the eyelids apart. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[1][5]
Skin Contact Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water. If irritation persists, seek medical advice.[1][5]
Inhalation Move the victim to fresh air. If breathing is irregular or has stopped, provide artificial respiration and seek immediate medical assistance.[1][5]
Ingestion Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[1]

By implementing these safety protocols, laboratories can significantly mitigate the risks associated with handling this compound, fostering a culture of safety and responsibility.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.